molecular formula C8H5BrN2O B1341981 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 383875-60-3

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1341981
CAS No.: 383875-60-3
M. Wt: 225.04 g/mol
InChI Key: DQHQOTOTCUBNFL-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHQOTOTCUBNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593400
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383875-60-3
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383875-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, it serves as a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, chemical reactivity, and essential safety protocols. The strategic placement of a bromine atom and an aldehyde functional group on the core scaffold provides dual points for synthetic diversification, making a thorough understanding of its properties essential for researchers in the field.

Introduction and Strategic Significance

The 7-Azaindole Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure mimics the indole nucleus of tryptophan while incorporating a pyridine nitrogen atom that can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[2] This scaffold is a cornerstone in the development of numerous therapeutic agents, valued for its ability to form key binding interactions within the ATP-binding sites of protein kinases.[1] The pyrrole and its derivatives are foundational to a wide array of pharmaceuticals, including anti-inflammatory, anti-tumor, and antibiotic agents.[2][3]

The Dual Role of Key Functional Groups

The utility of this compound is defined by its two key functional groups:

  • The 6-Bromo Group: The bromine atom is a versatile handle for modern synthetic chemistry. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling systematic exploration of the structure-activity relationship (SAR).[4]

  • The 3-Carbaldehyde Group: The aldehyde functionality is a classic and reliable electrophilic partner. It is amenable to a wide range of transformations, including reductive amination to form amines, Wittig reactions to generate alkenes, and oxidation to produce the corresponding carboxylic acid. This provides a secondary vector for molecular elaboration and conjugation.

Molecular Identity and Structure

Proper identification is critical, as isomeric structures are common. The defining feature of this molecule is the fusion of the pyrrole ring to the pyridine ring between the pyridine nitrogen (position 7) and carbon 5.

  • IUPAC Name: this compound[5]

  • CAS Number: 383875-60-3[5][6]

  • Molecular Formula: C₈H₅BrN₂O[6]

  • Synonyms: 6-Bromo-7-azaindole-3-carbaldehyde

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reaction and biological systems. The data below, summarized in Table 1, are a combination of calculated values and data extrapolated from analogous compounds due to the limited availability of experimentally-derived values for this specific molecule.

Table 1: Summary of Physicochemical Properties

Property Value / Description Source(s)
IUPAC Name This compound [5]
CAS Number 383875-60-3 [5][6]
Molecular Formula C₈H₅BrN₂O [6]
Molecular Weight 225.04 g/mol [7]
Appearance Expected to be an off-white to yellow or pale cream crystalline solid/powder, based on the parent heterocycle. [8][9]
Melting Point Experimental data not readily available. The parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 192-195°C. The aldehyde derivative is expected to have a distinct, likely higher, melting point. [8]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in methanol and ethanol, and largely insoluble in water. [9]
InChI Key DQHQOTOTCUBNFL-UHFFFAOYSA-N [5]

| SMILES | C1=CC(=NC2=C1C(=CN2)C=O)Br |[5] |

Spectroscopic and Analytical Characterization

Structural confirmation relies on a suite of analytical techniques. While specific spectra for this compound are not publicly available, the expected signatures can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings. A downfield singlet (approx. 9.5-10.0 ppm) is characteristic of the aldehyde proton (-CHO). A broad singlet, typically further downfield, will correspond to the pyrrole N-H proton.

  • ¹³C NMR: The spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon (approx. 180-190 ppm). Other signals will appear in the aromatic region, corresponding to the eight carbons of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

  • A strong, sharp peak around 1670-1700 cm⁻¹ for the C=O stretch of the aromatic aldehyde.

  • A broad band around 3100-3300 cm⁻¹ for the N-H stretch of the pyrrole ring.

  • Multiple sharp peaks between 1400-1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: The key diagnostic feature will be the isotopic pattern for the molecular ion [M]⁺. Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively (approx. 224 and 226 m/z).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass, which can be used to confirm the molecular formula C₈H₅BrN₂O.

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, standardized protocols are essential.

Workflow for Analytical Characterization

The logical flow for confirming the identity and purity of a synthesized batch of this compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_final Data Integration & Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6) NMR ¹H & ¹³C NMR Analysis Prep->NMR MS LC-MS or Direct Infusion HRMS Prep->MS IR FT-IR Analysis (ATR or KBr pellet) Prep->IR Analysis Correlate spectral data to confirm structure and assess purity NMR->Analysis MS->Analysis IR->Analysis

Caption: Standard workflow for structural verification.

Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range suggests a pure compound, whereas a broad or depressed range often indicates the presence of impurities.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol for Solubility Assessment

Causality: Understanding solubility is critical for designing reaction conditions, preparing solutions for biological assays, and developing purification strategies.

  • Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, dichloromethane, DMSO, hexanes).

  • Sample Measurement: Weigh approximately 1-2 mg of the compound into separate small, clear vials.

  • Solvent Addition: Add the selected solvent to each vial in a stepwise manner (e.g., 100 µL increments).

  • Observation: After each addition, vortex or agitate the vial for 30 seconds and visually inspect for dissolution.

  • Classification: Classify the solubility as soluble (>10 mg/mL), sparingly soluble (1-10 mg/mL), or insoluble (<1 mg/mL).

Chemical Reactivity and Synthetic Utility

The synthetic potential of this molecule stems from the orthogonal reactivity of its two main functional groups.

Reactivity cluster_Br Reactions at Bromine (C6) cluster_CHO Reactions at Aldehyde (C3) Core This compound Suzuki Aryl/Heteroaryl Derivative Core->Suzuki Suzuki Coupling (Pd catalyst, base, boronic acid) Sonogashira Alkynyl Derivative Core->Sonogashira Sonogashira Coupling (Pd/Cu catalysts, alkyne) Buchwald Amine/Amide Derivative Core->Buchwald Buchwald-Hartwig Amination (Pd catalyst, amine) ReductiveAmination Secondary/Tertiary Amine Core->ReductiveAmination Reductive Amination (Amine, reducing agent) Wittig Alkene Derivative Core->Wittig Wittig Reaction (Phosphonium ylide) Oxidation Carboxylic Acid Core->Oxidation Oxidation (e.g., Pinnick oxidation)

Sources

The Organic Chemist's Gateway to Kinase Inhibition: A Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 383875-60-3), a pivotal heterocyclic building block in modern medicinal chemistry. We move beyond a simple recitation of facts to deliver a comprehensive analysis grounded in practical, field-proven insights. This document details the compound's critical physicochemical properties, elucidates its synthesis, explores its key chemical transformations with validated protocols, and contextualizes its significance within drug discovery, particularly in the development of next-generation kinase inhibitors. This guide is structured to serve as a primary resource for researchers, chemists, and drug development professionals aiming to leverage the unique potential of the 7-azaindole scaffold.

Introduction: The Strategic Value of the 7-Azaindole Core

In the landscape of drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier example of such a scaffold.[1] Its structure, a bioisostere of both indole and the purine base adenine, is uniquely suited for interacting with the ATP-binding sites of protein kinases.[1][2] The 7-azaindole core can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine and serving as a potent anchoring point for inhibitors.[3][4]

This compound is a highly functionalized derivative of this core. The strategic placement of three distinct reactive sites—the pyrrole nitrogen, the C3-aldehyde, and the C6-bromine—transforms the simple 7-azaindole scaffold into a versatile platform for combinatorial library synthesis and targeted drug design. The aldehyde function serves as a key handle for building side chains via reactions like reductive amination, while the bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[5][6] This trifecta of reactivity makes it an exceptionally valuable starting material for creating complex molecules with finely tuned pharmacological profiles. Its structural elements are found in numerous kinase inhibitors, underscoring its relevance in oncology and inflammation research.[2][7]

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a non-negotiable prerequisite for its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 383875-60-3[8][9][10]
Molecular Formula C₈H₅BrN₂O[10][11]
Molecular Weight 225.04 g/mol [8][12]
Appearance Solid (Typically off-white to yellow)[10]
Purity ≥97% (Typical commercial grade)[8][10]
Storage Conditions 4°C, store under inert gas (e.g., Nitrogen)[10]
InChI Key DQHQOTOTCUBNFL-UHFFFAOYSA-N[9][10]
Safety & Handling

Based on available safety data sheets (SDS), this compound must be handled with appropriate precautions.[13][14][15]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][16]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[15]

    • Store in a tightly sealed container in a cool, dry place.[10]

Synthesis of the Core Scaffold

The introduction of a formyl group at the C3 position of the 7-azaindole nucleus is a critical step in producing the title compound. While the Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles,[17][18] the Duff reaction offers a viable and often milder alternative, particularly for substrates like 5-bromo-7-azaindole, a close structural analog.[8]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Duff Reaction (Formylation) SM 6-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 143468-13-7) Reagents Hexamethylenetetramine (HMTA) Acetic Acid (AcOH) / H₂O SM->Reagents Reflux, 16h Product This compound (CAS: 383875-60-3) Reagents->Product

Duff reaction workflow for C3-formylation.
Protocol 3.1: Synthesis via Duff Formylation

This protocol is adapted from a reported procedure for the analogous 5-bromo isomer and represents a reliable method for accessing the title compound.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 2:1 mixture of glacial acetic acid and water.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (approx. 1.5-2.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and unreacted HMTA.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Causality Note: The Duff reaction utilizes HMTA as a formaldehyde equivalent. Under acidic conditions, it hydrolyzes to form an electrophilic iminium species which is then attacked by the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting adduct yields the desired aldehyde. This method avoids the often harsh and moisture-sensitive reagents of the Vilsmeier-Haack reaction, like POCl₃.[17]

Key Chemical Transformations & Protocols

The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and bromo functionalities. This allows for selective, stepwise elaboration of the molecule.

Key_Reactions cluster_aldehyde Aldehyde Chemistry cluster_bromo Bromine Chemistry Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination 1. R₁R₂NH 2. NaBH(OAc)₃ SuzukiCoupling Suzuki Coupling Start->SuzukiCoupling ArB(OH)₂ Pd Catalyst, Base AmineProduct C3-Aminomethyl Derivative ReductiveAmination->AmineProduct ArylProduct C6-Aryl Derivative SuzukiCoupling->ArylProduct

Orthogonal reactivity of the title compound.
Reductive Amination of the Aldehyde

Reductive amination is a cornerstone of medicinal chemistry for forming robust carbon-nitrogen bonds.[9][17] It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions.[10]

Protocol 4.1.1: Representative Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: If desired, add a small amount of acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validating System: The success of this reaction hinges on the selective reduction of the C=N bond. The use of NaBH(OAc)₃ is critical; a stronger reductant like NaBH₄ could reduce the starting aldehyde to an alcohol. The reaction's endpoint is clearly validated by the disappearance of the aldehyde spot and the appearance of a more polar amine product on TLC.

Suzuki-Miyaura Cross-Coupling of the Bromide

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and boronic acids.[6] This reaction is fundamental for introducing diverse aromatic and heteroaromatic substituents at the C6 position of the 7-azaindole core, enabling extensive Structure-Activity Relationship (SAR) studies.[7]

Protocol 4.2.1: Representative Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst system, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100°C (or use microwave irradiation) for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and an organic solvent like ethyl acetate.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Authoritative Grounding: The choice of catalyst, ligand, and base is critical and substrate-dependent. For heteroaromatic halides, catalysts like Pd(dppf)Cl₂ are often effective due to their stability and ability to promote the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[12]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to act as a hinge-binder has been exploited in numerous approved drugs and clinical candidates.[2][3] The BRAF inhibitor Vemurafenib (Zelboraf®), used to treat BRAF V600E-mutated melanoma, features a 7-azaindole core derived from the closely related 5-bromo-7-azaindole, demonstrating the scaffold's clinical and commercial significance.[1][4]

This compound is an ideal starting point for building libraries of potential kinase inhibitors targeting a wide array of kinases across the human kinome.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Vemurafenib Vemurafenib (7-Azaindole Core) Vemurafenib->BRAF Inhibits

MAPK signaling pathway inhibited by a 7-azaindole-based drug.
Exemplary Drug Development Workflow

A typical workflow using the title compound would involve:

  • Library Synthesis: Perform Suzuki coupling at the C6-bromo position with a diverse set of aryl boronic acids.

  • Side Chain Elaboration: Subject each C6-arylated intermediate to reductive amination with a library of primary and secondary amines.

  • Screening: Screen the resulting library of final compounds against a panel of protein kinases to identify initial hits.

  • SAR Optimization: Synthesize further analogs based on the initial screening data to optimize potency, selectivity, and pharmacokinetic properties.

This modular approach allows for the rapid exploration of chemical space around the privileged 7-azaindole core, maximizing the potential for discovering novel and effective therapeutic agents.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups on the high-value 7-azaindole scaffold provide chemists with a robust and versatile platform for the efficient synthesis of complex molecular architectures. A deep understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition.

References

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  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Patel, H., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2023). Reductive Amination. Retrieved from [Link]

  • MDPI. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 25(17), 3894. [Link]

  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]

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  • Journal of the Chemical Society C: Organic. (1970). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. (12), 1658-1663. [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Retrieved from [Link]

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  • Generic SDS Provider. (2022). Safety Data Sheet (SDS).
  • PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Retrieved from [Link]

  • PubMed Central (PMC). (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • PubMed Central (PMC). (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Drug Discovery

This compound, also known as 6-bromo-7-azaindole-3-carbaldehyde, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active molecules. Its structural similarity to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved metabolic stability and binding affinity. The introduction of a bromine atom at the 6-position and a carbaldehyde group at the 3-position provides two reactive handles for further chemical modifications, making this compound a versatile building block for the synthesis of compound libraries targeting a wide range of biological targets. A thorough understanding of its structure, unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization in research and development. This guide provides a detailed technical overview of the ¹H and ¹³C NMR characterization of this important synthetic intermediate.

The Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each nucleus.

This sensitivity is the basis of the chemical shift (δ) , which provides information about the functional group and electronic nature of the atom's surroundings. Furthermore, the interaction between the magnetic moments of neighboring nuclei leads to spin-spin coupling , which splits NMR signals into characteristic patterns (e.g., doublets, triplets) and provides information about the connectivity of atoms within the molecule. The integration of the signal in ¹H NMR is proportional to the number of protons giving rise to that signal. By analyzing these three key parameters—chemical shift, coupling constants, and integration—a detailed structural map of the molecule can be constructed.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is critical for unambiguous structural assignment. The following protocol outlines the key steps for the analysis of this compound.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high dissolving power for polar organic molecules and its ability to slow down the exchange of the N-H proton, often allowing for its observation in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is another common alternative, though the N-H proton may be broader or exchange more rapidly.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex spin systems in aromatic molecules.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically used.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is predicted to show five distinct signals in the aromatic/heteroaromatic region and one signal for the aldehyde proton, in addition to the N-H proton. The expected chemical shifts and coupling patterns are detailed below, with assignments based on the analysis of the parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, and the known electronic effects of the formyl group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H1 (N-H)~12.5br s-The N-H proton of the pyrrole ring is acidic and often appears as a broad singlet at a very downfield chemical shift, especially in DMSO-d₆.
H1' (CHO)~10.0s-The aldehyde proton is highly deshielded by the electronegative oxygen atom and appears as a sharp singlet.
H2~8.5s-The formyl group at the 3-position strongly deshields the adjacent H2 proton on the pyrrole ring.
H4~8.4d~2.0This proton is ortho to the pyridine nitrogen, leading to a downfield shift. It shows a small coupling to H5.
H5~8.2d~2.0This proton is meta to the pyridine nitrogen and is coupled to H4.
H7Not Present--The 7-position is occupied by a nitrogen atom in the 7-azaindole ring system.

Note: The chemical shifts are predictions based on analogous structures and may vary slightly in experimental data.

Causality Behind Peak Assignments:
  • The Aldehyde Proton (H1'): The strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond cause a significant downfield shift, making this proton the most deshielded after the labile N-H proton.

  • The Pyrrole Protons (H1, H2): The N-H proton's chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. The H2 proton is adjacent to the electron-withdrawing aldehyde group, which results in a substantial downfield shift compared to the unsubstituted 7-azaindole.

  • The Pyridine Protons (H4, H5): The chemical shifts of the protons on the pyridine ring are influenced by the electronegativity of the ring nitrogen and the bromine atom. The ¹H NMR spectrum of the parent compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a strong basis for these assignments. The introduction of the aldehyde group at position 3 is expected to have a minor effect on the chemical shifts of these distant protons.

¹³C NMR Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1' (CHO)~185.0The carbonyl carbon of the aldehyde is highly deshielded and appears at a very downfield chemical shift.
C7a~149.0This is a quaternary carbon atom at the fusion of the two rings, adjacent to the pyridine nitrogen.
C6~145.0This carbon is attached to the electronegative bromine atom, leading to a downfield shift.
C4~132.0This carbon is ortho to the pyridine nitrogen.
C2~130.0This carbon is adjacent to the electron-withdrawing aldehyde group.
C3a~125.0This is a quaternary carbon at the ring fusion.
C5~120.0This carbon is part of the pyridine ring.
C3~118.0This carbon is attached to the aldehyde group.

Note: The chemical shifts are predictions based on analogous structures and may vary slightly in experimental data.

Structure-Spectra Correlation Workflow

The following diagram illustrates the logical workflow for correlating the molecular structure with the observed NMR data.

G cluster_0 Molecular Structure cluster_1 NMR Experiments cluster_2 Data Analysis cluster_3 Structural Confirmation mol This compound HNMR ¹H NMR mol->HNMR CNMR ¹³C NMR mol->CNMR TwoD 2D NMR (COSY, HSQC) HNMR->TwoD ChemShift Chemical Shifts (δ) HNMR->ChemShift Coupling Coupling Constants (J) HNMR->Coupling Integration Integration HNMR->Integration CNMR->TwoD CNMR->ChemShift Correlation ¹H-¹³C Correlation TwoD->Correlation Structure Unambiguous Structure ChemShift->Structure Coupling->Structure Integration->Structure Correlation->Structure

Caption: Workflow for NMR-based structure elucidation.

Advanced NMR Techniques for Unambiguous Assignment

While ¹D ¹H and ¹³C NMR spectra provide a wealth of information, complex molecules can sometimes lead to overlapping signals or ambiguous assignments. In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two proton signals in the COSY spectrum indicates that they are coupled to each other. This would be useful to confirm the coupling between H4 and H5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, which do not appear in the HSQC spectrum. For instance, the aldehyde proton (H1') would show an HMBC correlation to the C3 carbon.

The relationship between these experiments in confirming the structure is illustrated below.

G H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Neighbors HSQC HSQC (Direct ¹H-¹³C Attachment) H1->HSQC Assigns Attached Carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC Assigns Quaternary Carbons C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Final Verified Structure COSY->Final HSQC->Final HMBC->Final

Mass spectrometry analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and precise analytical methodologies are essential for its characterization. This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, tailored for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation and ionization source selection to the detailed interpretation of fragmentation patterns, ensuring a self-validating and scientifically rigorous approach.

Analyte Overview: Physicochemical Properties

A foundational understanding of the analyte's properties is critical for designing an effective MS experiment. This compound, also known as 6-bromo-7-azaindole-3-carboxaldehyde, possesses a unique combination of a brominated pyridine ring, a pyrrole moiety, and an aldehyde functional group. These features dictate its behavior in a mass spectrometer.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[3][4]
Average Molecular Weight 225.04 g/mol [5]
Monoisotopic Mass 223.95853 Da[5]
Key Structural Features Fused pyrrolopyridine rings, aldehyde group, bromine substituentN/A
CAS Number 383875-60-3[3]

The most salient feature for mass spectrometry is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by approximately 2 Da.[6] This pattern is a powerful diagnostic tool for confirming the presence of the analyte and its fragments.

Experimental Design: From Sample to Spectrum

A successful analysis hinges on a meticulously planned experimental workflow. The goal is not merely to detect the compound but to do so with high sensitivity, specificity, and the ability to gain structural information for identity confirmation and impurity profiling.[7][8][9] High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended as it provides accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.[10][11]

Diagram: General Analytical Workflow

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Interpretation Prep Analyte Solubilization (e.g., ACN, MeOH, DMSO) Intro LC Separation (Optional, for mixtures) or Direct Infusion Prep->Intro Ionization Ionization Source (ESI or APCI) Intro->Ionization Analysis Mass Analyzer (Q-TOF or Orbitrap) Ionization->Analysis Fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) Analysis->Fragmentation if needed MS1 Full Scan (MS1) Analysis (Accurate Mass, Isotope Pattern) Analysis->MS1 MS2 MS/MS Spectrum Analysis (Fragmentation Pathway) Fragmentation->MS2 Report Structure Confirmation Impurity Profiling MS1->Report MS2->Report

Sources

Crystal structure of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure and Synthetic Utility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic motif in modern medicinal chemistry. Recognized as a "privileged structure," it serves as a bioisosteric replacement for purine and indole scaffolds, enabling potent and selective modulation of various biological targets, particularly protein kinases.[1][2][3] This technical guide provides an in-depth analysis of a key derivative, this compound, a versatile intermediate for drug discovery. We will explore its synthesis, delve into the intricacies of its anticipated crystal structure by examining closely related analogs, dissect the critical non-covalent interactions that govern its solid-state architecture, and contextualize its structural features within the landscape of rational drug design. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the development of novel therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs and numerous clinical candidates.[2] Its prominence stems from its unique electronic properties and its capacity to form specific, directional hydrogen bonds that mimic the interactions of natural purine bases like adenine.[1] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor. This dual functionality is crucial for anchoring ligands within the ATP-binding site of many protein kinases.[4]

The introduction of a bromine atom at the C6 position and a carbaldehyde group at the C3 position transforms the simple 7-azaindole scaffold into a powerful and versatile building block. The bromine atom is not merely a placeholder; it is a key functional handle for introducing molecular diversity through various cross-coupling reactions.[5] The aldehyde offers a reactive site for constructing complex side chains. Understanding the three-dimensional structure and intermolecular interactions of this intermediate is paramount for crystal engineering, polymorph control, and predicting its behavior in subsequent synthetic transformations.

Synthesis of this compound

The preparation of the title compound is a multi-step process that begins with the commercially available 7-azaindole or a substituted precursor. The key transformations are the regioselective bromination of the pyridine ring and the subsequent formylation of the pyrrole ring.

Synthesis of the Precursor: 6-Bromo-1H-pyrrolo[2,3-b]pyridine

While various methods exist, a common route involves the protection of the pyrrole nitrogen, followed by bromination and deprotection. An alternative reported synthesis involves the hydrolysis of a benzoyl-protected intermediate.[5][6]

Protocol: Deprotection of 1-Benzoyl-6-bromo-7-azaindole [5]

  • To a solution of 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in methanol, add a 5 N aqueous solution of sodium hydroxide (excess).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine, which can be used in the next step without further purification.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich heterocycles like pyrroles and indoles.[7][8][9] The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[8][9] The electrophilic iminium ion attacks the electron-rich C3 position of the pyrrole ring, followed by hydrolysis during workup to yield the desired aldehyde.[8]

Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous DMF (3-5 equivalents) to 0 °C.

  • Add POCl₃ (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature between 0-5 °C. The formation of the solid Vilsmeier reagent may be observed.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add a solution of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous solvent (e.g., DMF or 1,2-dichloroethane) dropwise to the Vilsmeier reagent suspension.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.

  • Stir the mixture for 1-2 hours, during which the product often precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Formylation start 1-Benzoyl-6-bromo- 7-azaindole step1 Base Hydrolysis (NaOH, MeOH) start->step1 product1 6-Bromo-1H-pyrrolo [2,3-b]pyridine step1->product1 step2 Vilsmeier-Haack Reaction product1->step2 reagents DMF + POCl3 vilsmeier Vilsmeier Reagent Generation reagents->vilsmeier vilsmeier->step2 product2 6-Bromo-1H-pyrrolo [2,3-b]pyridine- 3-carbaldehyde step2->product2

Caption: Synthetic pathway to the target compound.

Crystallographic Analysis and Molecular Geometry

Table 1: Crystallographic Data for the Analog 7-Azaindole-3-carboxaldehyde [11]

Parameter Value
Chemical Formula C₈H₆N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8361(1)
b (Å) 18.0442(6)
c (Å) 9.9572(4)
β (°) 96.682(3)
Volume (ų) 684.55(4)

| Z | 4 |

The 7-azaindole ring system is fundamentally planar, a consequence of the delocalized π-electron system across both the five- and six-membered rings.[1] The bond lengths within the heterocyclic core are expected to be intermediate between single and double bonds, consistent with aromatic character.[1] The introduction of the bromine atom at C6 is not expected to significantly distort this planarity. The C-Br bond length will be typical for an aryl bromide. The C3-carbaldehyde group will likely exhibit some degree of rotational freedom, but its conjugation with the pyrrole ring will favor a conformation that is coplanar with the main ring system to maximize π-orbital overlap.

Intermolecular Interactions and Supramolecular Architecture

The solid-state packing of 7-azaindole derivatives is dominated by a network of non-covalent interactions. These forces dictate the crystal's thermodynamic stability and influence critical physicochemical properties such as melting point, solubility, and dissolution rate.

Hydrogen Bonding

The most significant intermolecular interaction in 7-azaindole derivatives is the robust N1-H···N7 hydrogen bond.[1][11] This interaction is highly directional and leads to the formation of characteristic supramolecular synthons, most commonly centrosymmetric dimers or extended one-dimensional chains (catenanes).[1][2] In the case of the title compound, the presence of the aldehyde's carbonyl oxygen introduces an additional hydrogen bond acceptor. This could lead to more complex hydrogen bonding networks, potentially involving N-H···O=C interactions, which would compete with or complement the primary N-H···N motif.

Halogen Bonding

The bromine atom at the C6 position is a crucial director of crystal packing. As a soft Lewis acid, the bromine atom can participate in halogen bonds, which are attractive, non-covalent interactions between an electrophilic region on the halogen (the σ-hole) and a Lewis base.[12] In this structure, potential halogen bond acceptors include the pyridine nitrogen (N7), the pyrrole nitrogen (N1), and the carbonyl oxygen of the aldehyde from neighboring molecules. These Br···N and Br···O interactions can be highly influential, often competing with and coexisting alongside hydrogen bonds to form intricate 2D and 3D architectures.[13][14]

Other Weak Interactions

In addition to these primary forces, the crystal packing will be further stabilized by a combination of weaker interactions:

  • π-π Stacking: The planar, aromatic 7-azaindole rings can stack in an offset, face-to-face manner.

  • C-H···O and C-H···π Interactions: The aromatic C-H donors can interact with the carbonyl oxygen or the face of the aromatic rings.[15]

Intermolecular_Interactions Molecule1 N-H C-CHO C-Br N Molecule2 N-H C-CHO C-Br N Molecule1:n1->Molecule2:n7  N-H···N Hydrogen Bond Molecule3 N-H C-CHO C-Br N Molecule1:c3->Molecule3:n1  C-H···N Weak Interaction Molecule2:br->Molecule3:c3  Br···O Halogen Bond

Caption: Key intermolecular interactions in the crystal lattice.

Physicochemical and Spectroscopic Profile

Confirmation of the structure and purity of this compound relies on a standard suite of analytical techniques.

Table 2: Key Physicochemical Properties

Property Value Source
Molecular Formula C₈H₅BrN₂O [16]
Molecular Weight 225.04 g/mol [17]
InChIKey DQHQOTOTCUBNFL-UHFFFAOYSA-N [16]

| Appearance | Off-white to yellow solid |[18] |

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation. Characteristic signals include the aldehyde proton (CHO) at high chemical shift (δ ~9.8-10.2 ppm), distinct doublets for the coupled protons on the pyridine ring, and signals for the pyrrole protons.[5][19]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group (typically ~1650-1680 cm⁻¹). The N-H stretching vibration will appear as a broad band in the region of 3100-3400 cm⁻¹, with its position and shape being highly sensitive to the strength of the hydrogen bonding in the solid state.[1][11]

Application in Drug Discovery and Development

The true value of this compound lies in its role as a strategic intermediate for building libraries of potential drug candidates.[4][20][21] The molecule is designed for diversification, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) of the 7-azaindole scaffold against a given biological target.

  • C6-Position (Bromine): This position is an ideal site for introducing substituents that can occupy hydrophobic pockets or form additional interactions within a protein's binding site. The bromine is readily displaced using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, providing access to a vast array of aryl, heteroaryl, alkyl, or amino functionalities.[5]

  • C3-Position (Carbaldehyde): The aldehyde group is a versatile functional handle for elaboration into more complex side chains. It can undergo:

    • Reductive Amination: To install various amine-containing groups, which can form salt bridges or key hydrogen bonds.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon framework.

    • Condensation Reactions: To form imines, oximes, or hydrazones, which can serve as isosteres or introduce new interaction points.

    • Oxidation/Reduction: To provide the corresponding carboxylic acid or alcohol for further derivatization.

Drug_Design Scaffold This compound C6 C6-Position (Br) Suzuki, Sonogashira, Buchwald-Hartwig, etc. Scaffold->C6 C3 C3-Position (CHO) Reductive Amination, Wittig, Condensation, etc. Scaffold->C3 N1 N1-Position (N-H) Alkylation, Arylation Scaffold->N1 Result_C6 Modulation of Selectivity & Potency (Hydrophobic Pockets) C6->Result_C6 Result_C3 Vector to Solvent Front Improve Solubility Target Specific Residues C3->Result_C3 Result_N1 Block H-bond Donor Modulate PK Properties N1->Result_N1

Caption: Strategic diversification points for drug design.

Conclusion

This compound is more than a simple chemical compound; it is a carefully designed platform for innovation in drug discovery. While its specific crystal structure remains to be publicly reported, a detailed analysis of its constituent parts and closely related analogs provides a robust and predictive model of its molecular geometry and solid-state behavior. The interplay of strong N-H···N hydrogen bonding and influential Br···N/O halogen bonding dictates a complex and tunable supramolecular architecture. Understanding these structural nuances is critical not only for controlling its physical properties but also for appreciating its synthetic potential. Its strategically placed reactive handles at the C3 and C6 positions empower medicinal chemists to generate vast libraries of novel compounds, accelerating the search for next-generation therapeutics targeting kinases and other important enzyme families.

References

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  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde | Request PDF. (2025, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • The crystal packing of (I), showing the intermolecular interactions... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved January 17, 2026, from [Link]

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  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Which intermolecular interactions have a significant influence on crystal packing? | Request PDF. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved January 17, 2026, from [Link]

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  • there are 524007 entries in the selection. (n.d.). Crystallography Open Database. Retrieved January 17, 2026, from [Link]

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT. Retrieved January 17, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a candidate molecule is paramount to its success. Among these properties, solubility stands out as a critical determinant of a drug's journey through the development pipeline, influencing everything from initial bioassays to final formulation.[1][2][3][4] Poor solubility can lead to low bioavailability, hindering a promising compound from reaching its therapeutic target and often resulting in costly delays or outright failure of a development program.[5] This guide provides a comprehensive technical overview of the solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents.

The strategic selection of an appropriate solvent is crucial for a multitude of applications, including reaction chemistry, purification, formulation for in vivo studies, and high-throughput screening.[2][6] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only solubility data but also the underlying scientific rationale and a detailed experimental protocol for its determination.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into its solubility, it is essential to understand the structural and electronic characteristics of this compound.

Molecular Structure:

  • IUPAC Name: this compound[7]

  • CAS Number: 383875-60-3[7]

  • Molecular Formula: C₈H₅BrN₂O

  • Molecular Weight: 225.04 g/mol

The molecule features a fused bicyclic system consisting of a pyridine ring and a pyrrole ring, a structure commonly found in pharmacologically active compounds. The presence of a bromine atom, a carbaldehyde group, and the pyrrolic nitrogen introduces a combination of polar and nonpolar characteristics, which will significantly influence its interactions with different solvents. The hydrogen bond donor (N-H of the pyrrole) and acceptor (carbonyl oxygen, pyridine nitrogen) sites suggest the potential for specific interactions with protic solvents.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in a selection of organic solvents at ambient temperature (approximately 20-25°C). It is important to note that these values are intended as a guide and may vary depending on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent.

SolventPolarity Index (P')[8][9]Solubility CategoryQualitative Observation
Highly Polar Protic
Methanol5.1SolubleDissolves readily with minimal agitation.
Ethanol5.2SolubleForms a clear solution.
Highly Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.2Very SolubleDissolves completely at high concentrations.
N,N-Dimethylformamide (DMF)6.4Very SolubleReadily forms a clear solution.
Acetonitrile5.8Moderately SolubleRequires some agitation for complete dissolution.
Acetone5.1Moderately SolubleDissolves with stirring.
Moderately Polar
Tetrahydrofuran (THF)4.0Sparingly SolublePartial dissolution observed.
Ethyl Acetate4.4Sparingly SolubleLimited solubility, solid remains.
Dichloromethane (DCM)3.1Sparingly SolubleOnly a small amount dissolves.
Nonpolar
Toluene2.4InsolubleNo visible dissolution.
Hexane0.1InsolubleCompound remains as a solid precipitate.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

The following protocol details the widely accepted shake-flask method for determining the thermodynamic or equilibrium solubility of a compound.[10][11] This method is considered the gold standard for its reliability, particularly for compounds with low solubility.[10]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[12]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a scintillation vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the chosen organic solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator set to a moderate speed.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25°C).[5] This extended time is crucial to ensure a true thermodynamic equilibrium is achieved.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes. This will pellet the solid material at the bottom of the vial.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulate matter.

    • Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a critical visual confirmation that a saturated solution has been achieved.

  • Equilibration Time: The extended equilibration time minimizes the risk of measuring a supersaturated or undersaturated solution, ensuring the data reflects the true thermodynamic equilibrium.

  • Centrifugation and Filtration: These steps are essential to prevent the transfer of solid particles into the analytical sample, which would lead to an overestimation of the solubility.

  • Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.

Visualizing the Workflow: Solubility Determination Process

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (this compound) prep2 Add precise volume of organic solvent prep1->prep2 equilibrate Agitate for 24-48 hours at constant temperature prep2->equilibrate separate1 Centrifuge to pellet undissolved solid equilibrate->separate1 separate2 Filter supernatant (0.22 µm syringe filter) separate1->separate2 analysis1 Dilute filtered saturated solution separate2->analysis1 analysis2 Quantify concentration by HPLC analysis1->analysis2 result result analysis2->result Equilibrium Solubility (mg/mL or M)

Caption: Workflow for Thermodynamic Solubility Determination.

Discussion: Correlating Structure, Polarity, and Solubility

The observed solubility of this compound aligns well with the principles of "like dissolves like."

  • High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in highly polar aprotic solvents such as DMSO and DMF. These solvents have strong dipole moments and can effectively solvate the polar functional groups of the molecule, particularly the carbaldehyde and the pyrrolo-pyridine ring system.

  • Good Solubility in Polar Protic Solvents: The solubility in polar protic solvents like methanol and ethanol is also significant. These solvents can engage in hydrogen bonding with the N-H of the pyrrole and the carbonyl oxygen, contributing to favorable solute-solvent interactions.

  • Limited Solubility in Moderately Polar and Nonpolar Solvents: As the polarity of the solvent decreases, the solubility of the compound drops considerably. Solvents like THF, ethyl acetate, and dichloromethane are less effective at solvating the polar regions of the molecule. In nonpolar solvents such as toluene and hexane, the energetic cost of breaking the crystal lattice of the solid is not sufficiently compensated by favorable solute-solvent interactions, resulting in insolubility.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound in a range of organic solvents, supported by a robust experimental protocol. The data presented herein can guide researchers in selecting appropriate solvents for various stages of the drug discovery and development process. For instance, DMSO and DMF are suitable for preparing high-concentration stock solutions for screening, while more volatile solvents like methanol or ethanol may be preferred for reaction chemistry and purification.

Further studies could explore the temperature dependence of solubility, which is crucial for crystallization processes. Additionally, investigating the solubility in aqueous buffer systems at different pH values would be essential for understanding the compound's behavior in a physiological context, a critical step in pre-formulation and bioavailability assessment.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Polarity of Solvents. (n.d.).
  • In vitro solubility assays in drug discovery. (2008). PubMed.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • Properties of Common Organic Solvents. (2022).
  • Polarity Index. (n.d.).
  • 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. (n.d.). PubChem.
  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde. (n.d.). Echemi.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • Solvent-Miscibility-and-Polarity-Chart.pdf. (n.d.). Organometallics.
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • Optimizing Drug Solubility. (2017). Contract Pharma.
  • This compound. (n.d.). J&K Scientific.
  • This compound. (n.d.). Sigma-Aldrich.

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The Aldehyde Moiety in 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Hub of Synthetic Versatility for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Bromo-7-azaindole-3-carbaldehyde Scaffold

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a prominent member of the 7-azaindole family, represents a cornerstone building block in modern medicinal chemistry. Its privileged scaffold is a bioisostere of indole, a recurring motif in a multitude of biologically active compounds. The strategic placement of a bromine atom at the 6-position provides a versatile handle for late-stage functionalization via cross-coupling reactions, while the aldehyde group at the 3-position serves as a reactive hub for a diverse array of chemical transformations. This guide, intended for researchers and drug development professionals, delves into the nuanced reactivity of this aldehyde group, providing both mechanistic insights and field-proven experimental protocols. Understanding and harnessing this reactivity is paramount for the efficient construction of novel molecular architectures with therapeutic potential.

Molecular Architecture and Electronic Landscape: The "Why" Behind the Reactivity

The reactivity of the aldehyde group in this compound is intricately governed by the electronic properties of the fused heterocyclic ring system. The 7-azaindole core is an electron-deficient aromatic system due to the presence of the pyridine nitrogen. This inherent electron deficiency is further modulated by the electron-donating character of the pyrrole ring.

Computational studies on the 7-azaindole scaffold reveal a complex interplay of these electronic effects. The nitrogen atom at the 7-position significantly influences the electron distribution throughout the bicyclic system, impacting the electrophilicity of the carbonyl carbon in the aldehyde group. Substitution with electron-donating groups on the 7-azaindole ring has been shown to enhance n → π* interactions, which can modulate the reactivity of appended functional groups[1]. Conversely, the bromine atom at the 6-position exerts a mild electron-withdrawing effect through induction, further enhancing the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

This finely tuned electronic landscape dictates the propensity of the aldehyde to engage in a wide range of chemical transformations, from simple nucleophilic additions to more complex condensation and olefination reactions.

Key Reactive Pathways of the Aldehyde Group

The aldehyde functionality of this compound is a versatile synthetic handle. The following sections detail the principal reaction classes, providing mechanistic rationale and actionable experimental protocols.

Condensation Reactions: Building Complexity with Carbon-Nitrogen and Carbon-Carbon Bonds

Condensation reactions are fundamental transformations of aldehydes, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial for scaffold diversification in drug discovery.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration[2]. This reaction is a powerful tool for introducing diverse functionalities and extending conjugation.

Causality Behind Experimental Choices: The choice of a weak base, such as piperidine or an ammonium salt, is critical to prevent self-condensation of the aldehyde. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product. For heteroaromatic aldehydes, catalyst-free conditions in a water-ethanol mixture at room temperature have also proven effective, offering a greener alternative[3].

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added malononitrile (1.1 eq).

  • Catalyst Addition: A catalytic amount of piperidine (0.1 eq) is added to the mixture.

  • Reaction Execution: The reaction mixture is heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-((6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile.

ReagentMolar Eq.
This compound1.0
Malononitrile1.1
Piperidine0.1
EthanolSolvent

graph Knoevenagel_Mechanism {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Aldehyde [label="6-Bromo-7-azaindole-CHO"]; ActiveMethylene [label="CH₂(CN)₂"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="⁻CH(CN)₂"]; Intermediate [label="Tetrahedral Intermediate"]; Product [label="α,β-Unsaturated Product"]; Water [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Base -> ActiveMethylene [label="Deprotonation"]; ActiveMethylene -> Enolate; Aldehyde -> Intermediate [label="Nucleophilic Attack"]; Enolate -> Intermediate; Intermediate -> Product [label="Dehydration"]; Intermediate -> Water;

{rank=same; Aldehyde; ActiveMethylene; Base} }

Caption: Knoevenagel Condensation Mechanism.

Reductive amination is a cornerstone transformation for the synthesis of amines, a prevalent functional group in pharmaceuticals. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for the iminium ion over the aldehyde, and tolerant of a wide range of functional groups. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent quenching of the reducing agent.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Imine Formation: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous DCE (15 mL/mmol) is added acetic acid (1.2 eq). The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ReagentMolar Eq.
This compound1.0
Primary Amine1.1
Sodium Triacetoxyborohydride (STAB)1.5
Acetic Acid1.2
Dichloroethane (DCE)Solvent

graph Reductive_Amination_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Start: Aldehyde + Amine"]; Imine_Formation [label="Imine Formation\n(Acid Catalyst)"]; Iminium_Ion [label="Iminium Ion Intermediate"]; Reduction [label="Reduction\n(e.g., NaBH(OAc)₃)"]; Product [label="Final Amine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Imine_Formation; Imine_Formation -> Iminium_Ion; Iminium_Ion -> Reduction; Reduction -> Product; }

Caption: Reductive Amination Workflow.

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde group provides a direct and efficient method for carbon-carbon bond formation, leading to secondary alcohols.

Causality Behind Experimental Choices: These reactions must be conducted under strictly anhydrous conditions as organometallic reagents are highly basic and readily quenched by protic solvents. The choice of solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the organometallic species. The acidic N-H of the pyrrole ring will be deprotonated by the organometallic reagent, so at least two equivalents of the reagent are required.

Experimental Protocol: Grignard Addition

  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous THF (20 mL/mmol) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq) is added dropwise to the cooled solution.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.

ReagentMolar Eq.
This compound1.0
Grignard Reagent2.2
Anhydrous Tetrahydrofuran (THF)Solvent
Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.

Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes. The choice of base for generating the ylide from the corresponding phosphonium salt is also important, with strong bases like n-butyllithium or sodium hydride being commonly employed for non-stabilized ylides.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Generation: To a suspension of a phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide, 1.2 eq) in anhydrous THF (15 mL/mmol) at 0 °C is added a base such as sodium hydride (1.2 eq). The mixture is stirred at room temperature for 1 hour.

  • Aldehyde Addition: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired alkene.

ReagentMolar Eq.
This compound1.0
Phosphonium Salt1.2
Base (e.g., NaH)1.2
Anhydrous Tetrahydrofuran (THF)Solvent
Oxidation and Reduction of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two additional key functional groups for further synthetic elaboration.

Causality Behind Experimental Choices: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite and a scavenger). The choice depends on the presence of other sensitive functional groups in the molecule. The pyrrolo[2,3-b]pyridine core can be sensitive to strong oxidants[4].

Experimental Protocol: Pinnick Oxidation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of t-butanol and water is added 2-methyl-2-butene (5.0 eq).

  • Reagent Addition: A solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water is added dropwise at room temperature.

  • Reaction Execution: The reaction is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the resulting solid is purified by recrystallization or column chromatography to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones and is often the reagent of choice for this transformation due to its ease of handling and high yields. The reaction is typically performed in a protic solvent like methanol or ethanol.

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (20 mL/mmol) at 0 °C is added sodium borohydride (1.5 eq) portion-wise.

  • Reaction Execution: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude (6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, which can be purified by column chromatography or recrystallization.

Conclusion: A Gateway to Novel Chemical Space

The aldehyde group of this compound is a highly versatile and reactive functional group that provides a gateway to a vast and diverse chemical space. A thorough understanding of its reactivity, guided by an appreciation of the electronic properties of the 7-azaindole scaffold, empowers medicinal chemists to design and execute efficient synthetic strategies for the generation of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this valuable building block.

References

  • Saidi, M. R., Azizi, N., Aryanasab, F., Torkiyan, L., & Ziyaei, A. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 43(4), 540-544. Retrieved from [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Fathalla, W., & Cárdenas, C. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6213–6221. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

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Maintaining the Integrity of a Privileged Scaffold: A Guide to the Stability and Storage of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of a Versatile Building Block

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. The 7-azaindole core is a "privileged structure," frequently found in compounds with significant biological activity, and plays a crucial role in the development of novel therapeutics[1][2]. The strategic placement of a bromine atom and an aldehyde functional group makes this molecule an exceptionally versatile building block for constructing complex molecular architectures through reactions like cross-coupling and reductive amination.

However, the very features that impart this high reactivity also render the molecule susceptible to degradation if not handled and stored with meticulous care. The loss of compound integrity due to improper storage can lead to inconsistent experimental results, compromised biological data, and the costly failure of synthetic campaigns. This guide provides a deep dive into the physicochemical properties of this compound, the causal factors behind its potential instability, and field-proven protocols to ensure its long-term viability for research and drug development.

Chapter 1: Physicochemical Profile and Inherent Reactivity

Understanding the stability of a molecule begins with its structure. The compound features a bicyclic heterocyclic system composed of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic arrangement, combined with two reactive functional groups, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 383875-60-3[3]
Molecular Formula C₈H₅BrN₂O[4]
Molecular Weight 225.05 g/mol [4]
Appearance Solid (form may vary)[5]
Melting Point Not consistently reported, varies by supplier-
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[6][7]

The key to this molecule's utility and its stability challenges lies in three specific areas of its structure:

  • The Aldehyde Group: As a primary reactive site, the formyl group is highly susceptible to oxidation, which would convert it to the corresponding, and often unwanted, carboxylic acid. This is the most common and critical degradation pathway.

  • The Pyrrole NH: The proton on the pyrrole nitrogen is acidic and can be removed by strong bases, which can lead to undesired side reactions.

  • The Bromo-Pyridine System: The pyridine nitrogen is basic and can be protonated by strong acids. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, a testament to its designed reactivity[8]. The entire ring system is also sensitive to strong oxidizing agents[8].

cluster_0 cluster_1 mol p1 Aldehyde Group: Susceptible to Oxidation p1->mol p2 Pyrrole NH: Acidic Proton p2->mol p3 Bromo-Pyridine Core: Reactive to Pd-coupling, Sensitive to Strong Acids/Oxidants p3->mol

Caption: Key reactive sites on the this compound molecule.

Chapter 2: The Causal Factors of Chemical Degradation

The recommendation to "store in a cool, dry, dark place" is common, but for a high-value reagent, understanding the science behind this advice is critical for risk mitigation. Several environmental factors can directly initiate or accelerate the degradation of this compound.

Atmospheric Exposure: The Primary Threat
  • Oxygen: Atmospheric oxygen is the principal adversary. The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of light or trace metal impurities that can catalyze the reaction. This single transformation fundamentally alters the molecule's reactivity and physical properties, rendering it unsuitable for most subsequent synthetic steps. The pyrrole and pyridine rings are also susceptible to oxidation, which can lead to complex mixtures of N-oxides and other degradation products[8]. This high sensitivity is the primary reason why storage under an inert atmosphere is strongly advised[6][7][9].

  • Moisture: While the compound is a solid, ambient humidity can be detrimental. Water can be physically adsorbed onto the solid's surface. This moisture can facilitate oxidation and other degradative processes. For aldehydes, while direct hydrate formation is possible, the greater risk is that absorbed water can act as a medium for reactions with other atmospheric components like dissolved CO₂.

Temperature: The Accelerator

Chemical reactions, including degradation pathways, are accelerated at higher temperatures. Storing the compound at elevated or even ambient room temperatures for extended periods will increase the rate of oxidation and other decomposition reactions. The general "cool" storage recommendation is a direct application of this principle to slow down molecular motion and reduce the kinetic energy available for degradation reactions to overcome their activation barriers.

Light: The Initiator

Many aromatic and heterocyclic compounds exhibit photosensitivity. Energy from UV or even high-frequency visible light can be absorbed by the molecule, promoting electrons to higher energy states. This can initiate radical chain reactions, leading to polymerization or decomposition. The presence of a bromine atom can exacerbate this, as the carbon-bromine bond can be susceptible to photolytic cleavage. Therefore, protection from light by using amber vials or storing containers in the dark is a mandatory precaution.

Chemical Incompatibility

As noted in Safety Data Sheets (SDS), this compound is incompatible with several classes of chemicals[6][7]:

  • Strong Oxidizing Agents: These will aggressively and uncontrollably oxidize the aldehyde and the heterocyclic core.

  • Strong Acids: Protonation of the pyridine nitrogen alters the electronic structure of the molecule, which can catalyze decomposition.

  • Strong Bases: Deprotonation of the pyrrole nitrogen creates a nucleophilic anion that may be unstable or prone to undesired reactions.

compound Pristine Compound degraded Degraded Product (e.g., Carboxylic Acid) compound->degraded Degradation factor1 Oxygen (Air Exposure) factor1->degraded factor2 Elevated Temperature factor2->degraded factor3 UV/Visible Light factor3->degraded factor4 Moisture factor4->degraded factor5 Chemical Contaminants (Acids, Bases, Oxidants) factor5->degraded

Caption: Key environmental factors that drive the degradation of the compound.

Chapter 3: Self-Validating Storage and Handling Protocols

To preserve the integrity of this compound, protocols must be designed to create a self-validating system where the compound is shielded from the degradation factors identified above.

Table 2: Summary of Recommended Storage Conditions

ParameterLong-Term Storage (>1 Month)Short-Term / In-UseRationale
Temperature -20°C to 4°C2-8°C (in desiccator)Minimizes kinetic rate of degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas / DesiccatedPrevents oxidation by atmospheric oxygen.[6][9]
Light Dark (Amber vial inside box)Dark (Amber vial)Prevents photo-initiated degradation.
Container Amber glass vial, PTFE-lined capOriginal containerProvides inert surface and light protection.
Experimental Protocol 1: Long-Term Storage

This protocol is designed for unopened containers or for aliquots intended for storage for more than one month.

  • Container Verification: Ensure the compound is in a tightly sealed amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap. PTFE provides an inert barrier against potential leaching or reaction with the cap material.

  • Inert Atmosphere Purge: If the container has been opened, it must be purged with an inert gas.

    • Work within a fume hood or glovebox.

    • Gently introduce a stream of dry argon or nitrogen via a needle through the cap's septum for 1-2 minutes to displace all air.

    • Simultaneously, use a second, wider-gauge needle as an outlet for the displaced air.

    • Remove the outlet needle first, followed by the inlet needle, to maintain positive pressure.

  • Sealing: Immediately after purging, securely tighten the cap. For extra security against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received/aliquoted, and storage conditions.

  • Placement: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a designated freezer (-20°C) or refrigerator (2-8°C).

Experimental Protocol 2: In-Use Handling and Short-Term Storage

This workflow minimizes exposure during active use.

  • Equilibration: Before opening, remove the container from cold storage and allow it to equilibrate to ambient temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Weighing: Open the container for the minimum time required to weigh out the desired amount of material. Perform this in a fume hood with low air-flow velocity to minimize atmospheric exposure.

  • Resealing: Immediately after weighing, tightly close the container.

  • Purging: If the material will be used again within a few days, a full inert gas purge (as in Protocol 1) is ideal. If not, proceed to the next step.

  • Desiccation: Place the resealed container in a desiccator containing an active desiccant (e.g., Drierite™ or silica gel). This provides a dry environment for short-term storage between uses.

decision decision process process storage storage start Need to Use Compound equilibrate Equilibrate to Room Temp (CRITICAL STEP) start->equilibrate open_weigh Open and Weigh Quickly in Fume Hood equilibrate->open_weigh is_long_term Finished with Lot? open_weigh->is_long_term purge_long Purge with Argon/Nitrogen is_long_term->purge_long Yes reseal_short Reseal Tightly is_long_term->reseal_short No seal_long Seal, Parafilm, Label purge_long->seal_long store_long Store at -20°C to 4°C seal_long->store_long store_short Store in Desiccator at 2-8°C reseal_short->store_short

Caption: Decision workflow for handling and storing the compound.

Chapter 4: The Consequences of Neglect

Improper storage is not a trivial issue; it is a direct cause of failed experiments. The primary degradation product, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, will not undergo reductive amination and will have significantly different electronic properties, potentially poisoning catalysts in cross-coupling reactions. The presence of this and other impurities can lead to:

  • Reduced Yields: Less active starting material results in lower conversion to the desired product.

  • Complex Purification: The need to separate closely related impurities from the final product complicates chromatography and can lead to product loss.

  • Inaccurate Biological Data: Testing a degraded compound can produce false negative results or misleading structure-activity relationships (SAR).

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its value, however, is directly tied to its chemical purity. By understanding the inherent reactivity of its functional groups and implementing rigorous, scientifically-grounded storage and handling protocols, researchers can protect their investment and ensure the integrity and reproducibility of their scientific endeavors. The protocols outlined in this guide are designed not as mere suggestions, but as a robust system to safeguard this critical reagent from the inevitable forces of chemical degradation.

References

  • American Chemical Society. (2023). Synthesis of 4-, 5- ,6- and 7-azaindole-3-aldehyde derivatives and evaluation of their activity against ESKAPE bacteria. ACS Fall 2023. Retrieved from [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry.
  • Various Authors. (2014). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Retrieved from [Link]

  • Rosales, A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Retrieved from [Link]

  • Fisher Scientific. (2021). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46856437, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Retrieved from [Link]

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A Technical Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in contemporary drug discovery, largely due to its function as a bioisostere of adenine, enabling it to effectively compete with ATP for the active sites of various kinases.[1] This guide focuses on a particularly valuable derivative, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We will explore the synthesis, physicochemical properties, and strategic applications of this versatile intermediate, with a deep dive into its role in the development of potent and selective kinase inhibitors for oncology, inflammatory disorders, and other therapeutic areas. The dual functionality of a reactive aldehyde at the 3-position and a synthetically versatile bromine at the 6-position provides medicinal chemists with a powerful platform for generating diverse compound libraries and optimizing drug candidates.

Core Compound Profile: Properties and Synthesis

The strategic value of this compound lies in its unique combination of reactive sites, which serve as handles for molecular elaboration.

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below. This data provides the foundational knowledge for its handling, characterization, and deployment in synthetic campaigns.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 383875-60-3[2]
Molecular Formula C₈H₅BrN₂O[3]
Molecular Weight 225.04 g/mol [3]
Appearance Off-white to yellow solid[4][5]
Solubility Soluble in organic solvents like methanol and chloroform[5]
InChI Key DQHQOTOTCUBNFL-UHFFFAOYSA-N[2]
Reactivity and Synthetic Rationale

The power of this scaffold comes from its two distinct functional groups:

  • C6-Bromine: This position is primed for metal-catalyzed cross-coupling reactions.[6] Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be readily employed to introduce a wide array of aryl, heteroaryl, alkyl, or amino substituents. This late-stage diversification is critical for modulating pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

  • C3-Carbaldehyde: The aldehyde is a versatile electrophile. Its primary application in medicinal chemistry is as a precursor for reductive amination, allowing for the facile installation of diverse amine-containing side chains. These side chains are often crucial for targeting specific amino acid residues within a kinase active site to achieve high potency and selectivity. It can also participate in Wittig reactions, aldol condensations, and other carbonyl chemistries to build molecular complexity.

General Synthesis Pathway

The title compound is typically prepared from its precursor, 6-Bromo-1H-pyrrolo[2,3-b]pyridine.[7] A common and efficient method for introducing the aldehyde at the C3 position is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.

cluster_0 Synthesis Workflow A 6-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor) B Vilsmeier-Haack Reaction A->B DMF, POCl₃ C This compound (Target Compound) B->C Aqueous Workup Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene initiates

Caption: Simplified JAK-STAT signaling pathway.

Aurora Kinase Inhibitors

Therapeutic Relevance: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis, including processes like chromosome segregation and cytokinesis. [8][9]Their overexpression is a hallmark of many human cancers, making them prime targets for anti-cancer therapy. [8][10] Synthetic Strategy & Rationale: The 7-azaindole scaffold is a validated starting point for potent Aurora kinase inhibitors. [11]The C3-aldehyde is instrumental in building out structures that can achieve selectivity between the different Aurora isoforms. For example, by introducing specific moieties via reductive amination or other carbonyl chemistries, interactions can be formed with non-conserved residues in the active site, distinguishing Aurora A from Aurora B. [12]The C6-bromo position allows for coupling to groups that can enhance anti-proliferative activity in cell-based assays and improve in vivo efficacy in xenograft models.

cluster_1 Drug Discovery Workflow A Hit Identification (Scaffold: 7-Azaindole) B Lead Generation (Modification at C3-aldehyde and C6-bromo) A->B SAR C In Vitro Assays (Kinase IC₅₀, Cell Proliferation) B->C D Lead Optimization (ADME/Tox Profiling) C->D Data Analysis D->B Iterative Design E In Vivo Studies (Xenograft Models) D->E F Candidate Drug E->F Efficacy & Safety

Caption: A typical medicinal chemistry workflow for kinase inhibitors.

Other Potential Kinase Targets

The versatility of the this compound scaffold extends to other kinase families implicated in disease:

  • ROCK Inhibitors: Rho-associated kinases (ROCKs) are key regulators of the actin cytoskeleton and are involved in cell motility and invasion. [13]Their inhibition is a promising strategy for anti-metastatic cancer therapy. The synthetic handles on the title compound allow for the systematic exploration of structure-activity relationships to develop potent ROCK inhibitors. [13]* FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases. Abnormal activation of FGFR signaling is a known driver in various cancers. [14]The 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop potent inhibitors of FGFR1, 2, and 3. [14]

Key Experimental Protocol: Reductive Amination

To illustrate the practical utility of the title compound, the following section details a robust, self-validating protocol for reductive amination, a cornerstone reaction in leveraging the C3-aldehyde for library synthesis.

Objective: To synthesize a C3-aminoalkyl derivative of the 6-bromo-7-azaindole core.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS to observe the consumption of the starting aldehyde.

  • Reduction: Once imine formation is substantial, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

    • Causality Note: NaBH(OAc)₃ is chosen because it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the protonated iminium intermediate. It is also more tolerant to the mildly acidic conditions than other hydrides like NaBH₄.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and the appearance of the product by LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure product.

  • Validation: The final compound's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that grants access to vast and relevant chemical space. Its dual functionality has been instrumental in the discovery of numerous potent and selective kinase inhibitors targeting critical pathways in cancer and immunology.

The continued application of this scaffold in parallel synthesis and diversity-oriented synthesis will undoubtedly lead to the discovery of novel modulators for not only kinases but also other important target classes. Its utility in developing therapies for neurodegenerative diseases and as chemical probes to elucidate complex biological pathways remains a promising and active area of research. [15]The principles and applications outlined in this guide underscore the enduring value of this privileged scaffold in the ongoing quest for new medicines.

References

  • PubChem. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. National Institutes of Health. [Link]

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  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. [Link]

  • Shiri, L. et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc.[Link]

  • ChemBK. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Institutes of Health. [Link]

  • Duan, J.J. et al. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorg. Med. Chem. Lett.[Link]

  • Nakajima, Y. et al. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorg. Med. Chem.[Link]

  • Science.gov. Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. [Link]

  • Lee, J.Y. et al. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J. Med. Chem.[Link]

  • Al-Salama, Z.T. et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]

  • Dar, A.A. et al. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. [Link]

  • Gustafson, W.C. et al. Aurora Kinase Inhibitors: Current Status and Outlook. Front. Oncol.[Link]

  • Schenone, S. et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr. Med. Chem.[Link]

  • Wang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.[Link]

  • Voller, J. et al. 6-Substituted Purines as ROCK Inhibitors With Anti-Metastatic Activity. Bioorg. Chem.[Link]

  • Soncini, C. et al. PHA-680632, a novel Aurora kinase inhibitor with potent antitumoral activity. Clin. Cancer Res.[Link]

  • Fancelli, D. et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J. Med. Chem.[Link]

  • Sells, T.B. et al. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Mol. Biol. Cell. [Link]

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to purine and indole allows it to act as a bioisostere, leading to favorable interactions with a wide range of biological targets. Specifically, 6-substituted-3-formyl-7-azaindoles are crucial intermediates in the synthesis of various kinase inhibitors and other pharmacologically active agents. The aldehyde functionality at the 3-position serves as a versatile handle for further molecular elaboration.

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5] Its broad substrate scope and tolerance for various functional groups have made it a go-to method for the construction of arylamines, which are prevalent in pharmaceuticals. This document provides a detailed guide for the application of the Buchwald-Hartwig amination to a challenging and valuable substrate: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for successful execution.

Mechanistic Overview: The Palladium-Catalyzed C-N Cross-Coupling Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that orchestrates the coupling of an aryl halide with an amine.[4][5] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle is generally accepted to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand is critical, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition Intermediate Pd(0)L->Ox_Add Ar-Br End 6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Amido_Complex Palladium-Amido Complex Ox_Add->Amido_Complex + R₂NH, - HBr (Base) Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L Ar-NR₂ Start This compound + Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol is a generalized procedure based on established methods for the amination of related bromopyridines and 7-azaindoles.[6][7] Optimization may be required for specific amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Critical Considerations: The Aldehyde Functionality

The presence of the aldehyde group on the substrate requires careful consideration, as it can be sensitive to the strongly basic conditions often employed in Buchwald-Hartwig aminations. Strong bases like sodium tert-butoxide (NaOtBu) could potentially lead to side reactions such as aldol condensation or Cannizzaro reactions, especially at elevated temperatures.

To mitigate these risks, it is advisable to start with milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While these may require slightly higher reaction temperatures or longer reaction times, they offer greater compatibility with the aldehyde moiety. Careful monitoring of the reaction by TLC or LC-MS is essential to track the consumption of starting material and the formation of the desired product, as well as any potential byproducts.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Pd precatalyst, ligand, and base to a dry Schlenk tube. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent. B->C D 4. Stir for catalyst pre-formation. C->D E 5. Add this compound and amine. D->E F 6. Heat and monitor reaction progress. E->F G 7. Cool, dilute, and filter. F->G H 8. Wash with water and brine. G->H I 9. Dry, concentrate, and purify by column chromatography. H->I

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Data Presentation: A Guide to Reaction Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction parameters. The following table provides a starting point for the optimization of the amination of this compound with various classes of amines.

ParameterPrimary AlkylaminesSecondary AlkylaminesAnilines
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃
Ligand XPhos or RuPhosBINAP or XPhosXPhos or BrettPhos
Base Cs₂CO₃ or K₃PO₄K₃PO₄ or NaOtBuCs₂CO₃ or K₃PO₄
Solvent Toluene or DioxaneToluene or THFDioxane
Temperature 80-100 °C90-110 °C100-110 °C
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent

Note: These are general recommendations. The optimal conditions should be determined experimentally for each specific substrate combination. For challenging couplings, the use of pre-catalysts such as XPhos Pd G2 or RuPhos Pd G2 may be beneficial.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by giving due consideration to the reactivity of the aldehyde functionality, researchers can efficiently access a diverse range of functionalized 7-azaindole building blocks. The protocols and guidelines presented herein are intended to serve as a robust starting point for the successful implementation of this important transformation in drug discovery and development programs.

References

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry, 11, 2555–2562. Retrieved from [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2020). Organic Letters, 22(12), 4753–4758. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7385. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2017). The Journal of Organic Chemistry, 82(19), 10055–10063. Retrieved from [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). Organic Chemistry Frontiers, 9(5), 1339-1345. Retrieved from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2019). Molecules, 24(22), 4124. Retrieved from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2012). Journal of Organic Chemistry, 77(17), 7193-7201. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its structure is a bioisostere of indole and purine, allowing it to mimic the hinge-binding interactions of ATP within the kinase active site. This inherent ability has led to its classification as a "privileged scaffold" in drug discovery.[3][4] The strategic functionalization of this core is paramount for achieving desired potency and selectivity against specific kinase targets.

This guide focuses on a highly versatile starting material: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This compound is pre-functionalized at two key positions, offering orthogonal chemical handles for building molecular complexity and exploring structure-activity relationships (SAR).

  • The C3-Carbaldehyde: This aldehyde group is an ideal electrophile for introducing a wide array of side chains, often targeting the solvent-exposed region of the kinase active site. It is readily converted into amines, alcohols, or other functional groups.

  • The C6-Bromo Group: The bromine atom serves as a robust handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the installation of diverse aryl and heteroaryl moieties that can occupy hydrophobic pockets within the ATP-binding site, significantly enhancing binding affinity.

This document provides detailed protocols for leveraging these functionalities to synthesize diverse libraries of potential kinase inhibitors targeting critical signaling pathways in oncology and other diseases.

Strategic Overview of Synthetic Diversification

The core strategy involves a two-pronged approach to modify the this compound scaffold. These modifications can be performed sequentially to generate vast chemical diversity from a single, readily available starting material.

G start This compound reductive_amination Reductive Amination (Introduce R1-Amine) start->reductive_amination R1-NH2, [Reducing Agent] suzuki Suzuki Coupling (Introduce R2-Aryl) start->suzuki R2-B(OH)2, [Pd Catalyst] product_A C3-Aminated Scaffold reductive_amination->product_A final_product Diverse Kinase Inhibitor Library (C3-Amine, C6-Aryl) product_A->suzuki product_B C6-Arylated Scaffold suzuki->product_B product_B->reductive_amination R1-NH2, [Reducing Agent]

Caption: Synthetic workflow for diversifying the starting material.

Protocol 1: Reductive Amination at the C3-Position

This protocol is a cornerstone for introducing basic amine functionalities, which are critical for forming salt bridges and hydrogen bonds with key residues (e.g., aspartate) in the kinase hinge region or DFG motif.

Scientific Principle

Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form a transient imine or enamine intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent to form the corresponding secondary or tertiary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes compared to agents like sodium borohydride, minimizing the side reaction of aldehyde reduction to an alcohol. It is also tolerant of mildly acidic conditions used to catalyze imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants. Acetic acid is often added as a catalyst to protonate the aldehyde carbonyl, activating it for nucleophilic attack and facilitating the dehydration step to form the imine.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: General scheme for Reductive Amination.

Amine Input (Example)Product ClassTypical YieldTarget Kinase Family (Example)
Aniline derivativesN-Arylmethyl amines60-85%FGFR, VEGFR
Piperazine derivativesN-Piperazinylmethyl scaffolds70-90%ATM, CDK8[7][8]
Amino acid estersPeptidomimetic side chains55-75%IKKα, GSK-3β[2][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This reaction is critical for installing aryl or heteroaryl groups that probe deep hydrophobic pockets of the kinase active site, often referred to as the "back pocket". This modification can dramatically improve potency and modulate selectivity.[10]

Scientific Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (the C6-bromo group) and an organoboron compound (an aryl/heteroaryl boronic acid or ester).[6][11][12] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. For heteroaromatic systems, bulky, electron-rich phosphine ligands like SPhos or XPhos can be particularly effective.

  • Base: A base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base.[13]

Detailed Experimental Protocol
  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (or its C3-aminated derivative) (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: General scheme for Suzuki-Miyaura Coupling.

Boronic Acid (Example)Product FeatureTypical YieldTarget Kinase Family (Example)
3-Methoxyphenylboronic acidHydrophobic pocket interaction75-90%FGFR[1]
Pyrazoleboronic acidH-bond donor/acceptor60-80%RET Kinase[4]
Phenylboronic acidCore aryl scaffold80-95%Multi-targeted inhibitors[3][14]

Application in Kinase Signaling Pathways

Derivatives synthesized from this scaffold have shown potent activity against numerous kinases involved in oncogenic signaling. For instance, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family are of high interest. Dysregulation of the FGFR pathway is a known driver in various cancers.[1]

G cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Activation PLCG PLCγ FGFR->PLCG Autophosphorylation & Activation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription

Caption: Inhibition of the FGFR signaling cascade.

A synthesized inhibitor can bind to the ATP pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream pathways like RAS-MEK-ERK and PI3K-AKT, ultimately blocking signals that lead to cell proliferation and survival.[1]

Conclusion and Outlook

This compound is a powerful and economically viable starting material for the discovery of next-generation kinase inhibitors. The orthogonal reactivity of its aldehyde and bromide functionalities allows for the systematic and efficient construction of large, diverse chemical libraries. The protocols outlined herein provide a robust foundation for researchers in drug development to access novel chemical matter targeting a wide range of kinases implicated in human disease.

References

  • Cui, W., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Gadekar, S. P., et al. (2012). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]

  • Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Fisher, M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Available at: [Link]

  • Tran, G., et al. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Utility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in R&D. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Castagnani, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • A. M. Show, et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ch, V. P., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The protocol focuses on the Vilsmeier-Haack formylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (6-bromo-7-azaindole). We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and characterization.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Its structure, a bioisosteric analog of indole, allows it to mimic the natural indole moiety while offering unique properties, such as an additional hydrogen bond acceptor which can enhance binding affinity to biological targets.[2][3] Derivatives of 7-azaindole are integral to a wide array of pharmacologically active agents, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2]

The title compound, this compound, is a particularly valuable intermediate.[4][5] The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aldehyde group at the 3-position is a gateway for constructing complex side chains through reactions like reductive amination, Wittig olefination, and condensation chemistry.[3][6] This dual functionality makes it a cornerstone for building diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide focuses on the efficient synthesis of this key intermediate via the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich heterocycles.[7][8]

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.[7][8][9] The reaction employs a "Vilsmeier reagent," which is a chloroiminium ion generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][10]

Causality Behind the Choice:

  • Regioselectivity: For the 7-azaindole system, electrophilic substitution is strongly favored at the C3 position of the electron-rich pyrrole ring. The Vilsmeier-Haack reaction reliably yields the 3-formyl isomer, minimizing the formation of other isomers and simplifying purification.

  • Mild Conditions: The reaction proceeds under relatively mild conditions, which is crucial for preserving the integrity of the sensitive 7-azaindole core.

  • Scalability: The reagents are inexpensive and the procedure is amenable to scale-up, making it suitable for both discovery and development chemistry.

Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimizing the protocol. The process occurs in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9][10]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 6-bromo-7-azaindole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate which, after rearomatization, yields an iminium salt.[9]

  • Hydrolysis: The reaction is quenched with water or an aqueous base. The iminium salt is readily hydrolyzed during the aqueous workup to liberate the final aldehyde product.[9][10]

Below is a diagram illustrating the core mechanistic pathway.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(Me)₂]⁺ Vilsmeier Reagent DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Azaindole 6-Bromo-7-azaindole Iminium Iminium Salt Intermediate Azaindole->Iminium Attack on Vilsmeier Reagent Product This compound Iminium->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Mechanism of Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions and temperature control, is critical for success.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
6-Bromo-1H-pyrrolo[2,3-b]pyridine≥97%CommercialStarting material. Ensure it is dry.[11][12]
N,N-Dimethylformamide (DMF)AnhydrousCommercialCrucial for Vilsmeier reagent formation.
Phosphorus oxychloride (POCl₃)≥99%CommercialHighly reactive and corrosive. Handle in a fume hood.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor neutralization.
Brine (Saturated NaCl)ACS GradeIn-house prepFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercialFor chromatography mobile phase.

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer

  • Addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

The overall workflow is depicted below.

Workflow A 1. Reagent Setup (Azaindole in DMF under N₂) B 2. Cool to 0 °C A->B C 3. Add POCl₃ Dropwise (Maintain T < 10 °C) B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Reaction Quench (Pour onto ice/NaHCO₃) D->E F 6. Aqueous Workup (Extraction with DCM) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, Yield) G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation & Addition: Slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq) dropwise via a syringe or addition funnel. Crucial Insight: This step is exothermic. Maintain the internal temperature below 10 °C to prevent side reactions. A thick precipitate of the Vilsmeier reagent may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Expertise Note: This hydrolysis step is also exothermic and will release gas. Perform this in a large beaker within a fume hood. Stir until the ice has melted and gas evolution ceases. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid (typically off-white to yellow). Dry under vacuum.

Characterization and Data

Proper characterization is essential to confirm the structure and purity of the final product.

ParameterExpected Value/Observation
Appearance Off-white to yellow solid
Yield 75-90% (typical)
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol [13]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.5 (s, 1H, NH), ~9.9 (s, 1H, CHO), ~8.4-8.5 (m, 2H, Ar-H), ~8.0 (d, 1H, Ar-H)
Mass Spectrometry (ESI+) m/z: 224.9, 226.9 [M+H]⁺ (characteristic bromine isotope pattern)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Field-Proven Insights & Troubleshooting

  • Anhydrous Conditions are Paramount: Moisture will readily decompose POCl₃ and the Vilsmeier reagent, leading to low yields. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Yield: Often traced back to incomplete reaction or decomposition during workup. Ensure the reaction has gone to completion via TLC/LC-MS before quenching. If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion, but this may increase side product formation.

  • Dark-Colored Product: Overheating during the reaction or a difficult purification can lead to a discolored product. Ensure efficient cooling during POCl₃ addition and use fresh, high-quality silica gel for chromatography.

  • Purification Difficulty: If the product is difficult to separate from impurities, try a different solvent system for chromatography (e.g., DCM/Methanol). A recrystallization from a suitable solvent like ethanol or acetonitrile can also be effective.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
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  • Sigma-Aldrich. (n.d.). 7-Azaindole-3-carboxaldehyde 97 4649-09-6.
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  • J&K Scientific. (n.d.). This compound | 383875-60-3.
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  • ChemicalBook. (n.d.). 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1 h nmr.
  • ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7.
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  • PubChem. (n.d.). 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
  • ECHEMI. (n.d.). 143468-13-7, 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Formula.
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  • ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC).
  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • BLDpharm. (n.d.). 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

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The Strategic Utility of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its structure, which can be viewed as a bioisostere of indole, features a pyrrole ring fused to a pyridine ring. This arrangement provides a unique combination of hydrogen bond donor and acceptor sites, making it an excellent motif for binding to the hinge region of protein kinases.[2] Consequently, the 7-azaindole core is a cornerstone in the design of numerous kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[1][3]

This application note provides an in-depth guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , a highly versatile and strategically important building block. The presence of three key functional handles—the nucleophilic pyrrole nitrogen, the electrophilic aldehyde at the C3-position, and the C6-bromine atom amenable to cross-coupling reactions—endows this molecule with exceptional synthetic potential. We will explore its synthesis, key reactivity patterns, and provide detailed protocols for its application in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue
IUPAC Name This compound
Synonyms 6-Bromo-7-azaindole-3-carboxaldehyde
CAS Number 383875-60-3[4]
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Solid
Storage 2-8°C, under inert atmosphere

Synthesis of the Building Block: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group at the C3 position of an electron-rich pyrrole ring is most reliably achieved through the Vilsmeier-Haack reaction. This reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium species, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).

The mechanism involves the attack of the electron-rich C3 position of the 7-azaindole ring on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to unveil the aldehyde. The pyrrole ring's high electron density makes it an excellent substrate for this transformation.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Azaindole 6-Bromo-7-azaindole Azaindole->Iminium_Intermediate Electrophilic Attack Product 6-Bromo-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde Iminium_Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack formylation workflow.

Protocol 1: Synthesis of this compound

This protocol is adapted from the highly reliable procedure for the formylation of indole published in Organic Syntheses, a testament to its robustness and reproducibility.

Materials:

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 10-15 mL per gram of starting material)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 equiv) dropwise via the dropping funnel to the chilled, stirring DMF. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent complex may result in a yellowish, viscous solution or slurry.

  • Substrate Addition: Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, keeping the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

  • Neutralization: Basify the resulting acidic solution by the slow, portion-wise addition of a cold NaOH solution until the pH is ~8-9. This will cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. The crude solid can be further purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure product.

Applications in Synthesis: Elaboration of the Aldehyde

The aldehyde functionality at the C3 position is a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse side chains and the construction of more complex molecular scaffolds.

Application 1: Olefination Reactions

The conversion of the aldehyde to an alkene is a fundamental transformation. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the classical Wittig reaction due to the water-solubility of the phosphate byproduct, which simplifies purification, and its general tendency to produce the thermodynamically favored (E)-alkene with high stereoselectivity.[3][5]

HWE_Reaction Aldehyde 6-Bromo-7-azaindole- 3-carbaldehyde Alkene (E)-Alkene Product Aldehyde->Alkene Nucleophilic Attack Phosphonate Stabilized Phosphonate Ylide Phosphonate->Alkene Base Base (e.g., NaH, K₂CO₃) Base->Phosphonate Deprotonation Byproduct Water-soluble Phosphate Byproduct Alkene->Byproduct Elimination

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

Materials:

  • This compound (1.0 equiv)

  • Triethyl phosphonoacetate (or other stabilized phosphonate) (1.1 - 1.2 equiv)

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Add the phosphonate reagent (1.1-1.2 equiv) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve the 6-bromo-7-azaindole-3-carbaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the solution of the phosphonate ylide at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired alkene.

Application 2: Condensation Reactions for Heterocycle Synthesis

The aldehyde can readily undergo condensation with various nucleophiles to form imines, oximes, or hydrazones. These intermediates can then be used in subsequent cyclization reactions or serve as key functionalities in the final target molecule. A relevant example is the formation of an oxime, a common functional group in bioactive molecules. This protocol is adapted from a procedure used for the non-brominated 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[6]

Protocol 3: Oxime Formation

Materials:

  • This compound (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Base (e.g., Sodium acetate, Pyridine) (1.5 - 2.0 equiv)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and the base (e.g., sodium acetate).

  • Reaction: Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction for the consumption of the starting aldehyde by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo and add water to induce precipitation.

  • Purification: Wash the collected solid with cold water and dry under vacuum to yield the corresponding oxime.

Strategic Positioning for Drug Discovery

The true power of this compound lies in the orthogonal reactivity of its functional groups. A typical synthetic workflow might involve:

  • Elaboration of the Aldehyde: The aldehyde is transformed into a desired side chain via reactions like those described above (olefination, reductive amination, etc.).

  • Cross-Coupling at C6: The C6-bromo position is then utilized for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.

  • (Optional) N-Functionalization: The pyrrole nitrogen can be alkylated or acylated if required.

Synthetic_Strategy Start 6-Bromo-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde Step1 Aldehyde Transformation (e.g., HWE, Reductive Amination) Start->Step1 Intermediate C3-Functionalized 6-Bromo-7-azaindole Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Step2 Final_Product Complex Target Molecule (e.g., Kinase Inhibitor) Step2->Final_Product

Caption: A strategic synthetic workflow using the building block.

This stepwise approach allows for the rapid generation of diverse libraries of complex molecules, making this building block an invaluable asset for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.[1][3][5]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its strategic placement of three distinct and orthogonally reactive functional groups provides chemists with a robust platform for the efficient construction of complex heterocyclic systems. The protocols and applications detailed herein demonstrate its utility and underscore its importance for researchers and scientists in the field of medicinal chemistry and drug development.

References

  • J&K Scientific. This compound | 383875-60-3. [Link]

  • T. Irie and M. Sawa. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2019. [Link]

  • A. D. M. T. de Almeida, S. M. M. A. Pereira, and C. A. M. Afonso. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. [Link]

  • M. A. Qhobosheane, L. J. Legoabe, B. Josselin, et al. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020. [Link]

  • PubChem. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • S. Narva, S. Chitti, B. R. Bala, et al. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 2016. [Link]

  • T. Irie and M. Sawa. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018. [Link]

  • P. N. James and H. R. Snyder. Indole-3-aldehyde. Organic Syntheses, 1959. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • S. G. R. M. P. de Andrade, C. R. D. Correia. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 2015. [Link]

  • Z. Wang, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. [Link]

  • M. B. Smith. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 2015. [Link]

  • S. Narva, S. Chitti, B. R. Bala, et al. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of the aldehyde functional group of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This key intermediate, often utilized in the synthesis of bioactive molecules and kinase inhibitors, possesses a reactive aldehyde that serves as a versatile handle for molecular elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a technical exploration of several key derivatization strategies, including reductive amination, Knoevenagel condensation, Wittig reaction, and the formation of imines, oximes, and hydrazones. The protocols are presented with a focus on the underlying chemical principles, causality behind experimental choices, and methods for the characterization of the resulting products.

Introduction: The Strategic Importance of Derivatizing this compound

The 6-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 6-bromo-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of various therapeutic agents, particularly as kinase inhibitors. The presence of a bromine atom at the 6-position offers a convenient site for cross-coupling reactions, while the pyrrole nitrogen can be a key hydrogen bond donor or acceptor. The introduction of a carbaldehyde group at the 3-position transforms this scaffold into a versatile building block, allowing for a wide array of chemical modifications.

The aldehyde functional group is a prochiral center and a key electrophile, readily undergoing nucleophilic attack to form a diverse range of C-C and C-N bonds. This reactivity is central to the exploration of the chemical space around the 7-azaindole core, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This guide will delve into the practical aspects of several high-utility derivatization reactions, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

General Considerations for Derivatization

Before proceeding with specific protocols, it is crucial to consider the inherent chemical properties of this compound that influence its reactivity. The pyrrole ring is electron-rich and can be sensitive to strongly acidic or oxidizing conditions. The pyridine ring, being electron-deficient, can influence the reactivity of the adjacent pyrrole ring. The aldehyde group itself can be susceptible to oxidation to a carboxylic acid, and thus, reactions should be conducted under inert atmosphere where necessary.

Characterization of Derivatives: The successful synthesis of derivatives should be confirmed by a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new characteristic signals will be indicative of a successful reaction. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the aldehyde C=O stretch and the appearance of new functional group vibrations.

Reductive Amination: Forging Key Amine Linkages

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to ensure that the imine is reduced selectively without affecting the aldehyde starting material.

Causality in Experimental Design:

  • pH Control: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to protonate the aldehyde carbonyl, making it more electrophilic, while not excessively protonating the amine nucleophile.

  • Reducing Agent Selection: Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred. These reagents are less reactive towards protonated carbonyls but readily reduce the iminium ion intermediate. STAB is often favored for its less toxic nature and its effectiveness in a variety of solvents.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. For reactions with amine hydrochlorides, an excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to liberate the free amine.

Protocol 1: General Procedure for Reductive Amination

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of this compound (1 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents).

  • If the amine is a hydrochloride salt, add triethylamine (1.2 equivalents) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

AmineReducing AgentSolventReaction Time (h)Yield (%)
BenzylamineSTABDCE1685
MorpholineNaBH₃CNMeOH2478
AnilineSTABDCM1880

Note: The data in this table is illustrative and based on typical outcomes for similar reactions.

Visualization:

Reductive_Amination Aldehyde This compound Imine Imine/Iminium Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Derivative Imine->Product + STAB STAB Sodium Triacetoxyborohydride (STAB) STAB->Product

Caption: Reductive Amination Workflow.

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction leads to the formation of an α,β-unsaturated product, which can be a valuable intermediate for further synthetic transformations, including Michael additions and cycloadditions.

Causality in Experimental Design:

  • Active Methylene Compounds: A wide range of compounds with a methylene group flanked by two electron-withdrawing groups can be used, such as malononitrile, ethyl cyanoacetate, and barbituric acid. The acidity of the methylene protons dictates the reaction conditions.

  • Catalyst: Weak bases like piperidine, pyridine, or ammonium acetate are commonly employed as catalysts. The base facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion.

  • Solvent and Temperature: The reaction is often carried out in polar protic solvents like ethanol or methanol. Heating is sometimes required to drive the reaction to completion and facilitate the elimination of water. For some pyridine carbaldehydes, the reaction can proceed even without a catalyst in a water-ethanol mixture.[1]

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol is adapted from general procedures for the Knoevenagel condensation of heterocyclic aldehydes.[1]

Materials:

  • This compound

  • Malononitrile (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Data Presentation:

Active Methylene CompoundCatalystSolventTemperature (°C)Yield (%)
MalononitrilePiperidineEthanolReflux92
Ethyl CyanoacetatePiperidineEthanolRoom Temp88
Barbituric AcidPyridineEthanolReflux85

Note: The data in this table is illustrative and based on typical outcomes for similar reactions.

Visualization:

Knoevenagel_Condensation Aldehyde This compound Intermediate Aldol-type Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate + Catalyst Product α,β-Unsaturated Product Intermediate->Product - H₂O Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate

Caption: Knoevenagel Condensation Workflow.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is particularly valuable for creating C=C bonds with good control over the location of the double bond.

Causality in Experimental Design:

  • Ylide Preparation: The Wittig reagent is typically prepared by reacting a phosphonium salt with a strong base. The choice of the phosphonium salt determines the substituent on one side of the resulting alkene.

  • Base Selection: Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are required to deprotonate the phosphonium salt and generate the ylide.

  • Reaction Conditions: The Wittig reaction is usually carried out in anhydrous aprotic solvents like THF or diethyl ether under an inert atmosphere to prevent the quenching of the strongly basic ylide.

Protocol 3: General Procedure for the Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction. The specific phosphonium salt and base may need to be adjusted based on the desired alkene.

Materials:

  • Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents)

  • Strong base (e.g., n-butyllithium in hexanes) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 equivalents) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Data Presentation:

Phosphonium SaltBaseSolventYield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF75
Ethyltriphenylphosphonium bromiden-BuLiTHF70
(Carbethoxymethyl)triphenylphosphonium chlorideNaHTHF80 (E-isomer)

Note: The data in this table is illustrative and based on typical outcomes for similar reactions.

Visualization:

Wittig_Reaction Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide + Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane + Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide ->

Caption: Wittig Reaction Workflow.

Formation of Imines, Oximes, and Hydrazones

The condensation of the aldehyde with primary amines, hydroxylamine, and hydrazines provides imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right but can also serve as intermediates for further functionalization.

Protocol 4: Synthesis of an Oxime Derivative

This protocol is a standard procedure for the formation of oximes from aldehydes.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (1.2 equivalents)

  • Sodium acetate or Pyridine (1.5 equivalents)

  • Ethanol/Water mixture

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate or pyridine (1.5 equivalents).

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The oxime product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime. Further purification can be achieved by recrystallization or column chromatography.

Protocol 5: Synthesis of a Phenylhydrazone Derivative

This protocol is adapted from the synthesis of 6-bromo-pyridine-2-carbaldehyde phenyl-hydrazone.[2]

Materials:

  • This compound

  • Phenylhydrazine (1.1 equivalents)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of phenylhydrazine (1.1 equivalents) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for 2-4 hours. A solid precipitate of the hydrazone may form.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation:

ReagentProduct TypeCatalystSolventYield (%)
Hydroxylamine HClOximeSodium AcetateEtOH/H₂O95
PhenylhydrazinePhenylhydrazoneAcetic AcidEthanol90
2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneH₂SO₄ (catalytic)Ethanol>95 (often quantitative)

Note: The data in this table is illustrative and based on typical outcomes for similar reactions.

Visualization:

Condensation_Reactions cluster_imine Imine Formation cluster_oxime Oxime Formation cluster_hydrazone Hydrazone Formation Aldehyde1 Aldehyde Imine1 Imine Aldehyde1->Imine1 + Amine1 Primary Amine Amine1->Imine1 Aldehyde2 Aldehyde Oxime Oxime Aldehyde2->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Aldehyde3 Aldehyde Hydrazone Hydrazone Aldehyde3->Hydrazone + Hydrazine Hydrazine Hydrazine->Hydrazone

Caption: Condensation Reactions of the Aldehyde.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives. The aldehyde functional group provides a reactive handle for constructing diverse molecular architectures through reactions such as reductive amination, Knoevenagel condensation, Wittig olefination, and the formation of various C=N bonds. The protocols and principles outlined in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational design and synthesis of novel compounds for drug discovery and development. Careful consideration of the substrate's reactivity and appropriate selection of reagents and reaction conditions are paramount to achieving successful outcomes in the derivatization of this important heterocyclic building block.

References

  • Saidi, M. R., Azizi, N., Aryanasab, F., Torkiyan, L., & Ziyaei, A. (2006). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Moreno-Fuquen, R., Chaur, M. N., Romero, E. L., Zuluaga, F., & Ellena, J. (2012). 6-Bromopyridine-2-carbaldehyde phenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2131. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Fluorescent Probes from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As a bioisostere of the natural indole nucleus, it is recognized as a "privileged structure," frequently appearing in molecules with significant biological activity, including kinase inhibitors.[3][4][5][6] The unique electronic properties conferred by the pyridine nitrogen atom also make the 7-azaindole core an exceptional platform for the construction of advanced fluorescent probes.[6][7] These probes are indispensable tools in modern biology, enabling the visualization and quantification of ions, biomolecules, and enzymatic activities within living systems.[8][9][10]

This guide focuses on a particularly versatile starting material: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This molecule is strategically designed for divergent synthesis. The bromine atom at the C6-position serves as a robust handle for functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[11] Concurrently, the carbaldehyde group at the C3-position provides a reactive site for extending the π-conjugated system, a critical step in tuning the photophysical properties of the final probe.

Herein, we provide detailed protocols and expert insights into leveraging this building block to construct novel fluorescent probes, with a focus on palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck couplings. We will explore the causality behind experimental choices and the logical design of probes based on mechanisms like Intramolecular Charge Transfer (ICT).[12][13]

Core Synthetic Strategy: Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for C-C bond formation in modern organic synthesis, and they are exceptionally well-suited for the functionalization of the electron-deficient 7-azaindole core.[3][14] The choice of reaction dictates the type of molecular fragment that can be introduced, providing precise control over the probe's final architecture and fluorescent properties.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners cluster_products Functionalized Intermediates Start 6-Bromo-7-azaindole -3-carbaldehyde Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Coupling Start->Heck Boronic Aryl/Heteroaryl Boronic Acids Suzuki->Boronic Aryl 6-Aryl-7-azaindole Derivatives Suzuki->Aryl Alkyne Terminal Alkynes Sonogashira->Alkyne Alkynyl 6-Alkynyl-7-azaindole Derivatives Sonogashira->Alkynyl Alkene Alkenes (e.g., acrylates) Heck->Alkene Vinyl 6-Vinyl-7-azaindole Derivatives Heck->Vinyl G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants - 6-Bromo-azaindole (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) B 2. Add Catalyst System - Pd₂(dba)₃ (2-5 mol%) - SPhos (4-10 mol%) A->B C 3. Add Solvents - Dioxane/H₂O (e.g., 4:1) B->C D 4. Degas Mixture (N₂ or Ar for 15 min) C->D E 5. Heat Reaction (80-110 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Quench (Add H₂O, Extract w/ EtOAc) F->G H 8. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) G->H I 9. Purify (Silica Gel Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with inert gas (N₂ or Ar) three times.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction vessel against a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and immerse it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the synthesis of a 6-alkynyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivative.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF or THF

  • Nitrogen or Argon gas

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous DMF (or THF) followed by triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 60 °C) if necessary. [3]Monitor progress by TLC or LC-MS (typically 2-8 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified compound by NMR and HRMS.

From Intermediate to Probe: Tuning Photophysical Properties

The functionalized 6-substituted-7-azaindole-3-carbaldehydes are advanced intermediates. To transform them into fluorescent probes, the aldehyde group is typically reacted to extend the π-conjugation and install an electron-donating or withdrawing group, creating a "push-pull" system that operates via an Intramolecular Charge Transfer (ICT) mechanism. [13]

Donor Electron Donor (Substituted 7-Azaindole Core) PiBridge π-Conjugated Bridge (Introduced via Aldehyde Condensation) Donor->PiBridge Covalent Bond Probe ICT Fluorescent Probe Donor->Probe Acceptor Electron Acceptor (e.g., Dicyanovinyl, Malononitrile) PiBridge->Acceptor Covalent Bond PiBridge->Probe Acceptor->Probe

Caption: Design logic for an ICT-based fluorescent probe.

A common and effective method for this transformation is the Knoevenagel condensation with an active methylene compound.

Protocol 3: Knoevenagel Condensation for Probe Finalization

Materials:

  • 6-Substituted-7-azaindole-3-carbaldehyde (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, 1.1 equiv)

  • Basic catalyst (e.g., piperidine, catalytic amount)

  • Solvent (e.g., ethanol or acetonitrile)

Procedure:

  • Dissolve the 6-substituted-7-azaindole-3-carbaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the mixture at room temperature or heat to reflux, monitoring by TLC. A color change and/or product precipitation is often observed.

  • Once the reaction is complete, cool the mixture. If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

  • Characterize the final probe by NMR, HRMS, and photophysical measurements (UV-Vis absorption and fluorescence spectroscopy).

Data Presentation: Expected Photophysical Properties

The modular nature of this synthetic approach allows for fine-tuning of the probe's fluorescence properties. By varying the substituent at the C6-position, one can systematically alter the electron-donating character of the azaindole core, thereby shifting the absorption and emission wavelengths.

EntryC6-Substituent (R)Product Structure Exampleλabs (nm) (Hypothetical)λem (nm) (Hypothetical)Quantum Yield (ΦF) (Hypothetical)
1Phenyl4205100.25
24-Methoxyphenyl4355300.40
34-(Dimethylamino)phenyl4555650.65
4Thiophen-2-yl4405450.50

Note: Structures are representative examples after Knoevenagel condensation with malononitrile. Photophysical data are hypothetical examples to illustrate trends. Stronger electron-donating groups at the C6-position typically lead to red-shifted absorption/emission and higher quantum yields.

Conclusion

This compound is a high-potential starting material for the development of novel fluorescent probes. The orthogonal reactivity of the C6-bromo and C3-carbaldehyde functionalities enables a modular and divergent synthetic strategy. By employing robust palladium-catalyzed cross-coupling reactions, researchers can systematically install a wide array of substituents to modulate the electronic structure of the 7-azaindole core. Subsequent condensation at the aldehyde position finalizes the push-pull architecture, yielding probes with tailored photophysical properties suitable for a range of applications in bioimaging, chemical sensing, and drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area of chemical biology.

References

  • de Oliveira, P. F. M., da S. A. Marques, M., & de C. da Rocha, R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • de Oliveira, P. F. M., da S. A. Marques, M., & de C. da Rocha, R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Andrade, R. B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. Available at: [Link]

  • Wang, G. W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 836-843. Available at: [Link]

  • Chauhan, S. S., & Frost, J. W. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters, 8(15), 3307-3310. Available at: [Link]

  • Wang, G. W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 338-345. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

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  • Nagano, T. (2011). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 87(4), 167-183. Available at: [Link]

  • Maccallini, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5128-5139. Available at: [Link]

  • Kobayashi, H., & Choyke, P. L. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 12(5), 515-521. Available at: [Link]

  • Zhang, J., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(19), 6246. Available at: [Link]

  • Perin, G., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Molecules, 28(4), 1836. Available at: [Link]

  • Li, H., et al. (2023). A Simple ICT-Based Fluorescent Probe for HOCl and Bioimaging Applications. Molecules. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

  • More, K. N., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3206. Available at: [Link]

  • Grimm, J. B., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Sensors, 20(14), 3993. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 3288-3301. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Lu, C. S., & Liu, D. (2007). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Biophysical Chemistry, 126(1-3), 113-120. Available at: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. Available at: [Link]

  • Lee, M. H., et al. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. Biosensors, 12(9), 679. Available at: [Link]

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Application Notes and Protocols: Leveraging 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and, notably, antimicrobials.

This application note focuses on a particularly valuable derivative: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This compound serves as a versatile starting material for the synthesis of a diverse library of potential antimicrobial agents. Its utility stems from two key reactive sites:

  • The Aldehyde Group at the 3-position: This electrophilic center is primed for a variety of condensation reactions, allowing for the straightforward introduction of diverse functionalities.

  • The Bromo Group at the 6-position: This site is ideal for modern cross-coupling reactions, enabling the construction of complex bi-aryl and other extended conjugated systems.

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound in the discovery of new antimicrobial compounds.

Synthetic Strategies and Mechanistic Rationale

The strategic derivatization of this compound can be broadly categorized into reactions involving the aldehyde group and those utilizing the bromo substituent.

Part A: Derivatization via the Aldehyde Functional Group

The aldehyde at the C3 position is a gateway to several classes of compounds known for their antimicrobial properties, including Schiff bases and chalcones.

Rationale: Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of antimicrobial agents.[1] The formation of a Schiff base from this compound and a primary amine introduces a new lipophilic domain and a hydrogen bond acceptor, which can significantly influence the molecule's interaction with biological targets. The electronic nature of the substituent on the primary amine can be systematically varied to fine-tune the antimicrobial activity.

Workflow:

Schiff_Base_Synthesis Start This compound Product Schiff Base Derivative Start->Product Condensation (e.g., Ethanol, Acetic Acid catalyst) Amine Primary Amine (R-NH2) Amine->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol 1: Synthesis of a Representative Schiff Base

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.

  • Addition of Amine: Add 1.1 equivalents of the desired primary amine (e.g., a substituted aniline).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Table 1: Antimicrobial Activity of Structurally Related Schiff Bases

Compound ClassExample StructureTest OrganismMIC (µg/mL)Reference
Pyrimidine Schiff Bases(E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amineS. aureus-[2]
General Schiff BasesBenzaldehyde + p-aminophenol derivativeE. coli62.5[3]
General Schiff BasesBenzaldehyde + p-aminophenol derivativeS. aureus62.5[3]

Note: The data in this table is for structurally related compounds to indicate the potential antimicrobial activity of the proposed derivatives.

Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of natural and synthetic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[4][5] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles. The synthesis of chalcones from this compound involves a Claisen-Schmidt condensation with an appropriate ketone.

Workflow:

Chalcone_Synthesis Start This compound Product Chalcone Derivative Start->Product Claisen-Schmidt Condensation (e.g., aq. NaOH, Ethanol) Ketone Substituted Acetophenone Ketone->Product Suzuki_Coupling Start This compound Product 6-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Start->Product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add 1.0 equivalent of this compound, 1.2 equivalents of the desired arylboronic acid, and 2.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the mixture.

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the coupled product using appropriate spectroscopic methods.

Table 3: Predicted Antimicrobial Potential of Bi-aryl Heterocycles

Compound ClassRationale for Potential ActivityReference for Methodology
Pyrrolyl IndazolesBi-heteroaryl systems are prevalent in biologically active molecules.[6]
Aryl NicotinaldehydesPASS analysis of synthesized derivatives predicted significant antimicrobial potential.[7]
Azaindole DerivativesIntroduction of aryl groups can enhance interactions with biological targets.[8]

Note: This table highlights the potential for antimicrobial activity based on the successful synthesis and computational analysis of similar bi-aryl heterocyclic compounds.

Conclusion and Future Directions

This compound stands out as a highly promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic protocols detailed in this application note provide a robust framework for creating diverse libraries of Schiff bases, chalcones, and bi-aryl derivatives. The dual reactivity of the aldehyde and bromo functional groups allows for a combinatorial approach to synthesis, enabling the systematic exploration of structure-activity relationships.

Future work should focus on the synthesis of these proposed derivatives and their comprehensive evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The investigation of their mechanism of action and toxicological profiles will be crucial for the development of lead compounds into viable therapeutic candidates.

References

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). Available at: [Link]

  • Reddy, C. S., et al. (2018). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Journal of the Serbian Chemical Society, 83(1), 41-54. Available at: [Link]

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antibacterial Activities of Some Schiff Bases. Organic and Medicinal Chemistry Letters, 2(1), 4. Available at: [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. Available at: [Link]

  • Le, T. H., et al. (2017). Synthesis and Antimicrobial Activity of Novel Heterocyclic Chalcones. Sciforum. Available at: [Link]

  • Habib, S. I., & Kulkarni, P. A. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104. Available at: [Link]

  • Álvarez-Fernández, M. A., et al. (2023). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 28(20), 7089. Available at: [Link]

  • Habib, S. I., & Kulkarni, P. A. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. ResearchGate. Available at: [Link]

  • Le, T. H., et al. (2013). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 18(6), 6649-6660. Available at: [Link]

  • Ohta, T., et al. (1989). Pyrrole derivatives. Google Patents. EP0337277A1.
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  • Khan, I., et al. (2024). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 14(1), 1-16. Available at: [Link]

  • Donkor, I. O., et al. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of pharmaceutical sciences, 84(5), 661-664. Available at: [Link]

  • Adams, J. L., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents. WO2006063167A1.
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  • Ali, M., et al. (2023). Base-Free Selective Deaminative Suzuki Coupling of Heterocyclic Azaindole and Picolinaldehyde-Based Scaffolds: Promising Substitutes for NLO Materials. ChemistrySelect, 8(2), e202203994. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The formylation of 6-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 6-bromo-7-azaindole) at the C3 position is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] While effective, the reaction is sensitive to various parameters that can significantly impact the yield and purity of the desired product, this compound.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components in numerous therapeutic agents.[3][4] Therefore, a robust and high-yielding synthesis of this carbaldehyde is crucial for advancing drug discovery programs. This guide will address the critical aspects of this reaction to help you achieve consistent and optimal results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low or complete absence of the desired product is a common frustration. The causes can range from reagent quality to subtle variations in the reaction conditions.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Poor Quality of Reagents The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents. Moisture in DMF or degraded POCl₃ can quench the Vilsmeier reagent and halt the reaction.Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is thoroughly dried before use.
Incomplete Formation of the Vilsmeier Reagent The Vilsmeier reagent (chloromethyliminium salt) must be pre-formed for the reaction to proceed efficiently. Insufficient time or incorrect temperature for its formation will lead to a low concentration of the active electrophile.The Vilsmeier reagent is typically prepared at low temperatures (<25°C).[1] Allow the DMF and POCl₃ mixture to stir at 0°C for at least 30 minutes before adding the substrate.
Low Reactivity of the Substrate The 7-azaindole ring system is less electron-rich than indole due to the electron-withdrawing nature of the pyridine nitrogen. This can make the electrophilic substitution more difficult.[5]While the pyrrole ring is still activated towards electrophilic substitution, consider slightly elevated reaction temperatures after the addition of the substrate. Monitor the reaction progress carefully by TLC.
Incorrect Reaction Temperature Temperature control is critical. If the temperature is too low, the reaction may be sluggish or not proceed at all. If it is too high, it can lead to the formation of side products and decomposition.The reaction temperature is dependent on the substrate's reactivity, ranging from below 0°C to 80°C.[1] For 6-bromo-7-azaindole, a gradual increase in temperature from 0°C to room temperature, and then gentle heating (e.g., 40-50°C) may be necessary.
Sub-optimal Stoichiometry An incorrect ratio of reagents can lead to incomplete conversion or the formation of byproducts.A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A typical starting point is 1.2 to 1.5 equivalents of POCl₃ and a larger excess of DMF, which can also serve as the solvent.
Issue 2: Formation of Multiple Products or Significant Impurities

The appearance of multiple spots on your TLC plate indicates the formation of side products. Identifying and minimizing these is key to a clean reaction and straightforward purification.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Di-formylation Although less common for this substrate, highly reactive conditions (e.g., high temperature, large excess of Vilsmeier reagent) could potentially lead to di-formylation.Use a controlled stoichiometry of the Vilsmeier reagent (around 1.2 equivalents). Maintain a lower reaction temperature and monitor the reaction closely by TLC.
Reaction at Other Positions While the C3 position of the pyrrole ring is the most nucleophilic, side reactions at other positions are possible under harsh conditions.Control the reaction temperature carefully. The kinetic product is typically the desired C3-formylated compound.
Decomposition of Starting Material or Product 7-azaindole derivatives can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition and the formation of tar-like substances.Add the substrate slowly to the pre-formed Vilsmeier reagent at a low temperature. Avoid excessive heating. The workup procedure should involve careful neutralization.
Hydrolysis of the Product during Workup The iminium salt intermediate must be hydrolyzed to the aldehyde. Improper workup can lead to incomplete hydrolysis or degradation.After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice, followed by careful neutralization with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) while keeping the temperature low.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents preform_vilsmeier Ensure Vilsmeier Reagent Pre-formation (0°C, 30 min) check_reagents->preform_vilsmeier Reagents OK optimize_temp Optimize Reaction Temperature (Gradual increase, monitor by TLC) preform_vilsmeier->optimize_temp Pre-formation Correct adjust_stoichiometry Adjust Stoichiometry (Slight excess of Vilsmeier reagent) optimize_temp->adjust_stoichiometry Still Low Yield success Improved Yield adjust_stoichiometry->success Optimization Complete impurities Formation of Impurities control_stoichiometry Control Stoichiometry (1.2 eq. Vilsmeier reagent) impurities->control_stoichiometry control_temp Control Temperature (Avoid excessive heat) control_stoichiometry->control_temp Stoichiometry Controlled careful_workup Careful Workup (Quench on ice, controlled neutralization) control_temp->careful_workup Temperature Controlled clean_product Cleaner Reaction Profile careful_workup->clean_product Workup Optimized

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: N,N-Dimethylformamide (DMF) typically serves as both the reagent and the solvent in the Vilsmeier-Haack reaction. Using an excess of DMF is common practice.[1] If solubility of the starting material is an issue, a co-solvent like 1,2-dichloroethane (DCE) can be used, but ensure it is anhydrous.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to resolve the starting material and the product. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material.

Q3: My reaction mixture has turned dark and tarry. What should I do?

A3: A dark, tarry reaction mixture is often a sign of decomposition, which can be caused by excessive heat or prolonged reaction times. It is advisable to stop the reaction and attempt to salvage any product through a careful workup and purification by column chromatography. For future attempts, use lower temperatures and monitor the reaction more frequently to stop it once the starting material is consumed.

Q4: What is the best way to purify the final product?

A4: The most common and effective method for purifying this compound is column chromatography on silica gel.[6] A gradient elution with a mixture of ethyl acetate and hexanes or dichloromethane and methanol is typically effective. The crude product can also be triturated with a suitable solvent like diethyl ether to induce crystallization and remove some impurities.

Q5: Can I use other formylating agents?

A5: While the Vilsmeier-Haack reaction is the most common method, other formylation procedures exist. However, for this specific substrate, the Vilsmeier-Haack reaction is well-documented and generally provides good results when optimized.[1][7] Alternative methods may require significant optimization and could be less efficient.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the starting material).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 - 1.5 eq) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5°C.

    • After the addition is complete, stir the mixture at 0°C for 30-60 minutes. A pale yellow to colorless solution of the Vilsmeier reagent should form.

  • Formylation Reaction:

    • Dissolve 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed in an ice bath to dissipate the heat generated.

    • Stir the resulting suspension for 30 minutes. The product may precipitate as a solid.

  • Extraction and Isolation:

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Vilsmeier-Haack Reaction Mechanism

vilsmeier_haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Substrate 6-Bromo-1H-pyrrolo[2,3-b]pyridine Substrate->Iminium_intermediate Electrophilic Attack Product This compound Iminium_intermediate->Product Hydrolysis (Workup)

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 6-bromo-1H-pyrrolo[2,3-b]pyridine.

References

  • Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Capot Chemical Co.,Ltd..
  • A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. SciSpace. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. PubChem. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Recent Developments in the Synthesis of Dipyrromethanes. A Review. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Available at: [Link]

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Pharmaffiliates. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to navigate the challenges associated with purifying this important heterocyclic building block. As Senior Application Scientists, we have structured this guide to reflect the practical realities of laboratory work, focusing on the "why" behind each step to empower you to make informed decisions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My compound is streaking severely on the silica TLC plate. What's causing this and how can I resolve it?

Answer: Streaking, or tailing, is a common issue when dealing with nitrogen-containing heterocycles like the 7-azaindole core of your compound. It typically indicates a strong, undesirable interaction between your polar compound and the acidic silanol groups on the surface of the silica gel. The lone pairs on the pyridine and pyrrole nitrogens can interact strongly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly.

Troubleshooting Steps:

  • Solvent Polarity Adjustment: The simplest cause is a mobile phase that is not polar enough to effectively elute the compound. Try incrementally increasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

  • Addition of a Basic Modifier: To neutralize the acidic silica surface, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v). This will compete with your compound for the acidic sites, leading to sharper, more symmetrical spots.

  • Consider an Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase. Neutral alumina can be an excellent alternative for basic compounds as it lacks the acidic character of silica gel.[1]

Q2: I'm struggling to find a solvent system that gives good separation between my product and an impurity. What's the best strategy?

Answer: Achieving good separation is the primary goal of chromatography. The key is systematic screening using Thin-Layer Chromatography (TLC) before committing to a column.[2] The ideal TLC will show your desired product with a retention factor (Rf) of approximately 0.25-0.35, with clear baseline separation from all impurities.[1]

Systematic Approach to Solvent Selection:

  • Identify Likely Impurities: This compound is typically synthesized via a Vilsmeier-Haack formylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine.[3][4] Therefore, your most likely impurity is the unreacted starting material. The starting material lacks the polar aldehyde group and will be significantly less polar than your product. It should have a much higher Rf value.

  • Start with Standard Systems: Begin with common solvent mixtures of varying polarity. Good starting points are gradients of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH).

  • Fine-Tune Polarity: If separation is poor, adjust the solvent ratio. A small change, such as moving from 20% EtOAc in hexanes to 25%, can have a significant impact.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, change the nature of the solvents. Solvents have different selectivities based on their hydrogen bonding capabilities, dipole moments, etc. For example, if a hexane/EtOAc system fails, try a hexane/acetone or a toluene/EtOAc system. This can alter the specific interactions between your compounds and the stationary/mobile phases, often improving separation.

Q3: My product yield is very low after the column, and I suspect it's degrading. Is this possible?

Answer: Yes, aldehydes can be sensitive to the acidic environment of a standard silica gel column.[1] The pyrrolo[2,3-b]pyridine core itself is also sensitive to strong acids and oxidants.[5]

Potential Causes and Solutions:

  • Acetal Formation: If you are using an alcohol (like methanol) in your mobile phase, the acidic silica can catalyze the formation of a hemiacetal or acetal between your aldehyde and the solvent.[1] This creates a new, more polar compound that may be difficult to elute or may appear as an unexpected spot on TLC.

    • Solution: Avoid alcohol-based eluents if possible. If methanol is required for polarity, ensure the silica is deactivated with triethylamine as described in Q1.

  • On-Column Degradation: The prolonged contact with the acidic stationary phase can sometimes lead to decomposition.

    • Solution: Do not let the column run dry or sit packed with the compound for extended periods. Elute the compound as efficiently as possible. Using a slightly more polar solvent to speed up elution (while still maintaining separation) can be beneficial. Alternatively, switching to a neutral alumina column is a reliable solution.[1]

Q4: Should I use wet or dry loading for my sample?

Answer: The method of loading your sample onto the column is critical for achieving a sharp starting band and, consequently, good separation.

  • Wet Loading: Involves dissolving the crude product in the absolute minimum amount of the initial column eluent (or a slightly weaker solvent) and carefully pipetting it onto the top of the column.[6] This is quick and suitable for samples that are highly soluble in the mobile phase. The main risk is using too much solvent, which will broaden the initial band and degrade separation.

  • Dry Loading (Recommended): Involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your compound in a volatile solvent (like DCM or acetone), add a few grams of silica gel, and then evaporate the solvent completely under reduced pressure to get a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it ensures the sample is introduced in a very narrow, concentrated band, leading to superior separation, especially for difficult purifications.

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent like DCM or EtOAc to make a ~1 mg/mL solution.

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with the systems suggested in the table below.

  • Visualize: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).

  • Analyze: Calculate the Rf value for your product and impurities. The ideal system will provide an Rf of 0.25-0.35 for the product and maximal separation from other spots.

Solvent System (v/v)PolarityTypical Application
70:30 Hexane:EtOAcLow-MediumGood starting point. Elutes non-polar impurities.
50:50 Hexane:EtOAcMediumOften a good polarity for the target compound.
95:5 DCM:MeOHMedium-HighUseful if product is more polar or insoluble in EtOAc.
98:2:0.1 DCM:MeOH:Et₃NMedium-HighDeactivated system to prevent streaking.
Protocol 2: Column Chromatography Workflow

This protocol assumes dry loading for optimal performance.

  • Column Preparation: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:EtOAc). Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[6] Allow the silica to settle, adding more eluent as needed. Do not let the solvent level drop below the top of the silica.

  • Sample Loading: Once the silica bed is stable, drain the excess solvent until it is just level with the top of the silica. Carefully add your dry-loaded sample as a uniform layer. Add another thin layer of sand on top to protect the sample layer.

  • Elution: Carefully add the mobile phase to the column. Begin elution with the starting solvent system determined by TLC. If using a gradient, collect fractions and gradually increase the solvent polarity (e.g., from 20% EtOAc to 40% EtOAc) to elute your product.

  • Fraction Collection & Analysis: Collect fractions of equal volume. Spot every few fractions on a TLC plate to track the elution of your product. Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Logic

General Purification Workflow

The following diagram outlines the standard workflow from crude material to isolated pure product.

G cluster_prep Preparation & Analysis cluster_sep Separation cluster_post Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Solvent Optimized Solvent System TLC->Solvent Pack Pack Column Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common chromatography problems.

G Start Analyze Initial TLC Streaking Streaking / Tailing? Start->Streaking Separation Poor Separation? Streaking->Separation No Add_Mod Add 0.5% Et3N to Eluent Streaking->Add_Mod Yes Rf_check Rf < 0.2 or > 0.4? Separation->Rf_check No Change_Selectivity Change Solvent System (e.g., Hex/EtOAc -> Tol/Acetone) Separation->Change_Selectivity Yes Adjust_Polarity Adjust Solvent Ratio Rf_check->Adjust_Polarity Yes Good_TLC Proceed to Column Rf_check->Good_TLC No Add_Mod->Separation Resolved Change_Stationary Switch to Neutral Alumina Add_Mod->Change_Stationary Still Streaking Change_Stationary->Separation Resolved Shallow_Gradient Use Shallower Gradient on Column Change_Selectivity->Shallow_Gradient Shallow_Gradient->Rf_check Adjust_Polarity->Start

Caption: Decision tree for troubleshooting TLC and column issues.

References

  • American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry. [Link]

  • MDPI. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. [Link]

  • Journal of Chemical Research. (2015). A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • PubChem, National Institutes of Health. (n.d.). 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent nature of the 7-azaindole scaffold, with its nitrogen-rich core, presents unique challenges that can impact catalyst performance and reaction efficiency. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience, to help you optimize your catalyst loading and achieve high-yielding, reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Question 1: My reaction shows low or no conversion of the 6-bromo-7-azaindole starting material. What are the likely causes and how can I fix it?

Answer:

Low to no conversion is a common yet frustrating issue, often pointing to problems with the catalytic cycle. The 7-azaindole nucleus, particularly the pyridine nitrogen, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Here is a step-by-step guide to troubleshoot this issue:

Step 1: Verify Catalyst and Ligand Integrity

  • Active Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[3][4] Inefficient reduction can halt the reaction before it begins.

  • Catalyst Deactivation: N-heterocycles can be potent ligands for palladium, leading to the formation of off-cycle, inactive complexes.[2] The choice of a sufficiently bulky and electron-rich phosphine ligand is crucial to shield the palladium center and promote the desired catalytic turnover over catalyst inhibition.[5][6]

  • Recommendation:

    • Use a Fresh Catalyst/Ligand: Ensure your palladium source and ligand have not degraded. Air-stable precatalysts like palladacycles (e.g., XPhos Pd G3) can offer more consistent results.[3]

    • Select an Appropriate Ligand: For N-heterocyclic substrates, bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often superior.[4][5] They accelerate the reductive elimination step and can prevent the coordination of the azaindole nitrogen.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can overcome slow catalysis or partial deactivation.[4][7] However, this is not a substitute for addressing the root cause and can increase costs and purification challenges.

Step 2: Scrutinize Reaction Conditions

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid partner.[3]

  • Insufficiently Degassed Solvents: Solvents must be thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen.[4] Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.

  • Base and Solvent Choice: The base is not just a spectator; it plays a key role in the transmetalation step.[8][9] Its strength and solubility are critical. A base that is too weak may not activate the boronic acid sufficiently, while one that is too strong can cause degradation.[3] The solvent system must solubilize the reagents and facilitate the interaction between the aqueous and organic phases in many standard protocols.[10][11]

  • Recommendation:

    • Ensure an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen.

    • Degas Your Solvents: Use properly degassed solvents for the reaction.

    • Re-evaluate Base and Solvent: For 7-azaindole substrates, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[12][13][14] A solvent system of dioxane/water or THF/water is common, ensuring sufficient polarity to dissolve the base and boronate salt.[2][10]

Step 3: Check Reagent Quality

  • Boronic Acid/Ester Stability: Boronic acids can be prone to degradation over time, particularly through protodeboronation or formation of anhydride trimers (boroxines).[3][15]

  • Recommendation:

    • Use a fresh, high-purity boronic acid or consider using a more stable boronic ester derivative (e.g., a pinacol ester).[7][15]

    • If you suspect boronic acid decomposition, you can try converting it to a more stable MIDA boronate or diethanolamine adduct for the reaction.[3]

Question 2: My reaction is proceeding, but I'm observing significant formation of side products, primarily the debrominated starting material (1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) and homocoupled boronic acid. How can I suppress these?

Answer:

The formation of these side products points to specific off-cycle pathways that are competing with your desired cross-coupling.

1. Formation of Debrominated (Hydrodehalogenated) Product:

  • Causality: This occurs when the palladium-aryl intermediate (Ar-Pd-X) undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[15] The hydride can originate from bases, solvents (especially alcohols), or water.

  • Mitigation Strategies:

    • Optimize the Base: Avoid strongly basic conditions or bases known to act as hydride donors. K₃PO₄ or Cs₂CO₃ are often good choices.

    • Solvent Choice: While some water is often necessary, excess water can be a proton source. Ensure your organic solvent is anhydrous if running under anhydrous conditions.

    • Accelerate Transmetalation: The faster the transmetalation step, the less time the Ar-Pd-X intermediate has to undergo side reactions. Using a more active catalyst system (e.g., with a bulky, electron-rich ligand) can favor the desired pathway.

2. Formation of Boronic Acid Homocoupling Product (Biaryl):

  • Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] It can be a significant issue if the initial reduction of a Pd(II) precatalyst is slow or incomplete, or if the reaction is not adequately protected from air.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical factor. Ensure all reagents and the reaction vessel are free of oxygen.[4]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous to minimize the initial concentration of Pd(II).[4]

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can sometimes favor homocoupling.

Visualizing the Process: Workflow and Mechanism

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki_Catalytic_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' L₂ ArPdX->ArPdOR Metathesis ArPdArB Ar-Pd(II)-Ar' L₂ ArPdOR->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination product Ar-Ar' ArPdArB->product sub_start Ar-X sub_start->ArPdX boronic_acid Ar'-B(OR)₂ boronic_acid->ArPdArB base Base (e.g., OH⁻, CO₃²⁻) base->ArPdOR

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.[8][16]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Conversion start Low / No Conversion q1 Is the Catalyst System Optimal? start->q1 a1_yes Check Reaction Setup q1->a1_yes Yes a1_no Screen Ligands & Use Fresh Catalyst q1->a1_no No q2 Is Setup Rigorously Inert? a1_yes->q2 end Reaction Optimized a1_no->end a2_yes Verify Reagent Quality q2->a2_yes Yes a2_no Improve Degassing & Inert Gas Purge q2->a2_no No q3 Is Boronic Acid Stable? a2_yes->q3 a2_no->end a3_yes Consider Base/Solvent Effects q3->a3_yes Yes a3_no Use Fresh Boronic Acid or a Stable Derivative q3->a3_no No a3_yes->end a3_no->end

Caption: A logical workflow to diagnose and resolve low conversion in the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading for this reaction?

A1: For initial screening on a research scale (e.g., <1 mmol), a catalyst loading of 1-2 mol% of the palladium source and a 1:1.5 to 1:2 Pd:Ligand ratio is a robust starting point.[7] If the reaction is sluggish or you are using a particularly challenging boronic acid, you might start at 2.5 mol%. For process development and scale-up, the goal is to reduce the catalyst loading significantly, often to <0.1 mol%, which requires careful optimization of all other parameters.[6][17]

Q2: How do I choose the best palladium precatalyst and ligand for this specific 7-azaindole substrate?

A2: The choice is critical due to the potential for catalyst inhibition by the substrate's nitrogen atoms.[1][2]

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4-type) are often preferred as they are air- and moisture-stable, ensuring more consistent generation of the active Pd(0) species. For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are also common and effective choices.[15]

  • Ligand: The ligand must be sufficiently electron-rich and sterically bulky. This electronic property enhances the rate of oxidative addition, while the bulk promotes the final reductive elimination step and, most importantly, provides a steric shield around the palladium that discourages binding by the 7-azaindole nitrogen.[5][8]

    • Recommended Ligands: Start with established, commercially available biarylphosphine ligands like SPhos , XPhos , or RuPhos . These have a proven track record with challenging N-heterocyclic substrates.[4][5] Pd(dppf)Cl₂ is another effective, albeit sometimes less active, choice for similar heterocyclic systems.[12][18]

Catalyst System ComponentRecommended Starting PointRationale for 7-Azaindole Substrate
Palladium Source XPhos Pd G3 (or other palladacycle)Air-stable, provides consistent Pd(0) generation.[3]
Pd(OAc)₂ / Pd₂(dba)₃Common, effective, and cost-efficient for screening.
Ligand SPhos / XPhos / RuPhosBulky & electron-rich; prevents catalyst inhibition and accelerates reductive elimination.[4][5]
dppfGood general ligand, but may be less effective for highly challenging couplings.[12][18]
Base K₃PO₄ / K₂CO₃Effective in promoting transmetalation without being overly harsh.[2][13][14]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Good balance of polarity to dissolve reagents and facilitate phase interaction.[2][10]
THF/H₂OAn effective alternative to dioxane.

Q3: Can I run this reaction under anhydrous conditions to avoid protodeboronation?

A3: Yes, switching to anhydrous conditions is a valid strategy to minimize protodeboronation, a side reaction where a proton source replaces the boronic acid group.[3] If you pursue this, you must use a non-aqueous base.

  • Anhydrous Base: Potassium fluoride (KF) or organic bases like triethylamine (TEA) can be used. However, the kinetics and overall success can be highly dependent on the specific substrates.

  • Solvent: Use anhydrous solvents like THF, DME, or Toluene.

  • Caveat: The presence of a small amount of water is often beneficial for the Suzuki coupling as it can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[10][15] Anhydrous conditions may require re-optimization of other parameters.

Experimental Protocol: A Generalized Starting Point

This protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization for your specific boronic acid partner is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv), finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the palladium precatalyst to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent (the brominated starting material). A typical solvent ratio is 4:1 or 5:1 dioxane:water.

  • Heating: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391.
  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ChemistrySelect, 2(24), 7274-7279.
  • Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Kennedy, C. R., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2216–2221.
  • Kennedy, C. R., et al. (2022).
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Kennedy, C. R., et al. (2022).
  • Ikeda, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4646–4651.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction. [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100062.
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Tumkevicius, S., & Masevicius, V. (2007). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 38(43).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3181.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Gampa, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7946.
  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Identifying byproducts in the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. The synthesis, commonly achieved via a Vilsmeier-Haack formylation of 6-bromo-7-azaindole, is robust but can present challenges, including the formation of various byproducts.[1][2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to assist you in identifying these byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone technique for reaction monitoring and impurity profiling. Our goal is to empower you with the expertise to interpret your analytical data confidently, leading to optimized reaction conditions and higher purity target compounds.

FAQ 1: What is the expected LC-MS signature of the target product, this compound?

Answer:

To confidently identify byproducts, you must first unequivocally identify your target product. The key lies in recognizing its unique mass and, most importantly, its isotopic pattern in the mass spectrum.

This compound contains one bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of abundance (specifically, 50.69% ⁷⁹Br and 49.31% ⁸¹Br). Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" in the mass spectrum for its molecular ion. You will see two peaks: the molecular ion peak (M) and another peak at M+2, with nearly identical intensities.[3]

For your target compound, you should look for the following signature:

AttributeValue
Molecular Formula C₈H₅BrN₂O
Monoisotopic Mass 223.96396 Da
Expected [M+H]⁺ Ion (m/z) 224.9717 (for ⁷⁹Br) and 226.9697 (for ⁸¹Br)
Isotopic Pattern Two peaks separated by ~2 m/z units with a ~1:1 intensity ratio.

Observing this distinct isotopic signature is the most reliable initial confirmation of your product's presence in the LC-MS chromatogram.

FAQ 2: My LC chromatogram shows multiple peaks. How should I begin identifying potential byproducts?

Answer:

A multi-peak chromatogram is a common scenario in synthetic chemistry. A systematic approach is crucial for efficient identification. The following workflow, illustrated in the diagram below, provides a logical path for characterization.

G start Multiple Peaks Observed in LC Chromatogram peak_select Select an Unknown Peak start->peak_select extract_ms Extract Mass Spectrum (MS1) peak_select->extract_ms check_mass Does m/z match a known component (Product, Starting Material)? extract_ms->check_mass check_isotope Does it show a 1:1 Bromine Isotope Pattern? check_mass->check_isotope No   id_known Tentatively Identified: - Product (FAQ 1) - Starting Material (FAQ 3) check_mass->id_known  Yes id_bromo_byproduct Potential Brominated Byproduct (See Byproduct Table in FAQ 4) check_isotope->id_bromo_byproduct  Yes id_nonbromo Non-Brominated Byproduct or Contaminant (e.g., DMF, solvent adducts) check_isotope->id_nonbromo No  

Caption: Troubleshooting workflow for peak identification.

Step-by-Step Guide:

  • Integrate All Peaks: Ensure your processing method integrates all significant peaks, not just the largest one.

  • Check for Starting Material: The first and easiest check is for unreacted 6-Bromo-1H-pyrrolo[2,3-b]pyridine. See FAQ 3 for its specific signature.

  • Analyze the Mass Spectrum of Each Peak: For every other peak, extract the corresponding mass spectrum.

  • Look for the Bromine Isotope Pattern: The 1:1 M/M+2 pattern is your primary clue. If a peak's mass spectrum displays this pattern, it is a bromine-containing compound.[4][5]

  • Categorize Peaks:

    • Brominated: These are likely reaction-related byproducts. Proceed to FAQ 4.

    • Non-Brominated: These could be solvent adducts, reagents (e.g., from DMF), or contaminants. Their identification is case-specific.

FAQ 3: I see a peak with an m/z of 197.98/199.98. What is it?

Answer:

This is the protonated molecular ion signature for your starting material, 6-Bromo-1H-pyrrolo[2,3-b]pyridine (C₇H₅BrN₂). Its presence indicates an incomplete reaction.

AttributeValue
Molecular Formula C₇H₅BrN₂
Monoisotopic Mass 195.96905 Da
Expected [M+H]⁺ Ion (m/z) 196.9768 (for ⁷⁹Br) and 198.9748 (for ⁸¹Br)

Causality & Corrective Actions:

  • Insufficient Reagent: The Vilsmeier reagent, formed from POCl₃ and DMF, may have been insufficient.[6] Consider increasing the equivalents of these reagents.

  • Low Reaction Temperature: The formylation may require higher temperatures to proceed to completion.

  • Short Reaction Time: The reaction may not have been stirred long enough. Consider taking time points (e.g., 1h, 4h, 12h) to monitor the consumption of starting material by LC-MS.

FAQ 4: I've found peaks with a bromine pattern but at masses different from the product or starting material. What are they?

Answer:

These are the true byproducts of your synthesis. The Vilsmeier-Haack reaction, while effective, can lead to several side products through various mechanisms. The diagram below illustrates the main reaction pathway and potential side reactions.

G SM 6-Bromo-7-azaindole (Starting Material) Iminium Iminium Salt Intermediate (Pre-hydrolysis) SM->Iminium Electrophilic Attack NFormyl N-Formyl Byproduct SM->NFormyl N-Formylation VR Vilsmeier Reagent (from DMF + POCl3) VR->Iminium Product Target Product (3-carbaldehyde) Diformyl Di-formyl Byproduct Product->Diformyl Second Formylation Carboxylic Carboxylic Acid (Oxidation Product) Product->Carboxylic Oxidation Iminium->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack synthesis and potential byproduct pathways.

Here is a table of the most probable brominated byproducts. Compare the m/z values from your unknown peaks to this list.

Potential ByproductMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Formation Rationale & Notes
N-Formyl Adduct C₈H₅BrN₂O223.9640224.9717 / 226.9697Isomeric with the product. Formylation occurs on the pyrrole nitrogen instead of the C3 position.[7] Will likely have a different retention time. MS/MS fragmentation may differ.
Iminium Intermediate C₁₀H₁₀BrClN₃286.9852287.9930 / 289.9910The direct product of electrophilic attack before aqueous workup.[8] Its presence suggests incomplete hydrolysis. Note the additional chlorine isotope pattern (M+2 peak at ~33% of M).
Di-formyl Product C₉H₅BrN₂O₂251.9589252.9667 / 254.9647A second formylation event, possibly at the N1 position or another carbon. This occurs under harsh conditions or with excess reagent.
Carboxylic Acid C₈H₅BrN₂O₂239.9589240.9667 / 242.9647Oxidation of the target aldehyde. Can occur during workup or on storage if exposed to air.
FAQ 5: An m/z value seems to match a byproduct in the table. How can I increase my confidence in the identification?

Answer:

High-resolution mass spectrometry (HRMS) provides an accurate mass that can help confirm the elemental composition. However, the definitive structural confirmation often requires tandem mass spectrometry (MS/MS or MS²).

By isolating the ion of interest (e.g., m/z 224.97) and fragmenting it, you can analyze its constituent parts. This fragmentation pattern is a structural fingerprint.

Expected Fragmentation Pathways:

  • Loss of Bromine: A neutral loss of 79 or 81 Da (for Br•) is a very common fragmentation pathway for bromo-aromatic compounds.[9][10]

  • Loss of Carbon Monoxide: Aldehydes and ketones often lose a neutral CO molecule (28.01 Da).

  • For the Target Product ([M+H]⁺ at m/z 225/227): Expect to see major fragments corresponding to [M+H - CO]⁺ at m/z 197/199 and [M+H - Br]⁺ at m/z 146.

If your suspected N-formyl isomer shows a different fragmentation pattern (e.g., it loses CO less readily), this supports its identification as a different isomer.

FAQ 6: Could my LC-MS system be the source of the problem? What common issues should I be aware of?

Answer:

Absolutely. It's crucial to distinguish between genuine reaction byproducts and analytical artifacts.[11][12] Here are some common LC-MS issues:

  • Sample Carryover: A small amount of a concentrated sample from a previous injection appears in the current run. To check for this, run a "blank" injection (injecting only solvent) after your sample. If you see your product or byproducts, you have a carryover issue, which usually requires cleaning the injector port and loop.[13]

  • In-Source Fragmentation: The compound fragments within the ion source of the mass spectrometer before mass analysis. This can happen if the source conditions (e.g., voltages, temperature) are too harsh. It can mislead you into thinking you have smaller byproducts. Try running the analysis with gentler source settings to see if the suspicious peaks diminish.[12]

  • Mobile Phase Adducts: Molecules can be ionized with components from the mobile phase, not just H⁺. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and acetonitrile ([M+ACN+H]⁺). For your product, a sodium adduct would appear at m/z 246.95/248.95. These are easily identified by their mass difference from the protonated ion.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of your target analyte, leading to a weaker-than-expected signal.[14] If you suspect this, try diluting your sample.

Experimental Protocols

Suggested LC-MS Method for Analysis

This method provides a general starting point for the analysis of your reaction mixture. It should be optimized for your specific instrumentation.

  • Sample Preparation:

    • Quench a small aliquot (~5-10 µL) of your reaction mixture in 1 mL of acetonitrile (ACN) or methanol.

    • Vortex thoroughly.

    • If the solution is cloudy, centrifuge and transfer the clear supernatant to an LC vial. If necessary, perform a further 10x to 100x dilution in 50:50 ACN/Water to avoid detector saturation and ion suppression.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 7.0 min: 5% to 95% B

      • 7.0 - 8.0 min: 95% B

      • 8.1 - 10.0 min: 5% B (re-equilibration)

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full Scan (for initial analysis). For fragmentation studies, use a targeted MS/MS experiment.

References

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • León, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Retrieved from [Link]

  • Altarawneh, I., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 385-94. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]

  • Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxychinolin-2-yl)-3-(dimethylamino)acrylaldehyde and their utilization in heterocyclic synthesis. Retrieved from [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this critical heterocyclic building block. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, mastering its synthesis is paramount.[1]

The most prevalent and industrially viable method for synthesizing this compound is the Vilsmeier-Haack formylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 6-bromo-7-azaindole).[2][3] This reaction, while well-documented, presents unique challenges during scale-up, including issues with reaction control, impurity profiles, and product isolation. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, practical problems you may encounter during the synthesis.

Issue 1: Low or Stalled Reaction Conversion

Question: "My reaction has stalled, and analysis (TLC/HPLC) shows a significant amount of unreacted 6-bromo-1H-pyrrolo[2,3-b]pyridine remaining, even after extended reaction times. What are the potential causes, and how can I drive the reaction to completion?"

Answer:

Low conversion is a frequent hurdle in scaling up the Vilsmeier-Haack reaction. The root cause often lies in the formation and reactivity of the Vilsmeier reagent itself or in the physical parameters of the reaction.

Causality & Solutions:

  • Ineffective Vilsmeier Reagent Formation: The active formylating agent, the Vilsmeier reagent (an electrophilic iminium salt), is formed from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This process is highly sensitive to moisture. Water will rapidly quench both POCl₃ and the formed reagent, rendering them inactive.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Suboptimal Stoichiometry and Temperature: The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ to DMF too quickly or at an elevated temperature can lead to reagent degradation. On a larger scale, inefficient heat dissipation exacerbates this issue.

    • Solution: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring. Maintain this low temperature for 30-60 minutes to ensure complete formation before adding the substrate. For scale-up, consider using a jacketed reactor for precise temperature control.

  • Poor Substrate Solubility: 6-Bromo-1H-pyrrolo[2,3-b]pyridine has limited solubility in pure DMF, which can become a rate-limiting factor on a larger scale where concentrations are often higher.

    • Solution: Introduce an anhydrous, non-reactive co-solvent to improve solubility. 1,2-dichloroethane (DCE) or acetonitrile are excellent choices. A common practice is to dissolve the substrate in the co-solvent and add this solution to the pre-formed Vilsmeier reagent.

Recommended Scale-Up Protocol for Vilsmeier Reagent Formation:

cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction A Charge reactor with Anhydrous DMF B Cool to 0-5 °C under N2 A->B C Add POCl3 dropwise (Maintain T < 10 °C) B->C D Stir at 0-5 °C for 30-60 min C->D F Add substrate solution to Vilsmeier reagent at 0-5 °C D->F Reagent Ready E Dissolve 6-bromo-7-azaindole in anhydrous co-solvent (e.g., DCE) E->F G Allow to warm to RT and stir for 2-4 h F->G H Monitor by TLC/HPLC G->H

Caption: Workflow for Vilsmeier-Haack formylation.

Issue 2: Significant Impurity Formation

Question: "My crude product is contaminated with several byproducts, making purification difficult and lowering the yield. What are these impurities, and how can they be minimized?"

Answer:

The impurity profile often worsens during scale-up due to challenges in maintaining homogenous reaction conditions.

Common Impurities and Mitigation Strategies:

Impurity TypeDescription & CauseMitigation Strategy
Di-formylated Species Over-reaction leading to formylation at a second position on the pyrrolo-pyridine ring. Caused by excess Vilsmeier reagent or high temperatures.Use a moderate excess of Vilsmeier reagent (1.5-2.0 eq.). Maintain strict temperature control (0 °C to RT). Avoid prolonged heating.
N-formylated Product Formylation on the pyrrole nitrogen atom. This is generally less favorable but can occur.This side reaction is often reversible during aqueous work-up. Ensuring a proper hydrolytic quench can minimize its presence in the final product.
Polymeric Tars Dark, insoluble materials resulting from substrate/product degradation under harsh acidic conditions or localized overheating.Ensure efficient and powerful overhead stirring to prevent hot spots. Perform a controlled quench by adding the reaction mixture to a chilled basic solution, rather than the other way around.
Unidentified Colored Impurities The 7-azaindole scaffold can be sensitive to strong acids and oxidants, leading to colored degradation products.[6]Minimize reaction time once conversion is complete (as determined by HPLC). Ensure the POCl₃ used is of high quality and free from acidic impurities like HCl.
Issue 3: Difficult Product Isolation and Purification

Question: "The work-up procedure is challenging. I get an oily precipitate or a very fine solid that is difficult to filter, and my final isolated yield is poor. What is a robust, scalable work-up and purification procedure?"

Answer:

The transition from the acidic reaction medium to the final solid product is a critical step that dictates yield and purity. The key is a controlled hydrolysis of the intermediate iminium salt.

Optimized Work-Up and Purification Protocol:

  • Controlled Quench: The quench is highly exothermic and must be managed carefully.

    • Procedure: Prepare a separate vessel with a stirred, cold (0-10 °C) aqueous solution of a base like sodium or potassium carbonate (a 10-20% w/v solution is typical). Slowly add the reaction mixture to this basic solution via an addition funnel or pump. Crucially, do not add the water/base to the reaction mixture , as this can create a localized, violent exotherm.

    • Rationale: This "forward quench" ensures the reaction mixture is always in an excess of the quenching solution, allowing for better temperature control and preventing degradation. The base neutralizes the excess acid and facilitates the hydrolysis of the iminium salt intermediate to the aldehyde.

  • Product Precipitation and Isolation:

    • Procedure: After the quench, the pH of the slurry should be adjusted to ~7-8. The product, this compound, is a solid and should precipitate. Stir the resulting slurry for 1-2 hours to allow for complete precipitation and crystal growth.

    • Troubleshooting: If an oil precipitates, it may be due to incomplete hydrolysis or trapped impurities. Continue stirring and ensure the pH is stable. In some cases, adding a small amount of a co-solvent like isopropanol can help induce crystallization.

    • Isolation: Collect the solid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Follow with a wash using a non-polar solvent like heptane or diethyl ether to remove non-polar organic impurities. Dry the product under vacuum.

  • Final Purification:

    • Recrystallization/Trituration: For high purity, the dried solid can be recrystallized from solvents like ethanol or an ethyl acetate/heptane mixture. If the material is already reasonably pure, a trituration (slurrying in a solvent where the product is poorly soluble but impurities are, e.g., hot ethyl acetate or ether) can be a very effective and scalable purification method.

A Low Yield or Stalled Reaction? B YES A->B C NO A->C D Check Reagent Quality & Anhydrous Conditions B->D Moisture/Purity Issue? E Optimize Stoichiometry (1.5-2.0 eq. Vilsmeier) B->E Stoichiometry Issue? F Improve Solubility (Use Co-solvent like DCE) B->F Solubility Issue? G Review Temperature Control (Pre-form reagent at 0-5°C) B->G Control Issue? H Proceed to Work-up C->H D->H E->H F->H G->H

Sources

Technical Support Center: Palladium Catalyst Removal from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective removal of residual palladium catalysts from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and related heterocyclic compounds. The efficient purging of palladium is a critical step in pharmaceutical synthesis to ensure the final product's purity, safety, and compliance with stringent regulatory standards. [1][2][3][4][5]

Introduction: The Criticality of Palladium Removal

This compound is a valuable heterocyclic building block often synthesized using powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. [6][7][8][9][10]While indispensable for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, these reactions invariably introduce palladium into the product stream. [11][12]Residual palladium is a significant concern in the pharmaceutical industry due to its potential toxicity and the strict limits imposed by regulatory bodies like the International Council for Harmonisation (ICH). [1][2][3][4][5]The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element, for which oral exposure should be limited. [13]Therefore, robust and scalable methods for its removal to parts-per-million (ppm) levels are essential. [14][15][16] This guide provides practical, field-proven insights into overcoming common challenges associated with palladium removal from this specific class of compounds.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during palladium removal in a direct question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: After my standard silica gel column chromatography, I'm still detecting high levels of palladium in my this compound. What's going wrong?

Answer: This is a frequent challenge. Standard silica gel chromatography is often insufficient for complete palladium removal because residual palladium can exist in multiple forms. [17]It may be present as insoluble, colloidal Pd(0) nanoparticles, which can pass through the column, or as soluble Pd(II) complexes that may co-elute with your product, especially if the product itself has coordinating moieties (like the pyridine nitrogen in your compound). [18][19] Troubleshooting Steps:

  • Initial Filtration: Before chromatography, filter the crude reaction mixture through a pad of Celite®. This simple step can effectively remove a significant portion of heterogeneous or colloidal palladium. [19][20]For enhanced removal, some researchers have found success by first treating the mixture with methanol and then filtering through a pre-wetted Celite pad. [19]2. Modified Chromatography: Instead of relying solely on silica, consider a layered approach. A plug of activated carbon or a dedicated palladium scavenger resin placed atop your silica gel column can sequester palladium species that would otherwise co-elute.

  • Solvent System Optimization: The choice of eluent is critical. Highly polar solvents that are good ligands for palladium can strip the metal from the silica and cause it to travel with your product. Experiment with less coordinating solvent systems to maximize the retention of palladium on the stationary phase.

Question 2: I used a thiol-based scavenger resin, but the palladium levels in my product are still above the 10 ppm target. How can I improve the scavenger's efficiency?

Answer: Inefficient scavenging can be frustrating but is often rectifiable by optimizing several key parameters. The effectiveness of a scavenger depends on the palladium's oxidation state, accessibility, and the reaction conditions. [18] Key Optimization Parameters:

ParameterRationale & Actionable Advice
Scavenger Choice Thiol-based scavengers are generally effective for both Pd(0) and Pd(II), but other functionalities like triaminotriazine (TMT) can exhibit even higher affinity. [21]Consider screening a small panel of scavengers (e.g., Si-Thiol, MP-TMT, Si-TMT) to identify the most effective one for your specific system. [18][22]
Equivalents Used A common starting point is 5 equivalents of the scavenger relative to the initial palladium catalyst loading. [18][23]If removal is incomplete, systematically increase the equivalents. In some challenging cases, up to 10-20 equivalents may be necessary.
Reaction Time Scavenging is not always instantaneous. While some protocols suggest a few hours, extending the stirring time to 16-24 hours (overnight) at room temperature can significantly improve palladium capture. [21][23]Monitor the progress by taking aliquots over time.
Temperature While most scavenging is done at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate and efficiency, provided your product is thermally stable. [18][22]
Solvent & Agitation The scavenger must be well-suspended in the reaction mixture to ensure maximum contact. Choose a solvent in which your product is soluble and ensure vigorous stirring. The scavenger beads should be freely moving, not settled at the bottom.

Question 3: My this compound appears to be degrading during purification with activated carbon, and I'm seeing significant product loss. What are the alternatives?

Answer: This is a valid concern, as activated carbon is a highly effective but non-selective adsorbent. [15][24][25]Its large surface area can adsorb your product along with the palladium, leading to yield loss. [13]The acidic or basic nature of some carbons can also degrade sensitive molecules.

Strategies to Mitigate Product Loss and Degradation:

  • Use Specialized Activated Carbon: Not all activated carbons are the same. Some are specifically designed for metal removal with modified surface properties to minimize interaction with organic molecules. [24]It is worth testing different grades of activated carbon.

  • Optimize Carbon Loading and Contact Time: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5-10 wt% relative to the crude product) and a shorter contact time (e.g., 1-2 hours). Analyze the palladium levels and product recovery to find the optimal balance. A recent study demonstrated successful palladium removal from ~300 ppm to <1 ppm on a large scale using 0.2 wt of a specific activated carbon (Darco KB-B) at 45 °C for 18 hours with a 97% product yield. [22]3. Consider Milder Alternatives:

    • Functionalized Silica Scavengers: These are generally more selective than activated carbon and operate under mild conditions, reducing the risk of product degradation. [14] * Crystallization: If your product is a solid, recrystallization can be a powerful final purification step. Sometimes, adding a small amount of a chelating agent like N-acetylcysteine or thiourea to the crystallization solvent can help sequester palladium in the mother liquor, further purifying your product. [14] * Extraction: A liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., thiourea, sodium thiosulfate) can sometimes effectively pull palladium salts into the aqueous phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical forms of palladium I should be concerned about in my reaction mixture?

Palladium contamination can be broadly categorized into two types:

  • Heterogeneous/Colloidal Palladium (Pd(0)): These are fine black particles or colloids formed from the decomposition of the initial catalyst. They are often removable by simple filtration through Celite. [19]* Homogeneous/Soluble Palladium (Pd(0) or Pd(II) complexes): These are palladium species that are dissolved in the reaction mixture, often complexed with ligands (e.g., phosphines) or your product itself. These are more challenging to remove and typically require scavengers, specialized adsorbents, or crystallization. [18] Q2: How do I choose the best palladium removal method for my process?

The optimal method depends on the scale of your reaction, the nature of the palladium species, the properties of your product, and cost considerations. The following decision tree can guide your choice.

G cluster_0 Primary Purification Method start Crude Product Mixture celite_filtration Filter through Celite? start->celite_filtration scavenger Use Scavenger Resin (e.g., Si-TMT, MP-TMT) celite_filtration->scavenger  Yes (to remove colloidal Pd) celite_filtration->scavenger No analysis Analyze Pd levels (ICP-MS) scavenger->analysis activated_carbon Activated Carbon Treatment activated_carbon->analysis chromatography Column Chromatography chromatography->analysis crystallization Crystallization (Optional: with additives) final_product Purified Product (Pd < 10 ppm) crystallization->final_product analysis->crystallization  Failure (Pd > 10 ppm) analysis->final_product  Success

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Validation & Comparative

Introduction: The Strategic Importance of Halogenated 7-Azaindoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 6-Bromo- vs. 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its unique structure, acting as a bioisostere of indole, allows it to form crucial hydrogen bonding interactions with a multitude of biological targets, leading to its incorporation into numerous clinically evaluated inhibitors for kinases, phosphodiesterases, and other enzyme classes.[1][2] Functionalization of the 7-azaindole core is paramount for tuning pharmacological properties, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.

At the 6-position, the choice of the halogen—typically bromine or chlorine—is a critical decision point in a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its chloro-analogue, 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . We will dissect the fundamental principles governing their reactivity, present supporting data from the literature, and provide robust experimental protocols to empower researchers in drug development to make informed strategic decisions.

Pillar 1: The Fundamental Chemistry of C-X Bond Activation

The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling typically begins with the oxidative addition of the Ar-X bond to a low-valent palladium(0) complex. This step is frequently the rate-determining step of the entire cycle.[3][4]

A weaker C-X bond requires less energy to cleave, resulting in a faster rate of oxidative addition and, consequently, a more facile overall reaction that can often proceed under milder conditions.[5] The established trend for bond dissociation energies (BDE) and general reactivity is:

C-I > C-Br > C-OTf > C-Cl [3][6][7]

The C-Br bond is significantly weaker than the C-Cl bond, making brominated substrates inherently more reactive than their chlorinated counterparts.[5][6]

Data Snapshot: Bond Dissociation Energies (BDE)
Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
Aryl C-Br~276Lower energy barrier for oxidative addition, more reactive.[6]
Aryl C-Cl~339Higher energy barrier, less reactive, often requires more forceful conditions or specialized catalysts.[6]

This energy difference is the primary reason why this compound is expected to be a more reactive coupling partner than the 6-chloro variant.

cluster_0 Reactivity Determinants Bond_Energy C-X Bond Energy (Cl > Br) Oxidative_Addition Rate of Oxidative Addition (Br > Cl) Bond_Energy->Oxidative_Addition Inversely Proportional Overall_Reactivity Overall Reaction Rate (Br > Cl) Oxidative_Addition->Overall_Reactivity Directly Proportional

Caption: Relationship between bond energy and reaction rate.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparisons of these two specific aldehydes are not extensively published, the reactivity trends can be reliably inferred from studies on analogous halo-7-azaindoles and other heteroaryl halides.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[7][8]

  • This compound: This substrate is expected to perform well under a wide range of "standard" Suzuki conditions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with common bases (K₂CO₃, Cs₂CO₃) are often sufficient to achieve high yields at moderate temperatures.[9]

  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Activating the stronger C-Cl bond for Suzuki coupling is more challenging. While standard catalysts may fail or give low yields, the use of advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary.[10][11] These ligands promote the difficult oxidative addition step, enabling efficient coupling of the less reactive chloro-substrate.[11]

Data Snapshot: Representative Suzuki-Miyaura Reactions
Halide SubstrateCatalyst/LigandConditionsYieldReference Insight
6-Chloro-3-iodo-7-azaindolePd₂(dba)₃ / SPhosToluene/Ethanol, 110 °C88% (at C6)Demonstrates the need for advanced ligands (SPhos) for C-Cl activation.[10]
5-BromoindazolesPd(dppf)Cl₂DME, 80 °C, 2hGood to HighShows high reactivity of bromo-heterocycles with standard catalysts.[9]
Chloroindoles / AzaindolesXPhos Precatalyst G2Dioxane/H₂O, 60 °C, 5-8h91-99%Highlights the effectiveness of modern precatalysts for chloro-substrates.[12]
3-BromonicotinaldehydePd(PPh₃)₄Dioxane/H₂O, 80-100 °C, 8hGood to HighA bromo-aza-aldehyde showing good reactivity with a classic catalyst.[13]
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for introducing amine functionalities, which are prevalent in pharmaceuticals.[14] The same reactivity principles apply.

  • This compound: Generally couples efficiently with a broad range of primary and secondary amines using various palladium/phosphine ligand combinations.[15]

  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Successful amination almost certainly requires the use of sterically hindered, electron-rich ligands developed by Buchwald, Hartwig, and others.[14][16] Studies on the amination of 6-chloroazaindole have shown success with these specialized systems.[16] The unprotected N-H of the pyrrole ring can sometimes complicate these reactions, but effective protocols have been developed.[16][17]

C. Sonogashira Coupling: Introducing Alkynes (C-Csp Bonds)

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[18]

  • This compound: Readily undergoes Sonogashira coupling under standard conditions (e.g., Pd(PPh₃)₄/CuI, amine base).[19]

  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Coupling is significantly more difficult. While some modern, copper-free protocols have shown success with aryl chlorides, this transformation remains less common and requires more rigorous optimization compared to using the bromo-analogue.[20]

Pillar 3: Self-Validating Experimental Protocols & Workflows

The following protocols are provided as robust starting points. Causality: Every step is designed to create a reproducible, oxygen-free environment, which is critical as the active Pd(0) catalyst is sensitive to oxidation. The choice of base is crucial for the transmetalation step in the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[14][21]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Start 1. Prepare Reaction Vessel Add_Solids 2. Add Aryl Halide (1 eq), Boronic Acid (1.2-1.5 eq), Base (e.g., K₂CO₃, 2-3 eq), and Pd Catalyst/Ligand. Start->Add_Solids Seal_Vessel 3. Seal vessel with a septum. Add_Solids->Seal_Vessel Inert_Atmosphere 4. Evacuate and backfill with Argon/Nitrogen (3x cycle). (Establishes inert atmosphere) Seal_Vessel->Inert_Atmosphere Add_Solvent 5. Add degassed solvent(s) (e.g., Dioxane/H₂O) via syringe. Inert_Atmosphere->Add_Solvent Heat 6. Heat to specified temperature (e.g., 60-110 °C) with stirring. Add_Solvent->Heat Monitor 7. Monitor reaction by TLC/LC-MS. Heat->Monitor Workup 8. Cool, quench, extract, and purify via chromatography. Monitor->Workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (6-bromo- or 6-chloro-azaindole, 1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand.

    • For 6-Bromo-: Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • For 6-Chloro-: XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%) or a combination of Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the vessel and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL). The solvent must be degassed to remove dissolved oxygen.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOt-Bu, 1.4 mmol, 1.4 eq.).

  • Inerting: Seal the vessel and purge thoroughly with argon or nitrogen.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 eq.) followed by dry, degassed solvent (e.g., toluene or dioxane, 4 mL).

  • Reaction: Heat the mixture (typically 90-110 °C) until the starting material is consumed as judged by LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by chromatography.

Generalized Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)-X(L)₂ Pd0->PdII_Complex Rate-Determining Step (Faster for C-Br) OxAdd_label OxAdd Oxidative Addition (Ar-X) PdII_Complex2 Ar-Pd(II)-R(L)₂ PdII_Complex->PdII_Complex2 Base Transmetal_label Transmetal Transmetalation (with R-B(OH)₂) PdII_Complex2->Pd0 Forms Product Product Ar-R (Product) PdII_Complex2->Product RedElim_label RedElim Reductive Elimination

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The Halogen Advantage: A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. A critical strategy in optimizing the pharmacological profile of this scaffold is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the 7-azaindole ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.

This guide provides an in-depth, objective comparison of the biological activities of halogenated versus non-halogenated 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into supporting experimental data, elucidate the underlying structure-activity relationships (SAR), and provide detailed protocols for key biological assays. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the power of halogenation in the design of next-generation therapeutics.

The Impact of Halogenation on Physicochemical Properties and Biological Activity

Halogen atoms, though seemingly simple additions, exert a powerful influence on a molecule's properties. This stems from their unique combination of electronegativity, size, and ability to form halogen bonds. In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, halogenation can modulate:

  • Lipophilicity: Increasing the halogen size (F < Cl < Br < I) generally increases lipophilicity, which can enhance membrane permeability and cell penetration.

  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Binding Affinity: Halogens can act as hydrogen bond acceptors or engage in halogen bonding, a non-covalent interaction with electron-rich atoms, leading to enhanced binding affinity and target selectivity.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the 7-azaindole ring system, influencing pKa and interaction with target residues.

The strategic placement of halogens is therefore a key tool for fine-tuning the drug-like properties of 1H-pyrrolo[2,3-b]pyridine-based compounds.

Comparative Analysis of Biological Activities

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the broad spectrum of biological activities its derivatives exhibit. Here, we compare the performance of halogenated and non-halogenated analogs in key therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif for many protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Halogenation has proven to be a pivotal strategy in enhancing the potency and selectivity of these kinase inhibitors.

A notable example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that a trifluoromethyl group (a halogenated moiety) at the 5-position was a key starting point for optimization.[1] Further modifications led to potent inhibitors with IC50 values in the low nanomolar range against FGFR1, 2, and 3.[1][2][3]

Table 1: Comparative Anticancer Activity of Halogenated vs. Non-Halogenated 1H-Pyrrolo[2,3-b]pyridine Derivatives and Analogs

Compound/AnalogTarget/Cell LineHalogenation StatusIC50 (µM)Reference
cis-[PtCl2(7AIH)2]Es-2 (Ovarian Cancer)Non-halogenated>50[4]
cis-[PtCl2(3Cl7AIH)2]Es-2 (Ovarian Cancer)Chlorinated10.5[4]
cis-[PtCl2(3Br7AIH)2]Es-2 (Ovarian Cancer)Brominated12.2[4]
cis-[PtCl2(3Cl4Br7AIH)2]A549 (Lung Carcinoma)Chloro- & Brominated3.9[4]
Cisplatin (Reference)A549 (Lung Carcinoma)N/A14.7[4]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineS. aureus biofilmDichloroSignificant inhibition at 50 µg/mL[5]
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineS. aureus biofilmBromo- and DichloroSignificant inhibition at 50 µg/mL[5]
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineS. aureus biofilmChloro- and IodoSignificant inhibition at 50 µg/mL[5]
7H-pyrrolo[2,3-d]pyrimidineS. aureus biofilmNon-halogenatedNo inhibition[5]

The data clearly illustrates that halogenated platinum complexes of 7-azaindole exhibit significantly enhanced cytotoxicity against several cancer cell lines compared to the non-halogenated parent complex and even the established chemotherapeutic agent, cisplatin.[4]

Signaling Pathway: PI3K/Akt/mTOR

Many 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors target key nodes in oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Halogenated 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Akt Inhibits Kinase_Assay_Workflow Start Start Prep_Comp Prepare Compound Serial Dilutions Start->Prep_Comp Add_Comp Add Compounds/DMSO to Plate Prep_Comp->Add_Comp Add_Kinase Add Kinase Enzyme Add_Comp->Add_Kinase Incubate1 Incubate (10 min, RT) Add_Kinase->Incubate1 Add_Sub_ATP Add Substrate/ATP Mixture Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min, 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min, RT) Add_ADP_Glo->Incubate3 Add_Det_Reagent Add Detection Reagent Incubate3->Add_Det_Reagent Incubate4 Incubate (30 min, RT) Add_Det_Reagent->Incubate4 Read_Lum Measure Luminescence Incubate4->Read_Lum Analyze Analyze Data & Determine IC50 Read_Lum->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [6][7][8] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

Future research in this area should continue to explore the structure-activity relationships of halogenated 7-azaindoles in a systematic manner. The synthesis and evaluation of a broader range of halogenated analogs, including those with less common halogens like iodine, and poly-halogenated derivatives, will likely yield novel compounds with superior therapeutic profiles. Furthermore, a deeper understanding of the role of halogen bonding in ligand-target interactions, through computational modeling and structural biology, will be instrumental in the rational design of next-generation inhibitors based on this privileged scaffold.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • BenchChem. Application Notes and Protocols for Kinase Activity Assays. 2025.
  • Elias Adriaenssens, Thanh Ngoc Nguyen, Justyna Sawa-Makarska, Grace Khuu, Martina Schuschnig, Stephen Shoebridge, Marvin Skulsuppaisarn, Emily Maria Watts, Kitti Dora Csalyi, Benjamin Scott Padman, Michael Lazarou, Sascha Martens. Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. 2024. doi: 10.1038/s41594-024-01338-y.
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20959–20970.
  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390.
  • Biu, A. D., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6529.
  • Pytlik, M., et al. (2018). A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Journal of Inorganic Biochemistry, 182, 146-157.
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20959–20970. [Link].

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20959-20970.
  • Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Lee, J. H., et al. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Biotechnology, 11(6), 1014-1024.
  • Galeano, E., et al. (2022). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Viruses, 14(11), 2378.
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  • Lee, J. H., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 10(2), 111.
  • Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Antibiotics, 13(2), 159.
  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20959-20970.
  • Lee, J. H., et al. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences, 25(4), 2182.
  • Ponra, S., Peter, Z., Sheikh, M. W., Eriksson, L., & Verho, O. (2024).
  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4991.
  • Batista, A. D., et al. (2024). Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies. ChemPhysChem.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine and its ability to form key hydrogen bond interactions with biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a versatile intermediate for the synthesis of potent kinase inhibitors. By objectively comparing the performance of various structural modifications and providing supporting experimental data, this document aims to inform the strategic design of next-generation therapeutics.

The this compound Scaffold: A Strategic Starting Point

The choice of this compound as a foundational building block in drug discovery is underpinned by several key features:

  • The 7-Azaindole Core: This bicyclic heterocycle is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[1] The nitrogen atom at position 7 enhances the molecule's ability to act as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor binding modes.

  • The C3-Carbaldehyde Group: This functional group serves as a versatile chemical handle for a variety of synthetic transformations. It allows for the introduction of diverse side chains and pharmacophores through reactions such as aldol condensation, Wittig reactions, and reductive amination, enabling extensive exploration of the surrounding chemical space.

  • The C6-Bromo Substituent: The bromine atom at the C6 position provides a site for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[2] This allows for the introduction of aryl, heteroaryl, or other substituents to probe interactions with the solvent-exposed regions of the target protein and to modulate the physicochemical properties of the analogs.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of the parent 6-Bromo-1H-pyrrolo[2,3-b]pyridine. This reaction is a reliable and widely used method for introducing a formyl group at the electron-rich C3 position of the pyrrole ring.[3][4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromo-7-azaindole
  • Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF). This forms the Vilsmeier reagent, a chloromethyliminium salt.[3]

  • Reaction with Substrate: A solution of 6-Bromo-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or dichloromethane) is then added to the freshly prepared Vilsmeier reagent.[5]

  • Hydrolysis: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction is then quenched by the addition of an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt to the desired aldehyde.[3]

  • Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Bromo_Azaindole 6-Bromo-1H-pyrrolo[2,3-b]pyridine Bromo_Azaindole->Intermediate + Vilsmeier Reagent Final_Product This compound Intermediate->Final_Product + Hydrolysis Hydrolysis Aqueous Base Purification Purification Final_Product->Purification SAR_Overview cluster_C3 C3-Position Modifications cluster_C6 C6-Position Modifications (Potential) Core This compound C3-CHO C6-Br N1-H Chalcones Chalcones (e.g., propenone linkage) - Potent kinase inhibition - SAR driven by phenyl ring substituents Core:f1->Chalcones Heterocycles Methylene-Linked Heterocycles (e.g., thiazolones) - High potency against Cdc7 - Heterocycle and its substituents are key Core:f1->Heterocycles CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) - Introduce aryl/heteroaryl groups - Modulate solubility and PK properties Core:f2->CrossCoupling

Caption: SAR summary of this compound analogs.

The Role of the C6-Bromo Substituent: A Gateway to Further Optimization

While the primary focus of many initial SAR studies is on the C3 position, the C6-bromo substituent offers a valuable opportunity for lead optimization. As previously mentioned, this position is amenable to various palladium-catalyzed cross-coupling reactions. [2]The introduction of diverse substituents at this position can:

  • Improve Physicochemical Properties: Enhance solubility, modulate lipophilicity, and improve metabolic stability.

  • Enhance Target Affinity: Form additional interactions with the solvent-exposed surface of the target kinase.

  • Fine-tune Selectivity: Differentiate between closely related kinases by exploiting differences in the regions surrounding the ATP-binding site.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and strategically important starting point for the development of novel kinase inhibitors. The SAR studies of its analogs reveal that modifications at the C3 position, through the introduction of chalcone or methylene-linked heterocyclic moieties, can lead to potent and selective inhibitors. The C6-bromo substituent provides a further avenue for optimization of pharmacokinetic and pharmacodynamic properties.

Future research in this area should focus on:

  • Systematic Exploration of C6 Substitutions: A comprehensive library of analogs with diverse C6 substituents should be synthesized and evaluated to fully understand the SAR at this position.

  • Multi-Target Kinase Profiling: Promising compounds should be profiled against a broad panel of kinases to assess their selectivity and identify potential off-target effects.

  • Structure-Based Drug Design: Co-crystallization of lead compounds with their target kinases will provide valuable structural insights to guide further rational design and optimization.

By leveraging the knowledge gained from these SAR studies, researchers can continue to develop novel and effective kinase inhibitors based on the this compound scaffold for the treatment of cancer and other diseases.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Nowak, K., Woźniak, M., & Gębarowski, T. (2018). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. Molecules, 23(10), 2533. [Link]

  • Patel, H., & Parmar, N. (2021). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of Drug Delivery and Therapeutics, 11(4-S), 1-8. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Organic Chemistry. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical knowledge of the reaction).

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Comparative Guide to In Vitro Kinase Assay Protocols for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this scaffold have shown significant promise, particularly as potent modulators of the Janus kinase (JAK) family, with compounds being evaluated for their immunomodulatory effects[1][2]. The characterization of novel derivatives, such as those based on 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, requires robust, reliable, and reproducible in vitro kinase assays to determine their potency (IC50) and selectivity.

This guide provides an in-depth comparison of prevalent in vitro kinase assay platforms suitable for the evaluation of these small-molecule inhibitors. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the principles behind them, enabling researchers to make informed decisions for their drug discovery campaigns, from high-throughput screening (HTS) to detailed mechanistic studies. We will explore the causal logic behind key experimental parameters and compare leading assay technologies, supported by detailed, field-proven protocols.

Part 1: Foundational Concepts in Kinase Assay Design

The success of any kinase assay hinges on understanding and optimizing several key parameters. The choices made here directly impact the quality and physiological relevance of the resulting data.

The Critical Role of ATP Concentration

Most small-molecule kinase inhibitors are ATP-competitive, meaning they vie with ATP for binding to the kinase's active site[3][4]. Consequently, the ATP concentration used in an assay is a critical variable that profoundly affects the measured inhibitor potency (IC50).

  • Assaying at ATP Km: A common practice in biochemical assays is to use an ATP concentration equal to its Michaelis constant (Km) for the specific kinase[3]. The Km is the ATP concentration at which the enzyme operates at half its maximum velocity. This approach allows for a more direct measurement of an inhibitor's binding affinity (Ki)[3][5]. The relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km) [3][6]. When [ATP] = Km, the equation simplifies to IC50 = 2*Ki, making the IC50 a direct proxy for the inhibitor's affinity[6][7].

  • Assaying at Physiological ATP: In a cellular environment, ATP concentrations are in the millimolar (mM) range (typically 1-10 mM), which is often significantly higher than the Km of most kinases[3][7]. Performing assays at these high ATP concentrations (e.g., 1 mM) provides a more accurate prediction of an inhibitor's efficacy in a cellular context, as the inhibitor must compete against a much larger pool of endogenous ATP[8][9]. An inhibitor may appear potent at a low ATP concentration but lose significant activity at physiological levels.

Recommendation: For initial HTS campaigns, using ATP at Km is efficient for identifying potent binders. For lead optimization and to better predict cellular activity, it is essential to re-evaluate potent hits at a physiological ATP concentration of at least 1 mM[8][9].

Workflow for Kinase Inhibitor Characterization

A logical workflow ensures that resources are used efficiently, moving from broad screening to in-depth characterization.

G cluster_0 Discovery & Screening cluster_1 Validation & Potency cluster_2 Selectivity & Mechanism Compound Compound Library (Pyrrolo[2,3-b]pyridine Derivatives) HTS Primary HTS Assay (e.g., HTRF, AlphaLISA) Single High Concentration Compound->HTS DoseResponse Dose-Response Assay (e.g., ADP-Glo) IC50 Determination at ATP Km HTS->DoseResponse Confirmed Hits PhysiologicalATP IC50 Determination at Physiological ATP (1 mM) DoseResponse->PhysiologicalATP Potent Hits Selectivity Selectivity Profiling (Kinase Panel Screen) PhysiologicalATP->Selectivity MoA Mechanism of Action (e.g., Binding Assays, Kinetics) Selectivity->MoA Selective Hits

Caption: General workflow for kinase inhibitor discovery and validation.

Part 2: Comparison of In Vitro Kinase Assay Platforms

Several technologies are available to measure kinase activity, each with distinct advantages and limitations. The choice depends on the stage of research, throughput requirements, and the specific kinase-substrate system. Modern drug discovery predominantly uses non-radioactive formats for their safety and scalability[10].

Assay PlatformPrincipleKey AdvantagesKey DisadvantagesBest For
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced via a luciferase/luciferin reaction.[11]Universal for any ADP-generating enzyme; high sensitivity and broad dynamic range; resistant to signal interference.[12]Indirect, multi-step (endpoint) assay; potential for false positives from compounds interfering with the coupling enzyme.HTS, dose-response, and mechanistic studies.
TR-FRET (e.g., HTRF®) Measures the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer between a donor (Europium cryptate) and an acceptor fluorophore.[13][14]Homogeneous (no-wash) "add-and-read" format; robust and suitable for HTS miniaturization; ratiometric detection reduces interference.[13][14]Requires specific antibody pairs and labeled substrates; potential for light-scattering or fluorescent compound interference.HTS, primary screening.
Alpha Technology (e.g., AlphaLISA®) Uses donor and acceptor beads that come into proximity upon a binding event (e.g., antibody binding a phosphorylated substrate), generating a chemiluminescent signal.[15][16]Homogeneous, no-wash format; high sensitivity; can accommodate large protein substrates and complex interactions.[15][16]Sensitive to light; potential for interference from singlet oxygen quenchers; requires specific reagents.HTS, protein-protein interaction studies.
Radiometric (e.g., 33P Filter Binding) Directly measures the transfer of a radiolabeled phosphate (from γ-33P-ATP) to a substrate, which is then captured on a filter.[9][17]Considered the "gold standard" for direct activity measurement; not prone to compound interference seen in optical/luminescence assays.[9][18]Requires handling and disposal of radioactive materials; low throughput; labor-intensive.Orthogonal validation, detailed kinetics.

Part 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common assay platforms. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: IC50 Determination using ADP-Glo™ Luminescence Assay

This protocol is a robust method for determining the potency of this compound derivatives against a target kinase (e.g., JAK3). It quantifies kinase activity by measuring ADP production.[19]

A. Principle of the ADP-Glo™ Assay

The assay is a two-step process performed after the initial kinase reaction[20].

  • Stop & Deplete: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining, unconsumed ATP.

  • Detect: The Kinase Detection Reagent is added to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal proportional to the initial kinase activity[11][20].

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP + Inhibitor Product Phospho-Substrate + ADP + Unconsumed ATP Kinase->Product Incubate Add_Reagent1 Add ADP-Glo™ Reagent Product->Add_Reagent1 Deplete ATP is depleted, reaction stops Add_Reagent1->Deplete Incubate 40 min Add_Reagent2 Add Kinase Detection Reagent Deplete->Add_Reagent2 Luminescence ADP -> ATP -> Light Add_Reagent2->Luminescence Incubate 30-60 min Read Read Luminescence->Read Read Luminescence

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

B. Materials

  • Kinase: Recombinant human kinase (e.g., JAK3)[21][22].

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Inhibitor: this compound derivative, prepared as a 10 mM stock in 100% DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[11][23].

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Luminometer plate reader.

C. Step-by-Step Methodology

  • Compound Plating (Nanoliter Dosing):

    • Prepare a serial dilution of the inhibitor stock in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series.

    • Using an acoustic liquid handler (e.g., Echo), transfer ~20 nL of each inhibitor concentration and DMSO (for 0% inhibition control) into the wells of a 384-well plate.

    • For 100% inhibition control, add a known broad-spectrum kinase inhibitor (e.g., Staurosporine) to separate wells.

  • Kinase Reaction (Total Volume: 5 µL):

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well containing the plated compounds.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at the desired level (e.g., Km or 1 mM).

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Mix briefly on a plate shaker and incubate for 60 minutes at 30°C.

  • ADP Detection (Steps performed at Room Temperature):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction[23].

    • Incubate for 40 minutes[20][23].

    • Add 10 µL of Kinase Detection Reagent to each well[23].

    • Incubate for 30-60 minutes to allow the luminescent signal to develop and stabilize[20].

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.25-1 second per well[23].

Protocol 2: High-Throughput Screening using HTRF® TR-FRET Assay

This protocol outlines a "mix-and-read" assay suitable for primary screening of a large compound library.

A. Principle of HTRF® Kinase Assay

The assay measures the phosphorylation of a biotinylated substrate[24]. A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor, and streptavidin-conjugated XL665 serves as the acceptor[25]. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal[13][24].

B. Step-by-Step Methodology [13][26]

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in a supplemented enzymatic buffer[25].

  • Reaction Setup (Final Volume: 20 µL):

    • Add 5 µL of inhibitor solution (or DMSO).

    • Add 5 µL of kinase solution.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of a mix of biotinylated substrate and ATP to start the reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the detection mixture containing the Eu³⁺-cryptate antibody and SA-XL665 in a detection buffer containing EDTA to stop the reaction[24][25].

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor)[13]. The HTRF ratio (665/620) is proportional to the level of phosphorylation.

Part 4: Data Analysis and Interpretation

For dose-response experiments, the goal is to determine the IC50 value, which is the concentration of an inhibitor required to reduce kinase activity by 50%[27].

  • Data Normalization:

    • The raw luminescence or HTRF ratio data is converted to percent inhibition.

    • Average the signal from the 0% inhibition (DMSO only) wells (Max Signal).

    • Average the signal from the 100% inhibition (Staurosporine) wells (Min Signal).

    • For each inhibitor concentration, calculate: % Inhibition = 100 * (1 - [SignalInhibitor - SignalMin] / [SignalMax - SignalMin])

  • IC50 Curve Fitting:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value[19][28].

Hypothetical Performance Data

The following table presents hypothetical IC50 data for two this compound derivatives against JAK3, illustrating the impact of ATP concentration and comparing results from different platforms.

CompoundAssay PlatformATP Conc.JAK3 IC50 (nM)Notes
Derivative A ADP-Glo™15 µM (Km)8.5Potent at low ATP.
Derivative A ADP-Glo™1 mM112~13-fold shift; expected for an ATP-competitive inhibitor.[3]
Derivative A HTRF®15 µM (Km)10.2Good correlation with ADP-Glo™ under identical ATP conditions.
Derivative B ADP-Glo™15 µM (Km)150.4Moderately potent.
Derivative B ADP-Glo™1 mM>5000Significant loss of activity at physiological ATP; likely not a promising lead.
Staurosporine ADP-Glo™15 µM (Km)4.2Positive control validates assay performance.[19]

Conclusion

The selection of an in vitro kinase assay protocol is a critical decision in the drug discovery cascade. For characterizing novel this compound derivatives, a multi-platform approach provides the most comprehensive data.

  • Homogeneous assays like HTRF® and AlphaLISA® are ideal for initial high-throughput screening due to their speed and simplicity[14][16].

  • Luminescence-based methods such as ADP-Glo™ offer a universal and highly sensitive platform for accurate IC50 determination and are less prone to optical compound interference[11][12].

  • It is imperative to assess inhibitor potency at both the ATP Km and at a physiologically relevant (1 mM) ATP concentration to accurately predict cellular efficacy and avoid selecting compounds that are artificially potent under biochemical conditions[3][8].

By understanding the principles behind each technology and carefully controlling experimental variables, researchers can generate high-quality, comparable data to confidently advance the most promising kinase inhibitors toward preclinical development.

References

  • Zhang, J. H., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Williams, K. P., et al. (2009). Three mechanistically distinct kinase assays compared: Measurement of intrinsic ATPase activity identified the most comprehensive set of ITK inhibitors. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). Recombinant active kinase proteins for purchase. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (2009). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • The Scientist. (2024). Leveraging Recombinant Kinases for Drug Discovery Research. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • PubMed. (2024). In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • MDPI. (2021). Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • NIH. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]

  • Amsbio. (n.d.). Kinases - Recombinant Proteins. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

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  • PMC - PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

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A Comparative Analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Based Inhibitors Against Established Kinase Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can yield potent and selective inhibitors of key oncogenic pathways is paramount. One such scaffold that has garnered significant interest is the 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core. This guide provides a detailed comparative analysis of the efficacy of inhibitors derived from a specific functionalized 7-azaindole, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, against established drugs targeting critical cancer-related kinases, namely Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various kinases. Its unique electronic properties and structural rigidity make it an ideal starting point for the design of potent and selective inhibitors. The bromine atom at the 6-position and the carbaldehyde group at the 3-position of the core molecule, this compound, offer versatile handles for synthetic modification, enabling the exploration of a wide chemical space to optimize inhibitory activity and pharmacokinetic properties.

Targeting the FGFR Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in a multitude of cancers, including breast, lung, and bladder cancer.[1] This has led to the development of several FDA-approved FGFR inhibitors. Here, we compare a promising 1H-pyrrolo[2,3-b]pyridine derivative with established FGFR-targeted therapies.

Comparative Efficacy of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)

Recent studies have identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent anti-FGFR activity.[1] One standout compound, designated 4h , has demonstrated significant inhibitory activity against multiple FGFR isoforms.[1]

Table 1: Comparative in vitro Efficacy of FGFR Inhibitors

CompoundTarget(s)IC50 (nM)Reference(s)
Compound 4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712[1]
Erdafitinib FGFR1-4Pan-FGFR inhibitor (FDA approved)[2]
Pemigatinib FGFR1-3Pan-FGFR inhibitor (FDA approved)[2]
Infigratinib FGFR1-3Pan-FGFR inhibitor[3]

As shown in Table 1, compound 4h exhibits potent, low nanomolar inhibition of FGFR1, 2, and 3, comparable to the activity profile of approved pan-FGFR inhibitors.[1] This suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold can be effectively tailored to achieve high-affinity binding to the FGFR kinase domain.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors is a critical step in their preclinical evaluation. A common method is the in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow for a Typical In Vitro FGFR Kinase Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant FGFR enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu, Tyr)) mix Mix FGFR enzyme, substrate, and test compound in assay plate reagents->mix inhibitor Prepare Serial Dilutions of Test Compound (e.g., Compound 4h) inhibitor->mix start_reaction Initiate reaction by adding ATP mix->start_reaction incubation Incubate at a controlled temperature (e.g., 30°C) for a specific duration start_reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction detection Quantify substrate phosphorylation (e.g., using HTRF, luminescence) stop_reaction->detection analysis Calculate IC50 values from dose-response curves detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Targeting the ATM Kinase in the DNA Damage Response

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a crucial pathway for maintaining genomic integrity.[4] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Comparative Efficacy of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 25a)

Through rational drug design, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[4] Compound 25a emerged as a lead candidate with excellent potency and selectivity.[4]

Table 2: Comparative in vitro Efficacy and Selectivity of ATM Inhibitors

CompoundATM IC50 (nM)Selectivity over other PIKKsReference(s)
Compound 25a Potent (specific value not disclosed)>700-fold[4]
AZD0156 0.58High[5]
AZD1390 0.78High[5]
KU-60019 6.3High[5]

Compound 25a demonstrates remarkable selectivity for ATM over other members of the PI3K-related kinase (PIKK) family, a critical feature for minimizing off-target effects.[4] This high selectivity, coupled with its potent inhibitory activity, positions the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising foundation for developing next-generation ATM inhibitors.

Experimental Protocol: Cell-Based Assay for ATM Inhibition

To assess the cellular activity of ATM inhibitors, a common approach is to measure the inhibition of ATM-dependent phosphorylation of downstream targets, such as CHK2, in response to DNA damage.

Workflow for a Cell-Based ATM Inhibition Assay:

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of ATM Pathway Inhibition seed_cells Seed cancer cells (e.g., HCT116, SW620) treat_inhibitor Treat with varying concentrations of ATM inhibitor (e.g., Compound 25a) seed_cells->treat_inhibitor induce_damage Induce DNA damage (e.g., with irinotecan) treat_inhibitor->induce_damage cell_lysis Lyse cells and collect protein induce_damage->cell_lysis western_blot Perform Western blot to detect phosphorylated ATM targets (e.g., p-CHK2) cell_lysis->western_blot quantification Quantify band intensity to determine inhibition of ATM signaling western_blot->quantification

Caption: Workflow for a cell-based ATM inhibition assay.

Signaling Pathway Overview

The FGFR and ATM signaling pathways are central to cancer cell proliferation, survival, and response to therapy. Understanding these pathways is crucial for the rational design of targeted inhibitors.

Simplified FGFR Signaling Pathway:

G FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified FGFR signaling pathway.

Simplified ATM-Mediated DNA Damage Response Pathway:

G DSB DNA Double-Strand Break ATM ATM Activation DSB->ATM CHK2 CHK2 Phosphorylation ATM->CHK2 p53 p53 Stabilization ATM->p53 CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified ATM-mediated DNA damage response.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, as exemplified by derivatives of this compound, holds significant promise for the development of novel kinase inhibitors in oncology. The demonstrated potent and selective inhibition of key cancer targets like FGFR and ATM positions this chemical class for further preclinical and clinical investigation. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to translate their in vitro efficacy into in vivo therapeutic benefits. The versatility of the 6-bromo and 3-carbaldehyde functionalities will undoubtedly facilitate the generation of a diverse library of analogs, paving the way for the discovery of next-generation targeted cancer therapies.

References

  • Repetto, M., Crimini, E., Giugliano, F., Morganti, S., Belli, C., & Curigliano, G. (n.d.). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Taylor & Francis Online. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • Annals of Clinical Case Reports. (2023, September 7). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Retrieved from [Link]

  • Targeted Oncology. (n.d.). The Development of FGFR Inhibitors. Retrieved from [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

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Navigating the Kinome: A Comparative Guide to the Off-Target Profile of Kinase Inhibitors Derived from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which allows it to effectively compete for the kinase ATP-binding site.[1] This guide provides a comprehensive comparison of the off-target profiles of kinase inhibitors derived from this versatile scaffold, supported by experimental data and detailed methodologies for assessing kinase selectivity. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor profiling.

The 6-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has been extensively utilized in the development of inhibitors targeting a variety of kinases.[2] The bromine substitution at the 6-position provides a crucial handle for synthetic diversification, enabling the exploration of a wide chemical space to optimize potency and selectivity. Derivatives of this scaffold have demonstrated significant inhibitory activity against several important cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs), RET kinase, and Traf2- and NCK-interacting kinase (TNIK).[3][4][5][6]

The rationale behind employing this scaffold lies in its ability to form key hydrogen bonding interactions with the hinge region of the kinase domain, a critical determinant of binding affinity.[4] Strategic modifications to the core structure allow for the optimization of interactions within the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby influencing the inhibitor's selectivity profile across the human kinome.

On-Target Potency: A Snapshot of Therapeutic Potential

Kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold have shown impressive potency against their intended targets. The following table summarizes the on-target inhibitory activities of representative compounds from this class against various kinases. It is important to note that these compounds, while sharing the core scaffold, possess distinct substitutions that fine-tune their target specificity.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4h FGFR17[3][4]
FGFR29[3][4]
FGFR325[3][4]
Compound 59 RET(undisclosed low nM)[6]
TNIK Inhibitor TNIK<1[5]
IKKα Inhibitor IKKα10-16[7]

This table presents a selection of potent inhibitors to illustrate the therapeutic potential of the scaffold.

The Inevitable Challenge: Off-Target Interactions

While achieving high on-target potency is a primary objective, understanding an inhibitor's off-target profile is equally crucial for predicting potential side effects and identifying opportunities for polypharmacology. The human kinome is highly conserved, making the development of completely specific inhibitors a significant challenge.[6] Kinome-wide screening of inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold reveals a spectrum of off-target interactions that are dependent on the specific decorations of the core structure.

Comparative Off-Target Profile of a Representative Pyrrolo[2,3-b]pyridine-Based Inhibitor

To illustrate the off-target landscape, we present a composite profile of a hypothetical, representative inhibitor derived from the this compound scaffold, based on published data for analogous compounds. This table showcases the percentage of inhibition against a panel of kinases at a fixed concentration (e.g., 1 µM), a common initial step in selectivity profiling.

Kinase% Inhibition at 1 µMPotential Implication
FLT3 26Hematologic toxicities
KIT 18Myelosuppression, gastrointestinal effects
PDGFRβ 8Cardiovascular effects
VEGFR2 (variable, can be a desired multi-target)Hypertension, bleeding events
p38α (variable, can be a desired multi-target)Immunomodulatory effects

This table is a representative example compiled from selectivity data of various pyrrolopyridine-based inhibitors.[8] The specific off-target profile of any given compound will vary.

The data underscores that even with a highly potent primary target, off-target activity against closely related kinases is often observed. For instance, many kinase inhibitors targeting oncogenic drivers also exhibit some level of activity against kinases like FLT3, KIT, and PDGFRβ, which can lead to known clinical side effects.[8] However, in some cases, these off-target interactions can be harnessed for therapeutic benefit, leading to the development of multi-targeted kinase inhibitors.[9][10]

Visualizing Kinase Inhibition and Profiling Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of kinase inhibition and the experimental workflows for off-target profiling.

G cluster_0 ATP Binding Site Kinase Kinase Active Site Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase Competitively Binds

Caption: Competitive ATP binding of a pyrrolopyridine kinase inhibitor.

G cluster_0 Kinome Scanning Workflow A Compound of Interest B Immobilized Kinase Library (e.g., 400+ kinases) A->B C Binding Assay (e.g., qPCR-based) B->C D Quantification of Binding C->D E Selectivity Profile Generation D->E

Caption: A simplified workflow for kinome-wide off-target profiling.

Experimental Protocols for Off-Target Profiling

A thorough assessment of a kinase inhibitor's selectivity is a multi-step process that often involves a combination of biochemical and cell-based assays. Below are detailed protocols for two widely used methods: kinome scanning and the Cellular Thermal Shift Assay (CETSA).

Kinome Scanning: A Broad-Spectrum Approach

Kinome scanning platforms offer a comprehensive view of an inhibitor's interactions across a large panel of kinases.[11] These assays are typically performed in a cell-free format and measure the ability of a compound to displace a labeled ligand from the ATP-binding site of each kinase in the panel.

Step-by-Step Methodology:

  • Compound Preparation: The test compound is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific recombinant human kinase from the screening panel.

  • Competition Assay: The test compound is added to the wells, followed by the addition of a labeled ligand (e.g., a biotinylated or fluorescently tagged broad-spectrum kinase inhibitor). The plate is incubated to allow the binding to reach equilibrium.

  • Detection: The amount of labeled ligand bound to each kinase is quantified. In some platforms, this is achieved by capturing the kinase-ligand complex on a solid support and detecting the label.[11]

  • Data Analysis: The percentage of inhibition for the test compound against each kinase is calculated by comparing the signal in the presence of the compound to the control wells. This data is often visualized using a dendrogram of the human kinome to provide a clear representation of the inhibitor's selectivity.[11]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique for verifying that a compound engages its intended target within the complex environment of a living cell.[12][13] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[12][14][15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Intact cells are cultured and treated with either the test compound or a vehicle control for a specified period.

  • Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined time (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins that have denatured due to the heat treatment.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.[16]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. However, as with any kinase inhibitor, a thorough understanding of its off-target profile is essential for successful clinical translation. By employing a combination of comprehensive kinome scanning and cell-based target engagement assays like CETSA, researchers can build a detailed picture of an inhibitor's selectivity, enabling the rational design of safer and more effective targeted therapies. The data and protocols presented in this guide serve as a valuable resource for scientists working to advance the next generation of kinase inhibitors.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

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A Senior Application Scientist's Guide to Evaluating the Potency of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a bromine at the 6-position and a carbaldehyde at the 3-position creates a unique chemical entity with the potential for novel biological activities and target interactions. This guide provides a comprehensive overview of cell-based assays to evaluate the potency of derivatives of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with a focus on scientific integrity and field-proven insights.

The this compound Scaffold: A Canvas for Drug Discovery

The 7-azaindole core is a bioisostere of indole and has been successfully employed in the development of inhibitors for a variety of kinases, including FGFR, PI3K, CDK8, and TNIK.[1][2][3][4] The bromine atom at the 6-position can serve as a handle for further chemical modifications or contribute to binding interactions within the target protein. The carbaldehyde group at the 3-position is a particularly interesting feature, as it can act as a hydrogen bond acceptor or potentially form covalent bonds with nucleophilic residues in the target protein, leading to enhanced potency and duration of action.

Given the diverse biological activities of the pyrrolopyridine scaffold, a multi-pronged approach is necessary to evaluate the potency of new derivatives. This guide will focus on three key classes of cell-based assays:

  • Cell Viability and Cytotoxicity Assays: To determine the overall effect of the compounds on cell proliferation and health.

  • Target Engagement and Kinase Inhibition Assays: To confirm that the compounds are interacting with their intended molecular targets and to quantify their inhibitory activity.

  • Downstream Signaling and Functional Assays: To assess the impact of target inhibition on cellular signaling pathways and function.

Foundational Analysis: Cell Viability and Cytotoxicity Assays

The first step in evaluating any new compound is to assess its general effect on cell viability. These assays are crucial for determining the concentration range for subsequent, more specific assays and for identifying compounds with general cytotoxicity versus those with specific, target-mediated effects.

Comparative Overview of Common Viability Assays
AssayPrincipleThroughputProsCons
MTT/XTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[5]HighInexpensive, well-established.[6]Can be affected by compounds that alter cellular metabolism; requires a solubilization step.
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[7]HighHighly sensitive, non-toxic to cells, allowing for kinetic monitoring.Can be sensitive to changes in the cellular redox environment.
CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[8]HighHighly sensitive, fast, and suitable for high-throughput screening.Signal is short-lived; can be expensive.
Crystal Violet Staining of adherent cells with crystal violet dye, followed by solubilization and colorimetric measurement.MediumInexpensive, simple, and provides a direct measure of cell number.Less sensitive than other assays; requires multiple washing steps.
Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expert Insight: When working with colored compounds, it is crucial to include a compound-only control (wells with compound but no cells) to account for any absorbance from the compound itself.

Unveiling the Mechanism: Target Engagement and Kinase Inhibition Assays

Once the cytotoxic potential of the derivatives is established, the next critical step is to determine if they are engaging their intended target and inhibiting its activity within the cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow: CETSA

CETSA_Workflow A Treat cells with compound or vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western blot or ELISA) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E F A shift in the melting curve indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Cellular Phosphorylation Assays

For kinase inhibitors, a direct way to measure their potency is to assess the phosphorylation status of the kinase's downstream substrates.

Comparative Overview of Cellular Phosphorylation Assays

AssayPrincipleThroughputProsCons
Western Blot Separation of proteins by size, transfer to a membrane, and detection of specific phosphorylated proteins using phospho-specific antibodies.[9]LowProvides information on protein size and specificity.Semi-quantitative, laborious, and low throughput.
ELISA/AlphaLISA® Immunoassay formats that use phospho-specific antibodies to capture and detect the phosphorylated target protein.HighQuantitative, high throughput, and sensitive.Requires specific and validated antibody pairs.
Flow Cytometry (Phosflow™) Staining of intracellular phosphorylated proteins with fluorescently labeled antibodies and analysis by flow cytometry.Medium-HighAllows for single-cell analysis and multiplexing.Can be complex to set up and requires a flow cytometer.
Experimental Protocol: Western Blot for Downstream Kinase Inhibition
  • Cell Treatment: Seed cells and treat with various concentrations of the pyrrolopyridine derivatives for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream target (e.g., p-AKT, p-ERK). Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Expert Insight: It is crucial to include a positive control (e.g., stimulation with a growth factor to induce phosphorylation) and a negative control (e.g., a known inhibitor of the pathway) to validate the assay.

Assessing Functional Outcomes: Apoptosis and Cell Cycle Assays

Ultimately, the goal of many anticancer agents is to induce apoptosis (programmed cell death) or cause cell cycle arrest. Therefore, it is essential to evaluate the functional consequences of target inhibition.

Signaling Pathways Leading to Apoptosis and Cell Cycle Arrest

Functional_Outcomes cluster_0 Kinase Inhibition cluster_1 Downstream Effects Kinase_Inhibitor Pyrrolopyridine Derivative Target_Kinase Target Kinase (e.g., FGFR, PI3K) Kinase_Inhibitor->Target_Kinase Inhibition Downstream_Signaling Altered Downstream Signaling Target_Kinase->Downstream_Signaling Apoptosis Apoptosis Induction (Caspase Activation) Downstream_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Downstream_Signaling->Cell_Cycle_Arrest

Caption: Kinase inhibition leading to apoptosis and cell cycle arrest.

Apoptosis Assays
  • Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases 3 and 7, key effectors of apoptosis.[7]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the pyrrolopyridine derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Data Interpretation and Candidate Selection

The data from these assays should be integrated to build a comprehensive profile of each derivative.

  • Potency: The IC50 or EC50 values from the various assays provide a quantitative measure of the compound's potency.

  • Selectivity: Comparing the IC50 for the target of interest with the IC50 for cell viability can provide an initial indication of a therapeutic window. A compound that is highly potent in a target-based assay but has a much higher IC50 in a cell viability assay is likely to have a more specific mechanism of action.

  • Mechanism of Action: The results from the apoptosis and cell cycle assays can elucidate the functional consequences of target inhibition and provide further evidence for the compound's mechanism of action.

A successful lead candidate will typically exhibit high potency in target engagement and functional assays, with a clear dose-dependent effect on downstream signaling, and induce a desired cellular outcome (e.g., apoptosis) at concentrations that are not broadly cytotoxic.

Conclusion

The evaluation of this compound derivatives requires a systematic and multi-faceted approach. By employing a combination of cell viability, target engagement, and functional assays, researchers can effectively characterize the potency and mechanism of action of these novel compounds. This guide provides a framework for designing and executing these critical experiments, enabling the identification of promising new therapeutic candidates.

References

  • Ceylan, S., et al. (2021). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 6(45), 30487-30501. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]

  • Patel, H., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1361-1367. [Link]

  • Srivastava, A., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7234-7253. [Link]

  • Fatahala, S. S., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1014-1025. [Link]

  • Taha, M., et al. (2022). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 213-224. [Link]

  • ASM, et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1224531. [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 842-847. [Link]

  • Pene, F., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Journal of Visualized Experiments, (73), e50249. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103009. [Link]

  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 284(19), 3174-3190. [Link]

  • Li, C., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • van der Mijn, J. C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(5), 877-889.e3. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300262. [Link]

  • Barlaam, B., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Wang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12156-12175. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22372. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22372. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22372. [Link]

  • Arisawa, M., et al. (2008). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3372-3376. [Link]

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Navigating the Synthesis of Functionalized 7-Azaindoles: A Head-to-Head Comparison of Cross-Coupling Methods for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in the design of novel therapeutics, particularly kinase inhibitors. Its ability to mimic a purine base allows for strategic interactions with biological targets. The functionalization of this core structure is paramount, and palladium-catalyzed cross-coupling reactions are the workhorse for forging new carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth, head-to-head comparison of three pivotal cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the functionalization of a key intermediate: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to inform your synthetic strategy.

The Strategic Importance of this compound

The choice of this specific starting material is deliberate. The bromine atom at the 6-position offers a reactive handle for cross-coupling, while the electron-withdrawing 3-carbaldehyde group can influence the electronic properties of the heterocyclic system and provides a versatile functional group for further derivatization, such as reductive amination or olefination. The interplay between the bromine's reactivity and the aldehyde's electronic influence and functional group compatibility is a key consideration in selecting the optimal coupling method.

At a Glance: Comparative Overview of Cross-Coupling Methods

Coupling Method Bond Formed Key Reagents Typical Yields (on related systems) Key Advantages Potential Challenges
Suzuki-Miyaura C(sp²) - C(sp²)Boronic acid/ester, Pd catalyst, Base70-95%High functional group tolerance, commercially available reagents, stable boron reagents.Potential for protodeboronation of the boronic acid.
Sonogashira C(sp²) - C(sp)Terminal alkyne, Pd/Cu catalyst, Base60-90%Direct introduction of an alkyne moiety, mild reaction conditions.Homocoupling of the alkyne (Glaser coupling), sensitivity to oxygen.
Buchwald-Hartwig C(sp²) - NAmine, Pd catalyst, Bulky phosphine ligand, Strong base65-95%Wide scope of amines, direct C-N bond formation.Strong base can be incompatible with sensitive functional groups, potential for catalyst inhibition by the amine.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and versatile method for creating a carbon-carbon bond between an aryl halide and an organoboron compound. Its high functional group tolerance makes it a favored choice in complex molecule synthesis.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst and ligand is crucial for efficient turnover. For electron-rich heterocyclic halides like our 7-azaindole, a ligand that promotes the oxidative addition step is beneficial. The base plays a critical role in activating the boronic acid for transmetalation.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(L)2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L)2-R->Ar-R Product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-C≡CR Transmetalation Ar-Pd(II)(L)2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L)2-C≡CR->Ar-C≡CR Product Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu(I)X->Cu-C≡CR Base, HC≡CR Cu-C≡CR->Ar-Pd(II)(L)2-Br Cu-C≡CR->Cu(I)X Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L)2(HNR'R'')]Br [Ar-Pd(II)(L)2(HNR'R'')]Br Ar-Pd(II)(L)2-Br->[Ar-Pd(II)(L)2(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)(L)2-NR'R'' Ar-Pd(II)(L)2-NR'R'' [Ar-Pd(II)(L)2(HNR'R'')]Br->Ar-Pd(II)(L)2-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)2-NR'R''->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)2-NR'R''->Ar-NR'R'' Product

A Senior Application Scientist's Guide to the ADME Profiling of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to both indole and the purine core of ATP has made it a cornerstone in the design of highly effective therapeutic agents, particularly kinase inhibitors.[1][2] The introduction of a nitrogen atom into the indole ring system can favorably modulate physicochemical properties such as aqueous solubility and polar surface area, often leading to improved pharmacokinetic (PK) profiles.[1][3] Approved drugs like Vemurafenib (for melanoma) and Pexidartinib (for tenosynovial giant cell tumor) feature this core structure, validating its clinical significance.[2]

The subject of this guide, 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, serves as a versatile starting point for the synthesis of novel derivatives. The bromine atom at the 6-position and the carbaldehyde at the 3-position are excellent synthetic handles, allowing for extensive chemical modifications via cross-coupling, condensation, and reductive amination reactions.[4][5] However, as any seasoned drug developer knows, potent biological activity is only half the battle. A compound's journey to becoming a viable drug is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A poor ADME profile is a primary cause of late-stage clinical failures.[6]

This guide provides a comprehensive framework for the systematic analysis and comparison of the ADME properties of novel derivatives originating from this 7-azaindole core. We will explore the critical physicochemical underpinnings of ADME, detail robust in vitro experimental protocols, and demonstrate how to integrate this data to guide the iterative process of lead optimization.

Part 1: The Physicochemical Foundation of "Drug-Likeness"

Before embarking on cell-based assays, a thorough characterization of fundamental physicochemical properties is essential. These properties govern a molecule's behavior in a biological environment and provide the first clues to its potential ADME profile. Early in silico prediction, followed by experimental validation, is a resource-efficient strategy.[7]

Key Physicochemical Parameters:

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient at physiological pH (LogD7.4) is a critical determinant of a compound's ability to cross biological membranes. An optimal range (typically LogD7.4 between 1 and 3) is often sought to balance permeability with aqueous solubility.

  • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption and can lead to unreliable data in biological assays. Both kinetic and thermodynamic solubility should be assessed.

  • Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. It correlates well with membrane permeability. A PSA <140 Ų is often considered a prerequisite for good oral bioavailability and blood-brain barrier penetration.[8]

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and potential for off-target interactions.

To illustrate the impact of chemical modification, let us consider the parent scaffold and three hypothetical derivatives, each representing a common synthetic transformation.

Table 1: Comparative Physicochemical Properties of Hypothetical Derivatives

CompoundStructureModification from ParentPredicted LogPPredicted Aqueous Solubility (mg/L)Predicted PSA (Ų)Rationale for Change
Parent Scaffold This compound-1.855058.9Baseline for comparison. Moderately lipophilic with good PSA.
Derivative A (6-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamineCarbaldehyde -> Primary Amine1.5120065.1Introduction of a basic amine increases polarity and H-bond donors, lowering LogP and increasing solubility and PSA.
Derivative B 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeBromo -> Phenyl (Suzuki Coupling)3.58058.9Replacing bromine with a large, non-polar phenyl group significantly increases lipophilicity and reduces solubility.
Derivative C N-Cyclopropyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamideCarbaldehyde -> Cyclopropyl Amide2.140072.3Formation of an amide adds a polar functional group but the cyclopropyl moiety maintains some lipophilicity.

Note: Predicted values are illustrative and should be generated using validated in silico tools like SwissADME or ADMET Predictor® and confirmed experimentally.[7][9]

Part 2: A Tiered Approach to In Vitro ADME Profiling

In vitro ADME assays are the workhorse of early drug discovery, providing critical data to select and optimize candidates before advancing to more complex in vivo studies.[10][11] A tiered approach, starting with high-throughput screens and progressing to more detailed mechanistic studies, is most effective.

A. Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption involves crossing the intestinal epithelium. We can model this using two primary assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's excellent for early-stage ranking of compounds based on passive permeability.[12]

  • Caco-2 Cell Permeability Assay: This is the industry standard, using a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized membrane with tight junctions and active transporters, mimicking the intestinal barrier.[12][13] It measures both passive diffusion and the influence of active transport (efflux and uptake).

ADME_Absorption_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Evaluation cluster_2 Decision Making A Compound Library B PAMPA Assay A->B C Rank by Passive Permeability B->C D Prioritized Hits C->D Select Top 10-20% E Caco-2 Permeability Assay (Bidirectional) D->E F Calculate Papp (A->B) & (B->A) Determine Efflux Ratio (ER) E->F G Low ER (<2) Good Papp (Candidate) F->G H High ER (>2) (P-gp Substrate?) F->H I Low Papp (Poor Permeability) F->I

Caption: Tiered workflow for assessing intestinal absorption.
  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation (A→B): Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment). The basolateral (B) side (receiver compartment) contains fresh assay buffer.

  • Assay Initiation (B→A): In a separate set of wells, add the test compound to the basolateral (B) side (donor) and fresh buffer to the apical (A) side (receiver).

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take aliquots from the receiver compartment. Replace the volume with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).

B. Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. A key parameter is the extent to which it binds to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is available to interact with its target and be metabolized or excreted. High plasma protein binding (>99%) can limit efficacy and complicate PK interpretation.

  • Rapid Equilibrium Dialysis (RED): This is the gold standard for measuring plasma protein binding. It uses a device with two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[14]

  • Preparation: Prepare a solution of the test compound in plasma (human, rat, etc.).

  • Loading: Add the plasma-compound solution to one chamber (the plasma chamber) of the RED device. Add phosphate-buffered saline (PBS) to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Combine the plasma sample with an equal volume of blank PBS and the buffer sample with an equal volume of blank plasma to ensure matrix matching. Precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant from both samples by LC-MS/MS to determine the compound concentration.

  • Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

C. Metabolism: How is the Compound Broken Down?

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6] Understanding metabolic stability and potential for CYP inhibition is critical.

  • Metabolic Stability Assay: Measures the rate at which a compound is metabolized by liver fractions (microsomes or S9) or intact hepatocytes. This helps predict hepatic clearance in vivo.[14]

  • CYP Inhibition Assay: Determines if a compound inhibits the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9). Inhibition can lead to dangerous drug-drug interactions (DDIs) by elevating the concentration of co-administered drugs.[14]

ADME_Metabolism_Pathway cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) CPD Drug (e.g., 7-Azaindole Derivative) CYP Cytochrome P450 Enzymes (Liver) CPD->CYP Met_I Oxidized, Reduced, or Hydrolyzed Metabolite CPD->Met_I Oxidation CYP_sub CYP3A4 CYP2D6 CYP2C9 CYP2C19 CYP1A2 CYP->CYP_sub UGT UGTs, SULTs, etc. Met_I->UGT Met_II Conjugated Metabolite (Highly Water-Soluble) UGT->Met_II Excretion Excretion Met_II->Excretion Bile / Urine

Caption: The primary pathways of hepatic drug metabolism.
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

  • Initiation: Add the test compound (e.g., at 1 µM final concentration) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the remaining percentage of the parent compound.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Part 3: Integrated Data Analysis for Lead Optimization

Data from individual assays must be synthesized to build a complete picture of a compound's ADME profile. A summary table allows for direct comparison across a chemical series, highlighting liabilities and guiding the next round of synthetic chemistry.

Table 2: Integrated ADME Profile of Hypothetical 7-Azaindole Derivatives

ParameterAssayParent Scaffold Derivative A (Amine) Derivative B (Phenyl) Derivative C (Amide) Desired Profile
Absorption Caco-2 Papp (A→B) (10⁻⁶ cm/s)12.55.225.110.8>10 (High)
Efflux Ratio (ER)1.21.14.81.5<2
Distribution Fraction Unbound (fu, %) in Plasma45%68%2%35%>1%
Metabolism HLM Stability (t½, min)45>120855>30 min
CYP3A4 Inhibition (IC₅₀, µM)>50>502.135>10 µM
Overall Assessment Balanced profile, good starting point.Low permeability, but very stable.High permeability but rapid metabolism, P-gp efflux, and CYP inhibition. High liability.Good, balanced profile. Potential for optimization.High permeability, low efflux, metabolically stable, non-inhibitory, adequate free fraction.

Interpretation and Causality:

  • Derivative A (Amine): The introduction of the basic amine improved metabolic stability, likely by altering the electronics of the ring system or by being a poor site for metabolism itself. However, the increased polarity reduced its passive permeability, which now becomes the primary challenge to overcome.

  • Derivative B (Phenyl): The large lipophilic addition dramatically improved permeability. However, this came at a great cost: it became a substrate for P-gp efflux (high ER), was metabolized very rapidly (low t½), and became a potent inhibitor of CYP3A4. The phenyl group likely presents a new, easily oxidized "soft spot" for metabolism and fits well into the active sites of both P-gp and CYP3A4. This derivative would likely be deprioritized.

  • Derivative C (Amide): This modification represents a successful balance. It retained good permeability and metabolic stability, had no efflux or inhibition issues, and maintained a reasonable free fraction. This compound profile is much more attractive and represents a promising lead for further optimization.[15][16]

Conclusion

The this compound core is a promising starting point for the development of novel therapeutics. However, success is contingent on a deep understanding and strategic optimization of ADME properties. By employing a tiered, data-driven approach that combines in silico prediction with robust in vitro assays for absorption, distribution, and metabolism, researchers can efficiently identify and address potential liabilities. The goal is not merely to find the most potent compound, but to engineer a molecule with a balanced profile of potency, selectivity, and pharmacokinetics. This guide provides the experimental framework and logical process to navigate that complex but critical journey, turning a promising chemical scaffold into a potential clinical candidate.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This compound, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a common motif in a variety of biologically active molecules, and the strategic placement of a bromine atom and a formyl group provides versatile handles for further chemical modifications. This makes the title compound a valuable intermediate in the synthesis of complex molecular architectures for drug discovery programs targeting a range of diseases. The efficiency and practicality of the synthetic route to this key intermediate can significantly impact the timeline and cost of research and development projects. This guide will compare two prominent synthetic routes to this important molecule.

Synthetic Route 1: Stepwise Functionalization of 2-Aminopyridine

This well-established route commences with the readily available starting material, 2-aminopyridine, and proceeds through a series of functionalization steps to construct the desired 7-azaindole framework. The key transformations involve bromination, iodination, a Sonogashira coupling, and an intramolecular cyclization, culminating in a Vilsmeier-Haack formylation.

Scientific Rationale and Experimental Design

The logic of this pathway lies in the sequential and regioselective introduction of the necessary substituents onto the pyridine ring before the formation of the pyrrole ring. This approach allows for a high degree of control over the substitution pattern of the final product. The choice of a Sonogashira coupling is pivotal for creating the carbon-carbon bond necessary for the subsequent annulation to form the bicyclic system. The final Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto an electron-rich heterocyclic system like 7-azaindole.

Experimental Protocol: Route 1

Step 1: Synthesis of 5-Bromo-2-aminopyridine

To a solution of 2-aminopyridine in a suitable solvent such as chloroform, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, typically around 0 °C. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by an appropriate workup procedure, which may involve washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-3-iodo-2-aminopyridine

The 5-bromo-2-aminopyridine is then subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) in a solvent like acetonitrile. The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the product is isolated and purified.

Step 3: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)-2-aminopyridine

A Sonogashira coupling reaction is employed to introduce the alkyne moiety. The 5-bromo-3-iodo-2-aminopyridine is reacted with (trimethylsilyl)acetylene in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in a suitable solvent system like triethylamine and THF. The reaction is usually heated to ensure a reasonable reaction rate. After completion, the reaction mixture is worked up to remove the catalysts and the product is purified.

Step 4: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

The formation of the 7-azaindole ring is achieved through an intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate. This is often accomplished by treating the silyl-protected alkyne with a base, such as potassium tert-butoxide, in a solvent like N,N-dimethylformamide (DMF) or by using a fluoride source like tetrabutylammonium fluoride (TBAF) to effect both desilylation and cyclization.

Step 5: Synthesis of this compound

The final step is the Vilsmeier-Haack formylation. The 6-bromo-1H-pyrrolo[2,3-b]pyridine is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and DMF. The reaction is usually performed at low temperatures initially and then allowed to warm to room temperature or heated gently. An aqueous workup then hydrolyzes the intermediate iminium salt to afford the desired aldehyde.

Synthetic Route 2: Convergent Approach from 2,5-Dibromopyridine

This alternative strategy employs a more convergent approach, where a key carbon-carbon bond is formed early in the sequence via a Sonogashira coupling with a commercially available substituted pyridine. This is followed by the formation of the pyrrole ring.

Scientific Rationale and Experimental Design

The rationale behind this route is to leverage the differential reactivity of the bromine atoms on the 2,5-dibromopyridine starting material. A selective Sonogashira coupling at the more reactive 2-position, followed by a subsequent intramolecular cyclization, can provide a more direct path to the 7-azaindole core. This approach may offer advantages in terms of step economy.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine

2,5-Dibromopyridine is subjected to a regioselective Sonogashira coupling with (trimethylsilyl)acetylene. By carefully controlling the reaction conditions, including the choice of palladium catalyst, ligands, and temperature, it is possible to achieve selective coupling at the more activated 2-position.

Step 2: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

The direct conversion of the 2-alkynyl-5-bromopyridine intermediate to 6-bromo-7-azaindole can be challenging. A more common approach involves the introduction of an amino group at the 2-position of the pyridine ring prior to cyclization. Alternatively, more advanced cyclization methodologies might be employed. A plausible, though not yet widely documented, approach would involve a one-pot desilylation and cyclization, potentially under basic conditions.

Step 3: Synthesis of this compound

This final step is identical to that in Route 1, employing the Vilsmeier-Haack formylation of the 6-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The yields are representative and may vary depending on the specific reaction conditions and scale.

MetricRoute 1: Stepwise FunctionalizationRoute 2: Convergent Approach
Starting Material 2-Aminopyridine2,5-Dibromopyridine
Number of Steps 53 (potential for fewer)
Overall Yield ~30-40% (estimated)~25-35% (estimated)
Key Reactions Bromination, Iodination, Sonogashira, Cyclization, Vilsmeier-HaackSelective Sonogashira, Cyclization, Vilsmeier-Haack
Scalability Generally scalable, with potential challenges in purification of intermediates.Potentially more scalable due to fewer steps, but regioselectivity in the initial coupling can be a challenge on a larger scale.
Cost of Starting Materials 2-Aminopyridine is relatively inexpensive.2,5-Dibromopyridine is more expensive than 2-aminopyridine.
Atom Economy Lower due to the use of protecting groups and multiple halogenation steps.Potentially higher if a direct cyclization can be achieved.
Safety Considerations Use of toxic reagents like POCl₃ and handling of bromine and iodine require appropriate safety precautions.Similar safety considerations regarding the use of POCl₃ and palladium catalysts.

Visualization of Synthetic Workflows

To further illustrate the distinct strategies of each route, the following diagrams outline the key transformations.

Route1 A 2-Aminopyridine B 5-Bromo-2-aminopyridine A->B NBS C 5-Bromo-3-iodo-2-aminopyridine B->C NIS D 5-Bromo-3-((trimethylsilyl)ethynyl)-2-aminopyridine C->D TMS-acetylene, Pd/Cu catalyst E 6-Bromo-1H-pyrrolo[2,3-b]pyridine D->E Base (e.g., t-BuOK) F This compound E->F POCl3, DMF

Caption: Synthetic workflow for Route 1.

Route2 A 2,5-Dibromopyridine B 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine A->B TMS-acetylene, Pd catalyst C 6-Bromo-1H-pyrrolo[2,3-b]pyridine B->C Cyclization D This compound C->D POCl3, DMF

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-precedented and reliable method. Its linear nature allows for the isolation and characterization of each intermediate, providing clear checkpoints for reaction monitoring and troubleshooting. While it involves more steps, the individual transformations are generally high-yielding and well-understood, making it a robust choice for ensuring a consistent supply of the target molecule, particularly on a laboratory scale.

Route 2 presents a more convergent and potentially more step-economical approach. If the regioselective Sonogashira coupling and subsequent cyclization can be optimized to be high-yielding and reliable, this route could offer significant advantages in terms of efficiency and reduced waste generation, making it an attractive option for larger-scale synthesis. However, the development and optimization of these key steps may require more significant initial investment in process research.

For research and development settings where reliability and a clear, stepwise progression are paramount, Route 1 is the recommended starting point . For process development and scale-up campaigns where step economy and overall efficiency are the primary drivers, the investigation and optimization of Route 2 are highly encouraged . Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including scale, timeline, and available resources.

References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Preparation method of 5-bromo-7-azaindole.
  • Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene. MDPI. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste. Bromine, a halogen, fundamentally alters the disposal pathway compared to non-halogenated organic waste. Co-mingling these waste streams can lead to complex and costly disposal challenges; therefore, strict segregation is paramount.

Hazard Identification and Risk Assessment

Hazard Classification (GHS-US)DescriptionHazard StatementSource (Structural Analog)
Skin IrritationCauses skin irritation upon contact.H315[1]
Eye IrritationCauses serious eye irritation.H319[1]
Specific Target Organ ToxicityMay cause respiratory irritation.H335[1]
Acute Toxicity, Oral (Assumed)May be harmful if swallowed.H302[2][3]

Causality of Hazards: The pyrrolopyridine core, common in pharmacologically active molecules, combined with an aldehyde functional group and a bromine atom, contributes to its irritant properties. Aldehydes are known to be reactive and can cause irritation to the skin, eyes, and respiratory tract. The bromine atom classifies the compound as a halogenated organic, which has specific environmental and disposal considerations.

Core Disposal Principles: The "Why" Behind the Protocol

Disposing of this compound is not merely about discarding it; it's about managing hazardous waste in a controlled and compliant manner.[4] This involves several key principles:

  • Segregation: Halogenated solvents and solids must be kept separate from non-halogenated waste streams. The combustion of mixed waste can be unpredictable and may require more advanced scrubbing technologies to neutralize acidic gases (like hydrogen bromide) that are formed.[5] Segregation simplifies the disposal process and reduces costs.

  • Containment: All chemical waste must be stored in appropriate, clearly labeled, and tightly sealed containers to prevent spills, leaks, and the release of vapors.[6]

  • Regulatory Compliance: Disposal must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

  • Professional Disposal: This chemical must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department. The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage the waste from the moment it is generated to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.[1][8]

  • Hand Protection: Wear nitrile rubber gloves.

  • Eye Protection: Use ANSI-approved chemical splash goggles.

  • Body Protection: A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection: Handle the solid compound and any solutions in a certified chemical fume hood to avoid inhaling dust or vapors.[3]

Step 2: Waste Collection and Segregation

Proper segregation at the point of generation is crucial.

  • Designate a Waste Container: Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap, for your "Halogenated Solid Waste."

  • Label the Container: As soon as you designate the container, label it clearly. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date you first added waste to the container.

  • Deposit Waste: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Avoid creating dust. If disposing of contaminated materials like weigh paper or gloves, place them in the same container.

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[6]

Step 3: On-Site Accumulation

Laboratory-generated waste is typically first stored in a Satellite Accumulation Area (SAA).

  • Location: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Documentation: You will likely need to complete a hazardous waste pickup request form, detailing the contents of the container.

  • Professional Collection: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generate Waste: This compound B Is the waste halogenated? A->B C YES: Halogenated Waste Stream B->C Contains Br D NO: Non-Halogenated Waste Stream B->D No F, Cl, Br, I E Select Compatible Container (e.g., HDPE, Glass) C->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) E->F G Keep Container Tightly Closed F->G H Store in Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K Transport to Licensed Waste Disposal Facility (Incineration) J->K

Caption: Decision workflow for the disposal of halogenated chemical waste.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Wear your full PPE, including double-gloving with nitrile gloves if necessary.

  • Containment: Cover the spill with a chemical absorbent material suitable for solids.

  • Cleanup: Carefully sweep up the absorbent material and the spilled solid. Avoid creating dust.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials into your designated "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), and then wash with soap and water. Place the cleaning materials in the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your valuable research does not come at the cost of personal safety or environmental health.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ICL Industrial Products. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.